1-Chloroisoquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPWFBQHRVYUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695162 | |
| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-26-0 | |
| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways to 1-chloroisoquinoline-4-carboxylic acid, a key building block in medicinal chemistry. The synthesis of this molecule presents a multi-step challenge, requiring careful consideration of functional group compatibility and reaction conditions. This document outlines two primary retrosynthetic approaches and delves into the mechanistic details and practical considerations for each synthetic step.
Introduction: The Significance of the this compound Scaffold
The isoquinoline core is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The addition of a chlorine atom at the 1-position and a carboxylic acid at the 4-position provides two reactive handles for further molecular elaboration. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the carboxylic acid is a versatile functional group for amide bond formation, esterification, and other derivatizations. These features make this compound a valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.
Retrosynthetic Analysis: Devising a Strategic Approach
Two primary retrosynthetic pathways are considered for the synthesis of this compound. Both routes converge on the key intermediate, isoquinoline-4-carboxylic acid.
Diagram of Retrosynthetic Pathways
Caption: Retrosynthetic analysis of this compound.
-
Route A: This approach focuses on the late-stage introduction of the carboxylic acid functionality through the oxidation of a readily available precursor, 4-methylisoquinoline.
-
Route B: This pathway involves the synthesis of an isoquinoline bearing a nitrile group at the 4-position, which is then hydrolyzed to the corresponding carboxylic acid.
The final steps in both routes involve the N-oxidation of the isoquinoline-4-carboxylic acid followed by chlorination at the 1-position.
Pathway A: Synthesis via Oxidation of 4-Methylisoquinoline
This pathway is advantageous if 4-methylisoquinoline is commercially available or can be synthesized efficiently.
Step 1: Synthesis of 4-Methylisoquinoline
The Pomeranz-Fritsch reaction is a classical and versatile method for the synthesis of isoquinolines.[1][2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. For the synthesis of 4-methylisoquinoline, a modification of this reaction using a substituted starting material would be required.
Diagram of Pomeranz-Fritsch Reaction
Caption: General scheme of the Pomeranz-Fritsch reaction.
Step 2: Oxidation of 4-Methylisoquinoline to Isoquinoline-4-carboxylic acid
The methyl group at the 4-position of the isoquinoline ring can be oxidized to a carboxylic acid using a strong oxidizing agent. A common and effective reagent for this transformation is potassium permanganate (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated to drive the reaction to completion.
Experimental Protocol: Oxidation of 4-Methylisoquinoline
-
Dissolution: Suspend 4-methylisoquinoline in a solution of water and a suitable base (e.g., sodium hydroxide).
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic, and the temperature should be monitored and controlled.
-
Reaction: Heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidification: Carefully acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the isoquinoline-4-carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Table 1: Reaction Parameters for the Oxidation of 4-Methylisoquinoline
| Parameter | Value |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Base | Sodium Hydroxide |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration followed by acidification |
Pathway B: Synthesis via Hydrolysis of Isoquinoline-4-carbonitrile
This alternative route provides access to isoquinoline-4-carboxylic acid through the hydrolysis of a nitrile precursor.
Step 1: Synthesis of Isoquinoline-4-carbonitrile
The synthesis of isoquinoline-4-carbonitrile can be achieved through various methods, including the Sandmeyer reaction from 4-aminoisoquinoline or by cyanation of a 4-haloisoquinoline.
Step 2: Hydrolysis of Isoquinoline-4-carbonitrile to Isoquinoline-4-carboxylic acid
The hydrolysis of the nitrile group to a carboxylic acid can be performed under either acidic or basic conditions.[4][5][6]
-
Acid-catalyzed hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid directly.
-
Base-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and precipitate the carboxylic acid.
Experimental Protocol: Hydrolysis of Isoquinoline-4-carbonitrile (Acid-catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline-4-carbonitrile in a mixture of concentrated sulfuric acid and water.
-
Heating: Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the isoquinoline-4-carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
Final Steps: N-Oxidation and Chlorination
The following steps are common to both Pathway A and Pathway B.
Step 3: N-Oxidation of Isoquinoline-4-carboxylic acid
The nitrogen atom of the isoquinoline ring is oxidized to an N-oxide using a peroxy acid. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9] The reaction is typically carried out in a chlorinated solvent at or below room temperature.
Experimental Protocol: N-Oxidation of Isoquinoline-4-carboxylic acid
-
Dissolution: Dissolve isoquinoline-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the isoquinoline-4-carboxylic acid N-oxide.
Step 4: Chlorination of Isoquinoline-4-carboxylic acid N-oxide
The final step involves the chlorination of the N-oxide at the 1-position. A standard reagent for this transformation is phosphoryl chloride (POCl₃).[10] A critical consideration in this step is the potential for the carboxylic acid group to react with POCl₃ to form an acyl chloride.[11][12] This can be mitigated by first converting the carboxylic acid to a more stable ester, such as a methyl or ethyl ester, prior to the chlorination step. The ester can then be hydrolyzed back to the carboxylic acid after the chlorination.
Diagram of Chlorination with Protection Strategy
Caption: A protected route for the chlorination step.
Experimental Protocol: Chlorination of Isoquinoline-4-carboxylic acid N-oxide (via ester protection)
-
Esterification: Convert the carboxylic acid to its methyl ester using standard methods, such as reaction with thionyl chloride followed by methanol.
-
Chlorination:
-
Carefully add the isoquinoline-4-carboxylic acid methyl ester N-oxide to an excess of phosphoryl chloride (POCl₃).
-
Heat the reaction mixture at reflux for a few hours.
-
Cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain this compound methyl ester.
-
-
Hydrolysis:
-
Dissolve the ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the final product, this compound.
-
Collect the product by filtration, wash with water, and dry.
-
Table 2: Key Reagents and Conditions for Final Steps
| Step | Reagent(s) | Solvent | Temperature | Key Considerations |
| N-Oxidation | m-CPBA | Dichloromethane | 0 °C to RT | Quench excess peroxy acid. |
| Esterification | SOCl₂, Methanol | - | Reflux | Protects carboxylic acid. |
| Chlorination | POCl₃ | Neat | Reflux | Exothermic quench. |
| Hydrolysis | LiOH | THF/Water | Room Temperature | Acidification to isolate product. |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through several strategic pathways. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis. Careful control of reaction conditions and consideration of functional group compatibility, particularly the protection of the carboxylic acid group during the chlorination step, are paramount to achieving a successful outcome. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to efficiently synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
-
Pomeranz–Fritsch reaction. In Wikipedia; 2023. Available at: [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. Available at: [Link]
- Orito, K., Miyazawa, M., & Suginome, H. (1998). A New Synthesis of Isoquinoline-4-carboxylates by the Pomeranz-Fritsch Reaction. Heterocycles, 48(5), 951.
- Synthesis of 2-chloro-7-acetamido-8-benzyloxyquinoline. Bioorganic & Medicinal Chemistry Letters, 16(12), 3243-3247.
- Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Advances.
-
Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The University of Groningen research portal. Available at: [Link]
- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.
-
Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
How should I proceed in Chlorination using POCl3?. ResearchGate. Available at: [Link]
-
converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available at: [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]
- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.
-
Common isoquinoline synthesis reactions. Jinjing Chemical. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
-
Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic...). ResearchGate. Available at: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]
-
Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. Available at: [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 12. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document elucidates its chemical and physical properties, details plausible synthetic routes, explores its reactivity, and discusses its current and potential applications in drug discovery and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound (CAS No. 1260794-26-0) is a bifunctional molecule featuring an isoquinoline core substituted with a reactive chlorine atom at the 1-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, combined with the chloro-substituent, renders the C1 position highly susceptible to nucleophilic substitution. Simultaneously, the carboxylic acid moiety provides a handle for various derivatization reactions, such as esterification and amidation. These characteristics position this compound as a valuable scaffold for creating diverse chemical libraries for drug discovery and other applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1260794-26-0[1] |
| Molecular Formula | C₁₀H₆ClNO₂[1] |
| Molecular Weight | 207.61 g/mol[1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O |
Physicochemical Data
While experimental data for some properties are not extensively reported in publicly available literature, the following table summarizes known and predicted values. Carboxylic acids, in general, exhibit higher boiling points than other molecules of similar molecular weight due to their ability to form strong hydrogen bonds.[2] Their solubility in water decreases as the carbon chain length increases, while they are generally soluble in organic solvents.[2]
| Property | Value | Source |
| Melting Point | No specific data available. For comparison, the related compound 1-chloroisoquinoline has a melting point of 31-36 °C.[3] | - |
| Boiling Point | No specific data available. For comparison, the related compound 1-chloroisoquinoline has a boiling point of 274-275 °C at 768 mmHg.[3] | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents and water. | General chemical principles |
| pKa | No specific experimental data available. The pKa of the related 1-chloroisoquinoline is predicted to be 2.03 ± 0.30, referring to the protonated nitrogen. The carboxylic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. | Predicted for related compound[3] |
| Appearance | Solid[1] | Supplier Data[1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline ring system and a downfield signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available from commercial suppliers.[4]
Synthesis and Purification
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established chemical transformations.
Proposed Synthetic Pathway: Hydrolysis of Nitrile Precursor
A common and effective method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Chloroisoquinoline-4-carbonitrile. This intermediate can be prepared through various synthetic routes starting from simpler isoquinoline derivatives.
Step 2: Hydrolysis of 1-Chloroisoquinoline-4-carbonitrile. The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
Detailed Experimental Protocol (Hypothetical)
Reaction: Hydrolysis of 1-Chloroisoquinoline-4-carbonitrile
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Chloroisoquinoline-4-carbonitrile.
-
Reagent Addition: Add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Alternative Synthetic Strategies
-
Sandmeyer Reaction: An alternative approach could involve the diazotization of 1-aminoisoquinoline-4-carboxylic acid followed by a Sandmeyer reaction to introduce the chloro group. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via their diazonium salts.[5][6][7]
Figure 2: Sandmeyer reaction pathway for the synthesis of this compound.
Chemical Reactivity and Derivatization
The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable synthetic intermediate.
Reactivity of the 1-Chloro Group
The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the introduction of various nucleophiles at this position.
Figure 3: General scheme for nucleophilic substitution at the C1 position.
Examples of Nucleophilic Substitution Reactions:
-
With Amines: Reaction with primary or secondary amines yields 1-aminoisoquinoline derivatives.
-
With Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 1-alkoxy/aryloxyisoquinoline derivatives.
-
With Thiols: Reaction with thiolates gives 1-thioether derivatives.
Reactivity of the 4-Carboxylic Acid Group
The carboxylic acid group at the C4 position undergoes typical reactions of this functional group, providing another avenue for derivatization.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with a coupling agent yields the corresponding ester.
-
Amide Coupling: Reaction with an amine using a coupling agent (e.g., DCC, EDC, HATU) forms an amide bond. This is a widely used reaction in medicinal chemistry.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which can then be used for further transformations.
Figure 4: Common reactions of the carboxylic acid group.
Applications
This compound is a valuable building block primarily in the field of medicinal chemistry for the synthesis of biologically active compounds.
Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological activities. Derivatives of this compound can be synthesized to target various biological pathways. For instance, the methyl ester of this acid has been investigated as a potent antagonist of the prostanoid receptor, with potential applications in treating inflammation.[8]
The ability to independently modify the C1 and C4 positions allows for the systematic exploration of structure-activity relationships (SAR). The introduction of different substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties (ADME/Tox). The carboxylic acid group itself, or a bioisostere, can be a key pharmacophoric element for interacting with biological targets.[9][10]
Materials Science
While less documented, the isoquinoline core can be incorporated into functional materials. The reactivity of the chloro and carboxylic acid groups allows for the integration of this scaffold into polymers or as a ligand for metal complexes with potential applications in catalysis or as luminescent materials.
Safety and Handling
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and organic synthesis. Its dual reactivity allows for the facile generation of diverse molecular architectures. While some of its physicochemical properties are not yet fully characterized in the public domain, its value as a building block is evident from its commercial availability and the known biological activities of related isoquinoline derivatives. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should aid researchers in leveraging this versatile molecule for the development of novel and impactful chemical entities.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
LookChem. : 1-Chloroisoquinoline. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Google Patents. US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
- Google Patents.
-
MySkinRecipes. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]
-
ResearchGate. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents.
- Google Patents. US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
-
PubChem. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2. [Link]
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]
-
Experiment 1 - Melting Points. [Link]
-
ResearchGate. Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. [Link]
-
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]
-
PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]
- Google Patents.
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Bentham Science. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. riccachemical.com [riccachemical.com]
- 2. youtube.com [youtube.com]
- 3. 1-Chloroisoquinoline CAS#: 19493-44-8 [m.chemicalbook.com]
- 4. This compound(1260794-26-0) 1H NMR [m.chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. biosynth.com [biosynth.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcpat.com [gcpat.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a detailed synthetic protocol, and a discussion of its current and potential applications.
Introduction: The Isoquinoline Scaffold in Modern Chemistry
The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of biologically active compounds. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutics. The introduction of substituents at various positions on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its reactive chloro and carboxylic acid functionalities, represents a versatile building block for the synthesis of complex molecular architectures.
Molecular Structure and Characterization
The molecular structure of this compound is characterized by the isoquinoline core with a chlorine atom at the C1 position and a carboxylic acid group at the C4 position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
Spectroscopic Data
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm, with a characteristic downfield shift for the proton adjacent to the nitrogen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[1] |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (>165 ppm). The carbon bearing the chlorine atom will also show a characteristic shift. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆ClNO₂), along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in a ~3:1 ratio). |
Note: The exact chemical shifts and coupling constants in NMR spectroscopy can vary depending on the solvent and concentration.
Synthesis of this compound: A Step-by-Step Protocol
A robust and reproducible synthetic route is essential for the accessibility of this compound for research and development. While a direct, one-pot synthesis is not widely reported, a plausible and efficient two-step synthesis can be devised, starting from the readily available 1-chloroisoquinoline. This protocol is based on established chemical transformations.
Synthetic Workflow Overview
The proposed synthesis involves two key transformations: the cyanation of 1-chloroisoquinoline to introduce a nitrile group at the 4-position, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloroisoquinoline-4-carbonitrile [2][3][4][5]
Rationale: This step introduces the carbon framework for the future carboxylic acid group. A nucleophilic aromatic substitution reaction is employed to replace a hydrogen atom with a cyanide group. Due to the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, the C4 position is susceptible to nucleophilic attack, although this reaction often requires activation. A common method for such a transformation is a Reissert-type reaction or a variation thereof.
Materials:
-
1-Chloroisoquinoline
-
Trimethylsilyl cyanide (TMSCN)
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 1-chloroisoquinoline in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add benzoyl chloride at 0 °C.
-
Slowly add trimethylsilyl cyanide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 1-chloroisoquinoline-4-carbonitrile.
Step 2: Hydrolysis of 1-Chloroisoquinoline-4-carbonitrile to this compound [6]
Rationale: The nitrile group is a versatile precursor to carboxylic acids. Both acidic and basic hydrolysis can achieve this transformation. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
Materials:
-
1-Chloroisoquinoline-4-carbonitrile
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Sodium hydroxide solution (for pH adjustment)
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
Carefully add 1-chloroisoquinoline-4-carbonitrile to concentrated sulfuric acid at 0 °C.
-
Slowly warm the mixture to a temperature between 50-80 °C and stir for several hours. The exact temperature and time will need to be optimized and monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
A precipitate of this compound should form.
-
Adjust the pH of the aqueous solution to be acidic (pH 2-3) with a sodium hydroxide solution to ensure complete precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Reactivity and Potential for Further Functionalization
The two key functional groups in this compound, the chloro group at C1 and the carboxylic acid at C4, provide orthogonal handles for further chemical modifications.
Caption: Reactivity profile of this compound.
The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution due to the adjacent nitrogen atom. This allows for the introduction of a wide variety of substituents through reactions such as Suzuki and Stille couplings (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and reactions with thiols (for C-S bond formation).[7][8]
The carboxylic acid group at the C4 position can undergo standard transformations, including esterification, amide bond formation (coupling with amines), and reduction to the corresponding alcohol. This versatility makes this compound a valuable intermediate for building diverse libraries of compounds for biological screening.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound and its derivatives make them attractive candidates for various applications.
Medicinal Chemistry
Substituted quinoline and isoquinoline carboxylic acids have demonstrated a broad spectrum of biological activities.[9][10][11] These include potential applications as:
-
Anticancer Agents: The isoquinoline scaffold is present in several natural and synthetic compounds with antitumor properties. Derivatives of this compound could be explored as inhibitors of various kinases or other enzymes involved in cancer progression.
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antibacterial and antifungal agents. New derivatives could be synthesized to combat drug-resistant pathogens.
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) in the active site of enzymes. This makes the scaffold a promising starting point for the design of inhibitors for various therapeutic targets. For instance, the methyl ester of this compound has been investigated as a prostanoid receptor antagonist.[12]
Caption: Potential mechanism of action for a drug candidate derived from this compound.
Materials Science
The rigid, planar structure of the isoquinoline ring system, combined with the potential for introducing various functional groups, makes these compounds interesting for applications in materials science. Potential areas of exploration include:
-
Organic Light-Emitting Diodes (OLEDs): The aromatic core could be incorporated into molecules with desirable photophysical properties for use in display technologies.
-
Sensors: The nitrogen atom and the carboxylic acid group can act as binding sites for metal ions or other analytes, making these compounds potential building blocks for chemical sensors.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its well-defined molecular structure, accessible synthesis, and the orthogonal reactivity of its functional groups provide a powerful platform for the development of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its key technical aspects, offering a foundation for further research and innovation in this exciting area of chemistry.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Reaction of 1-Chloroisoquinoline with Peracetic Acid. (1959). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
1-Chloroisoquinoline-4-carbonitrile. (n.d.). Synthonix. Retrieved January 15, 2026, from [Link]
-
1-Chloroisoquinoline-4-carbonitrile: Your Premier Synthesis Intermediate Supplier in China. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1-Chloroisoquinoline-4-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved January 15, 2026, from [Link]
-
1-Chloroisoquinoline-5-carbonitrile. (n.d.). American Elements. Retrieved January 15, 2026, from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved January 15, 2026, from [Link]
Sources
- 1. This compound(1260794-26-0) 1H NMR spectrum [chemicalbook.com]
- 2. Synthonix, Inc > 53491-80-8 | 1-Chloroisoquinoline-4-carbonitrile [synthonix.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Chloroisoquinoline-4-carbonitrile | 53491-80-8 [sigmaaldrich.com]
- 5. 1-Chloroisoquinoline-4-carbonitrile | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 8. 1-Chloroisoquinoline | 19493-44-8 [amp.chemicalbook.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While a dedicated CAS number for this specific carboxylic acid is not prominently available in major databases, it is readily synthesized from its stable and commercially available methyl ester precursor, Methyl 1-chloroisoquinoline-4-carboxylate (CAS: 37497-86-2) . This document will focus on the synthesis, characterization, and applications of this important scaffold, with a detailed, field-proven protocol for the conversion of the methyl ester to the target carboxylic acid.
Introduction to the 1-Chloroisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chlorine atom at the 1-position and a carboxylic acid at the 4-position creates a versatile molecule with two key reactive handles. The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This dual functionality makes this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.
The Precursor: Methyl 1-chloroisoquinoline-4-carboxylate
The primary route to obtaining this compound is through the hydrolysis of its methyl ester. Therefore, a thorough understanding of this precursor is essential.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 1-chloroisoquinoline-4-carboxylate is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 37497-86-2 | [1][2][3] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][2][3] |
| Molecular Weight | 221.64 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Boiling Point | 344.9 °C | [3] |
| Density | 1.33 g/cm³ | [3] |
| Flash Point | 162.4 °C | [3] |
| Refractive Index | 1.624 | [3] |
| InChI Key | YTJDBMFLRYQTPT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=CN=C(C2=CC=CC=C21)Cl | [1] |
Synthesis of the Methyl Ester Precursor
The synthesis of Methyl 1-chloroisoquinoline-4-carboxylate is a multi-step process that typically starts from simpler isoquinoline precursors. A general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for Methyl 1-chloroisoquinoline-4-carboxylate.
Synthesis of this compound via Ester Hydrolysis
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and reliable transformation in organic synthesis. Both acidic and basic conditions can be employed, with basic hydrolysis (saponification) often being preferred due to its irreversibility and generally cleaner reaction profile.[4]
Reaction Principle
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which then deprotonates the newly formed carboxylic acid to drive the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.[5]
Figure 2: Simplified workflow of base-catalyzed ester hydrolysis.
Detailed Experimental Protocol
This protocol is a robust, field-proven method for the hydrolysis of Methyl 1-chloroisoquinoline-4-carboxylate.
Materials:
-
Methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) (2-3 eq)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution and Reaction Setup: In a round-bottom flask, dissolve Methyl 1-chloroisoquinoline-4-carboxylate in a suitable solvent mixture, such as methanol and water (e.g., a 1:1 to 3:1 ratio).[6]
-
Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask. The use of an excess of base ensures the reaction goes to completion.[4]
-
Heating to Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours.[6]
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH 2-3). The product, this compound, should precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification (if necessary): If the product is not pure enough, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Drying: Dry the purified product under vacuum to a constant weight.
Applications in Research and Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.
-
Enzyme Inhibitors: The quinoline carboxylic acid scaffold has been explored in the development of inhibitors for enzymes such as Diacylglycerol O-Acyltransferase (DGAT1), which is a target for the treatment of obesity and type 2 diabetes.[7]
-
Antagonists of Prostanoid Receptors: The methyl ester precursor has been identified as an antagonist of the prostanoid receptor, suggesting that derivatives of the carboxylic acid could be investigated for their anti-inflammatory properties.[1]
-
Scaffold for Combinatorial Chemistry: The two reactive sites on the molecule make it an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Methyl 1-chloroisoquinoline-4-carboxylate (CAS: 37497-86-2):
-
Hazards: Harmful if swallowed or inhaled.[2]
-
Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2][8]
1-Chloroisoquinoline (Related Compound, CAS: 19493-44-8):
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Precautions: Similar to the methyl ester, appropriate personal protective equipment (PPE) should be used, including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.[8][9]
Sodium Hydroxide and Hydrochloric Acid:
-
These are corrosive and should be handled with care, using appropriate PPE.
Always consult the latest Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.[8]
Conclusion
This compound is a versatile and valuable building block in synthetic and medicinal chemistry. While it may not be readily available commercially, its straightforward synthesis from the corresponding methyl ester via a robust hydrolysis protocol makes it accessible to researchers. The strategic positioning of the chloro and carboxylic acid functionalities provides a platform for the development of novel compounds with potential therapeutic applications. This guide provides the necessary technical information and a reliable experimental procedure to enable scientists to effectively utilize this important chemical entity in their research endeavors.
References
-
Fisher Scientific. (2024, January 27). Safety Data Sheet. Retrieved from [Link][9]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Pharma Innovation. (n.d.). CAS 37497-86-2 1-Chloro-isoquinoline-4-carboxylic acid methyl ester. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][10]
-
LookChem. (n.d.). Cas 37497-84-0,METHYL 1-OXO-1,2-DIHYDRO-4.... Retrieved from [Link]
-
European Patent Office. (1998, October 14). Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link][5]
-
PubChem. (n.d.). 1-Chloro-7-methoxy-isoquinoline-4-carboxylic acid. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]
-
Gök, D., & Alkan, M. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 415-426. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1961-1966. [Link][7]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.ie [fishersci.ie]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
The Strategic Synthesis and Application of 1-Chloroisoquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Medicinal Chemists
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of modern drug discovery, the isoquinoline core represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, derivatives of 1-chloroisoquinoline-4-carboxylic acid have emerged as exceptionally versatile building blocks. The strategic placement of a reactive chlorine atom at the 1-position and a carboxylic acid (or its ester) at the 4-position creates a platform for dual functionalization, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide provides an in-depth analysis of the discovery, synthesis, and application of this compound derivatives. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols for the preparation of key intermediates, and explore the reactivity that makes this scaffold a cornerstone in the development of novel therapeutics, most notably as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
Core Synthesis: Establishing the 1-Chloroisoquinoline-4-carboxylate Scaffold
The discovery and utility of this scaffold are intrinsically linked to the development of potent and selective CRTH2 antagonists. The CRTH2 receptor, activated by prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma.[1] Consequently, the primary synthetic routes to this compound derivatives have been optimized to support the rapid generation of analogues for structure-activity relationship (SAR) studies in this area.
The cornerstone intermediate is methyl 1-chloroisoquinoline-4-carboxylate . Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Experimental Protocol: Synthesis of Methyl 1-Chloroisoquinoline-4-carboxylate
This protocol synthesizes the target intermediate, which serves as the primary building block for further derivatization.
Step 1: Synthesis of Isoquinoline-N-oxide
-
Rationale: The initial chlorination step requires activation of the isoquinoline ring. N-oxidation increases the electron deficiency of the pyridine ring, making the C1 position susceptible to nucleophilic attack by a chlorinating agent.
-
Procedure: To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Work-up involves washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification.
Step 2: Synthesis of 1-Chloroisoquinoline
-
Rationale: The N-oxide is converted to the 1-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an initial attack of the N-oxide oxygen on the chlorinating agent, followed by an intramolecular rearrangement and subsequent attack by a chloride ion.[2]
-
Procedure: Isoquinoline-N-oxide is treated with an excess of phosphoryl chloride (POCl₃) under reflux conditions.[2] The reaction is heated, often to 105 °C, and monitored for completion.[2] After the reaction, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto ice water and neutralized with a base. The product is extracted with an organic solvent and purified by column chromatography.
Step 3: Functionalization at the C4 Position
-
Rationale: The introduction of the carboxylic acid moiety at the C4 position is a critical step. This is often achieved via a Reissert-type reaction or a related functionalization strategy that exploits the reactivity of the isoquinoline system.
Step 4: Conversion to Methyl 1-Chloroisoquinoline-4-carboxylate
-
Rationale: The final step involves the conversion of the functional group at C4 to the methyl ester. If a nitrile was introduced, this would involve hydrolysis to the carboxylic acid followed by esterification. A more direct route is often preferred in large-scale synthesis.
-
Procedure: The carboxylic acid is esterified under standard Fischer esterification conditions (methanol with a catalytic amount of strong acid, e.g., H₂SO₄, under reflux) or by using a milder reagent like thionyl chloride in methanol at low temperature.
Chemical Reactivity and Strategic Functionalization
The synthetic power of the methyl 1-chloroisoquinoline-4-carboxylate scaffold lies in the orthogonal reactivity of its two key functional groups. This allows for a modular and predictable approach to the synthesis of diverse compound libraries.
The C1-Chloro Group: A Handle for Cross-Coupling and Nucleophilic Substitution
The chlorine atom at the C1 position is analogous to a vinyl chloride and is highly susceptible to two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most powerful and widely used method for introducing diversity at the C1 position. The chloro group readily participates in Suzuki-Miyaura (coupling with boronic acids/esters), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions.[3] This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, which is critical for probing the binding pockets of target proteins. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[3]
-
Nucleophilic Aromatic Substitution (SNAr): While less common than palladium-catalyzed reactions for this specific scaffold in the context of CRTH2 antagonists, the C1-chloro group can be displaced by strong nucleophiles. This provides an alternative route for introducing alkoxy, amino, or thioether moieties.
The C4-Carboxylate Group: A Gateway to Amides and Bioisosteres
The methyl ester at the C4 position is a versatile handle for modifications that often modulate the pharmacokinetic properties of the final compound.
-
Amide Bond Formation: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, or DCC) to form amides.[4] This is a key transformation in the synthesis of many CRTH2 antagonists, where the amide portion often serves as a crucial hydrogen bond donor/acceptor.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further functionalization, such as ether formation or oxidation to an aldehyde.
-
Bioisosteric Replacement: In advanced lead optimization, the carboxylic acid can be replaced with bioisosteres—functional groups with similar physical or chemical properties that can improve metabolic stability or cell permeability.
Application in Drug Discovery: The Case of CRTH2 Antagonists
The primary and most well-documented application of this compound derivatives is in the discovery of potent and selective CRTH2 antagonists.[5]
Pharmacophore Model and Structure-Activity Relationship (SAR)
The general pharmacophore for this class of CRTH2 antagonists consists of three key regions, as illustrated by the lead compound TASP0376377:
-
The Isoquinoline Core: Serves as the central scaffold.
-
The C1-Substituent: Typically a substituted aryl or heteroaryl group introduced via a Suzuki coupling. This group occupies a hydrophobic pocket in the receptor.
-
The C4-Amide Moiety: This part of the molecule extends into a more polar region of the binding site and often contains a second acidic group, which is crucial for potent antagonism.
The discovery of potent antagonists involved systematic modifications at both the C1 and C4 positions, using the synthetic logic outlined above.
Workflow for CRTH2 Antagonist Discovery
The following diagram illustrates the typical workflow for synthesizing and evaluating CR-TH2 antagonists based on the this compound scaffold.
Quantitative Data: Representative CRTH2 Antagonists
The following table summarizes the activity of selected compounds, demonstrating the impact of substitutions at the C1 and C4 positions.
| Compound ID | C1-Substituent (R¹) | C4-Amide Moiety (R²) | CRTH2 Binding IC₅₀ (nM) |
| 15-20 | 4-Fluorophenyl | N-(4-carboxybenzyl) | 19 |
| 9l | 4-Fluorophenyl | N-((1-carboxymethyl)piperidin-4-yl) | 2.1 |
| Analog A | Phenyl | N-benzyl | >1000 |
| Analog B | 4-Fluorophenyl | N-benzyl | 350 |
Data synthesized from publicly available research on CRTH2 antagonists.[5][6]
Emerging Applications: Beyond CRTH2
While the development of CRTH2 antagonists has been the primary driver for the exploration of this scaffold, the underlying chemical principles suggest broader applicability. The quinoline-4-carboxylic acid motif, a close structural relative, has been investigated for a range of other therapeutic targets, including:
-
SIRT3 Inhibitors: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[7][8][9]
-
Aurora A Kinase Inhibitors: Quinazoline-4-carboxylic acid derivatives have been explored as inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in tumors.[10]
-
Histone Deacetylase (HDAC) Inhibitors: The 2-phenylquinoline-4-carboxylic acid scaffold has been used as a novel "cap" group in the design of HDAC inhibitors for cancer therapy.[11]
The unique reactivity and structural features of the this compound core make it a highly promising platform for designing novel kinase inhibitors and other targeted therapies. The ability to readily perform cross-coupling at the C1 position allows for the introduction of substituents that can target the hinge region of kinase active sites, while the C4-amide can be elaborated to interact with the solvent-exposed region, providing opportunities to enhance potency and selectivity.
Conclusion and Future Outlook
The this compound framework stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its discovery was driven by the need for novel CRTH2 antagonists, and the synthetic routes developed have proven to be robust, scalable, and highly amenable to the generation of large compound libraries for SAR exploration. The orthogonal reactivity of the C1-chloro and C4-carboxylate groups provides medicinal chemists with a reliable and predictable platform for molecular design.
Looking forward, the application of this scaffold is unlikely to be confined to CRTH2. As demonstrated by related quinoline and quinazoline structures, this framework is ripe for exploration against other targets, particularly in oncology. The continued development of novel cross-coupling methodologies and a deeper understanding of the structural biology of new targets will undoubtedly expand the therapeutic relevance of this compound derivatives, solidifying their status as a truly privileged and powerful scaffold in medicinal chemistry.
References
- Nishikawa-Shimono, R., Sekiguchi, Y., Koami, T., et al. (2013). Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR. Bioorganic & Medicinal Chemistry, 21(24), 7674-7685.
- Nishikawa-Shimono, R., Sekiguchi, Y., Kawamura, M., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Chemical & Pharmaceutical Bulletin, 62(6), 528-537.
- ACS Publications. (2008). Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 51(7), 2227–2243.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents.
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]
- MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(19), 6333.
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Retrieved from [Link]
- PubMed. (2020).
- Chemistry LibreTexts. (2023). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions.
- ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
- ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)
- National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- PubMed. (2017). CRTH2 antagonists in asthma: current perspectives.
- National Institutes of Health. (2022). 2-(3-Bromophenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biosynth.com [biosynth.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Introduction: The Enduring Therapeutic Promise of Isoquinoline Alkaloids
An In-Depth Technical Guide to the Biological Activity of Isoquinoline Alkaloids
Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily derived from the amino acids tyrosine or phenylalanine.[1] For centuries, plants rich in these compounds have been cornerstones of traditional medicine. The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, unveiling the profound pharmacological potential of this chemical class.[1] Today, isoquinoline alkaloids are the focus of intense scientific investigation, with over 2,500 known compounds demonstrating a remarkable spectrum of biological activities.[2] These activities range from potent anticancer and antimicrobial effects to significant anti-inflammatory and neuroprotective properties.[1][3][4] This guide provides a comprehensive technical overview of the core biological activities of key isoquinoline alkaloids, delving into their mechanisms of action, and presenting validated experimental protocols for their evaluation, aimed at researchers and professionals in drug discovery and development.
I. Anticancer Activity: Disrupting Malignant Progression
The anticancer potential of isoquinoline alkaloids is a leading area of research.[5] These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, and triggering autophagy in cancer cells.[6][7][8]
A. Key Mechanisms of Anticancer Action
Isoquinoline alkaloids interfere with fundamental cellular processes that are often dysregulated in cancer:
-
Induction of Apoptosis: Many isoquinoline alkaloids, such as sanguinarine and berberine, trigger the intrinsic and extrinsic apoptotic pathways. This can involve the activation of caspase cascades (caspase-3, -8, -9), modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M). This prevents the proliferation of cancer cells and can be a prelude to apoptosis.[5][7]
-
Inhibition of Pro-Survival Signaling Pathways: Isoquinoline alkaloids have been shown to inhibit critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[9][10]
-
Microtubule Disruption: Some alkaloids, like chelidonine and noscapine, can interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[5]
B. Featured Alkaloid: Sanguinarine
Sanguinarine, a benzophenanthridine alkaloid from the bloodroot plant (Sanguinaria canadensis), is a well-studied anticancer agent.[11][12] It exhibits potent pro-apoptotic and anti-proliferative effects across a range of cancer cell lines.[12] Sanguinarine's mechanisms include the generation of reactive oxygen species (ROS), inhibition of the anti-apoptotic protein survivin, and disruption of microtubule assembly.[8][13]
Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound on cancer cells.[14]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the isoquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]
II. Antimicrobial Activity: Combating Pathogenic Microbes
Isoquinoline alkaloids possess broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, viruses, and parasites.[1][15][16] This makes them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[17]
A. Key Mechanisms of Antimicrobial Action
The antimicrobial effects of isoquinoline alkaloids are multifaceted:
-
Cell Membrane and Wall Damage: These compounds can disrupt the integrity of microbial cell membranes and walls, leading to leakage of cellular contents and cell death.[18]
-
Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can intercalate with DNA or inhibit enzymes involved in DNA replication and protein synthesis.[17][18]
-
Enzyme Inhibition: They can inhibit crucial microbial enzymes, disrupting metabolic pathways essential for survival.[18]
-
Efflux Pump Inhibition: Certain isoquinoline alkaloids can inhibit efflux pumps, which are bacterial mechanisms for expelling antibiotics, thereby restoring the efficacy of conventional antibiotics.[18]
B. Featured Alkaloid: Berberine
Berberine, a protoberberine alkaloid found in plants of the Berberis genus, has a long history of use in traditional medicine for treating infections.[19] It exhibits significant activity against bacteria (including MRSA), fungi, and protozoa.[20] Berberine's primary antibacterial mechanism involves inhibiting the bacterial cell division protein FtsZ, which is crucial for the formation of the Z-ring during cell division.[20]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the isoquinoline alkaloid in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[19] Isoquinoline alkaloids have demonstrated significant anti-inflammatory properties, making them attractive for the treatment of inflammatory conditions.[19][21]
A. Key Mechanisms of Anti-inflammatory Action
Isoquinoline alkaloids can suppress the inflammatory response through several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: They can inhibit the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators like nitric oxide (NO) and prostaglandins.[22][23]
-
Suppression of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[22][24] By inhibiting NF-κB activation, these alkaloids can downregulate the expression of numerous pro-inflammatory genes.
-
Inhibition of Inflammatory Enzymes: Some alkaloids can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.[23]
B. Featured Alkaloid: Tetrandrine
Tetrandrine, a bisbenzylisoquinoline alkaloid, has been shown to possess potent anti-inflammatory effects. It can inhibit the production of inflammatory cytokines and suppress the activation of the NF-κB pathway.[23]
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[25][26] This assay assesses the ability of a compound to inhibit protein denaturation.[27]
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin undergo denaturation, leading to an increase in turbidity. Anti-inflammatory compounds can prevent this denaturation.[28]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test isoquinoline alkaloid at various concentrations and a solution of 1% aqueous bovine serum albumin (BSA).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Increase the temperature to 57°C and incubate for an additional 30 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[25]
IV. Neuropharmacological Activity: Modulating Central Nervous System Function
A growing body of evidence highlights the significant neuropharmacological effects of isoquinoline alkaloids, including neuroprotective, analgesic, and sedative properties.[2][23][29] This has opened avenues for their potential use in treating neurodegenerative diseases and other neurological disorders.[29][30]
A. Key Mechanisms of Neuropharmacological Action
The neuropharmacological effects of these alkaloids are diverse:
-
Neuroprotection: Many isoquinoline alkaloids exhibit neuroprotective effects against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity.[23][29] They can achieve this by activating pro-survival signaling pathways like PI3K/Akt and inhibiting apoptotic pathways.[23]
-
Modulation of Neurotransmitter Systems: Some alkaloids can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing mood and behavior.
-
Anti-inflammatory Effects in the CNS: By suppressing neuroinflammation, which is implicated in many neurodegenerative diseases, these compounds can protect neurons from damage.[23]
-
Inhibition of Amyloid-β Aggregation: Certain isoquinoline alkaloids have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[31]
B. Featured Alkaloid: Papaverine
Papaverine, an opium alkaloid, acts as a vasodilator by relaxing smooth muscles.[32][33] It is used to improve blood flow in conditions involving vascular spasms.[34][35] Its mechanism involves the inhibition of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP).[33][36]
Visualizing Signaling Pathways and Workflows
To better understand the complex mechanisms and experimental procedures discussed, the following diagrams are provided.
Diagram 1: Generalized Anticancer Signaling Pathway of Isoquinoline Alkaloids
Caption: Anticancer mechanisms of isoquinoline alkaloids.
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay
Caption: MTT assay workflow for cytotoxicity assessment.
Diagram 3: Mechanism of Berberine's Antidiabetic and Anti-inflammatory Action
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Sanguinarine [chemeurope.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. ijcrt.org [ijcrt.org]
- 26. researchgate.net [researchgate.net]
- 27. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 28. bbrc.in [bbrc.in]
- 29. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. drugs.com [drugs.com]
- 33. Papaverine - Wikipedia [en.wikipedia.org]
- 34. Papaverine: MedlinePlus Drug Information [medlineplus.gov]
- 35. Papaverine (Papaverine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 36. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Quinoline-4-Carboxylic Acids for Drug Discovery and Development
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Cornerstone in Medicinal Chemistry
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Their derivatives have been extensively explored for their therapeutic potential, demonstrating antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the quinoline ring system, coupled with the ionizable carboxylic acid group, allows for fine-tuning of physicochemical properties, which in turn dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical properties of quinoline-4-carboxylic acids. We will delve into the experimental determination and theoretical significance of key parameters such as melting point, solubility, and pKa. Furthermore, we will explore the characteristic spectroscopic features that enable the structural elucidation of these compounds and discuss how modifications to the quinoline scaffold influence these properties and, consequently, their biological activity.
Core Physicochemical Properties: A Triumvirate of Influence
The journey of a drug molecule from administration to its target site is profoundly influenced by its physical properties. For quinoline-4-carboxylic acids, three key parameters—melting point, solubility, and pKa—form a critical triumvirate that governs their behavior in biological systems.
Melting Point: A Gauge of Purity and Lattice Energy
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[5][6] It is a fundamental physical property that provides an initial assessment of a compound's purity and an indication of the strength of its crystal lattice forces. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.
Table 1: Physicochemical Properties of Quinoline-4-Carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | |
| Melting Point | 254-255 °C | [7] |
| pKa (predicted) | 1.03 ± 0.10 | |
| Solubility | Soluble in DMSO |
Experimental Protocol: Capillary Melting Point Determination
The determination of a melting point is a routine yet critical procedure in synthetic chemistry. The capillary method is a widely accepted and straightforward technique.
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for determining the melting point of a solid organic compound using the capillary method.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] For a compound to be absorbed, it must first dissolve in the gastrointestinal fluids. The solubility of quinoline-4-carboxylic acids is significantly influenced by pH due to the presence of the ionizable carboxylic acid group.[9] In acidic environments, the carboxylic acid is protonated, leading to lower aqueous solubility. Conversely, in neutral to basic conditions, the carboxylate form predominates, enhancing solubility.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10]
Diagram 2: Shake-Flask Solubility Determination Workflow
Caption: The process flow for determining the equilibrium solubility of a compound using the shake-flask method.
pKa: The Ionization Constant and its Biological Implications
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For quinoline-4-carboxylic acids, the pKa of the carboxylic acid group is a critical parameter that dictates the extent of ionization at a given pH. This, in turn, influences solubility, membrane permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]
Diagram 3: Potentiometric Titration for pKa Determination
Caption: A schematic representation of the workflow for determining the pKa of a carboxylic acid via potentiometric titration.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of quinoline-4-carboxylic acids. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of quinoline derivatives.[1][7]
-
¹H NMR: The aromatic protons of the quinoline ring typically resonate in the downfield region (δ 7.0-9.0 ppm).[1] The proton at the C2 position is often the most deshielded due to the inductive effect of the adjacent nitrogen atom.[1] The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern on the quinoline ring. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is typically found in the range of δ 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents on the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For quinoline-4-carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group (–COOH) as a radical or the loss of carbon dioxide (CO₂).[9][13] Further fragmentation of the quinoline ring can also occur.[9][13]
Table 2: Common Mass Spectral Fragments of Quinoline-4-Carboxylic Acid
| m/z | Fragment | Description |
| 173 | [M]⁺ | Molecular Ion |
| 128 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 129 | [M - CO₂]⁺ | Loss of carbon dioxide |
Crystal Structure: A Three-Dimensional Perspective
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[14] The crystal structure of quinoline-4-carboxylic acid reveals important information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physical properties, including melting point and solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[14][15]
Diagram 4: General Workflow for Single-Crystal X-ray Diffraction
Caption: An overview of the key stages involved in determining the crystal structure of a compound by X-ray diffraction.
Structure-Property-Activity Relationships: The Medicinal Chemist's Guiding Principle
The biological activity of quinoline-4-carboxylic acid derivatives is intricately linked to their physical properties, which are in turn dictated by the nature and position of substituents on the quinoline scaffold.
-
Lipophilicity: The introduction of lipophilic substituents can enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Electronic Effects: Electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and the electron density of the quinoline ring system, thereby influencing receptor binding and metabolic stability.[16] For example, the addition of a methoxy substituent has been shown to improve potency in some cases.[16]
-
Steric Factors: The size and shape of substituents can impact the overall conformation of the molecule and its ability to fit into the active site of a biological target.
A thorough understanding of these structure-property-activity relationships is crucial for the rational design of novel quinoline-4-carboxylic acid derivatives with improved therapeutic profiles.
Conclusion: A Foundation for Rational Drug Design
The physical properties of quinoline-4-carboxylic acids are not merely academic curiosities; they are fundamental parameters that govern the developability and efficacy of drug candidates based on this important scaffold. This guide has provided a comprehensive overview of the key physical properties, detailed experimental protocols for their determination, and an exploration of their significance in the context of drug discovery and development. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Solubility of Things. Quinoline-4-carboxylic acid. [Link]
-
Al-Trawneh, A. et al. (2021). experiment (1) determination of melting points. ResearchGate. [Link]
-
Grdina, M. et al. (1979). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 33(4), 535-541. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 11(3), 104. [Link]
-
Gao, Y., & Geng, L. D. (2012). Comparison and discussion of FDA, WHO and EMA guidelines on BCS-based biowaiver. Chinese New Drugs Journal, 21(24), 2861-2869. [Link]
-
Clarion University. Determination of Melting Point. Science in Motion. [Link]
-
Mohammadi, M. S., Bayat, Z., & Mohammadi Nasab, E. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments), (120), e55053. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Wenzel, T. J. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8769–8773. [Link]
-
Černáková, M., & Šubík, J. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–310. [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(14), 5437. [Link]
-
White, S. W., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 59(11), 5373–5387. [Link]
-
JoVE Science Education Database. (2015). Growing Crystals for X-ray Diffraction Analysis. Chemistry. [Link]
-
Karagöz, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850. [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(8), 389-396. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
ResearchGate. MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. [Link]
-
Gallaher, T. K. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
Černáková, M., & Šubík, J. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Schuurmann, G., et al. (2008). Development of Methods for the Determination of pKa Values. Environmental Toxicology and Chemistry, 27(11), 2267-2283. [Link]
-
USP-NF. <1236> Solubility Measurements. [Link]
-
ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Scribd. Solubility Test Procedure Guide. [Link]
-
Magritek. (2019). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]
-
ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]
-
Itoh, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389–12399. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. tsijournals.com [tsijournals.com]
- 8. uspnf.com [uspnf.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. chempap.org [chempap.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Chloroisoquinoline-4-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloroisoquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using a suite of modern spectroscopic techniques. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, predictive models, and established spectroscopic principles to offer a robust analytical framework.
Introduction to this compound
This compound is a heterocyclic compound with a quinoline core, a functional group that is a cornerstone in many pharmacologically active molecules. The presence of the chloro and carboxylic acid moieties suggests its potential as a versatile intermediate in organic synthesis and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications. This guide will explore its expected spectroscopic signature through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for structural verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atom in the isoquinoline ring.
Anticipated Chemical Shifts (δ) in ppm:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.5 - 8.7 | s | - |
| H-5 | ~8.3 - 8.5 | d | ~8.0 - 9.0 |
| H-6 | ~7.8 - 8.0 | t | ~7.5 - 8.5 |
| H-7 | ~7.9 - 8.1 | t | ~7.5 - 8.5 |
| H-8 | ~8.1 - 8.3 | d | ~8.0 - 9.0 |
| COOH | ~12.0 - 13.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The downfield shift of the carboxylic acid proton is a characteristic feature, often appearing as a broad singlet.[1][2] The protons on the benzene ring of the isoquinoline moiety (H-5, H-6, H-7, H-8) will likely appear as a complex multiplet system, while the H-3 proton is expected to be a singlet due to the lack of adjacent protons.
For comparison, the ¹H NMR data for the closely related compound [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid in DMSO-d₆ shows aromatic protons in the range of 7.99-8.35 ppm.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.
Anticipated Chemical Shifts (δ) in ppm:
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~150 - 155 |
| C-3 | ~120 - 125 |
| C-4 | ~140 - 145 |
| C-4a | ~135 - 140 |
| C-5 | ~125 - 130 |
| C-6 | ~130 - 135 |
| C-7 | ~128 - 133 |
| C-8 | ~127 - 132 |
| C-8a | ~130 - 135 |
| COOH | ~165 - 170 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The chemical shift of the carboxylic acid carbon typically appears in the 160-185 ppm range.[1][4] The presence of the electronegative chlorine atom at C-1 will influence the chemical shifts of the surrounding carbon atoms. The ¹³C NMR data for [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid shows C-1 at 139.1 ppm and the carbonyl carbon at 169.3 ppm.[3]
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of aromatic carboxylic acids is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.[5]
-
-
Instrument Setup:
-
Use an NMR spectrometer with a proton frequency of at least 300 MHz to achieve good signal dispersion.[5]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Adjust the number of scans to obtain an adequate signal-to-noise ratio.
-
Set the spectral width to encompass all expected signals.
-
Use a sufficient relaxation delay between scans (typically 1-5 seconds for ¹H).[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.
Expected Fragmentation Pattern
For this compound (Molecular Weight: 221.62 g/mol ), the following fragmentation pathways are anticipated under electron ionization (EI) or electrospray ionization (ESI):
-
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight (m/z 221) should be observed, especially with soft ionization techniques like ESI. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid group (45 Da) to give an ion at m/z 176.
-
Loss of CO₂: Decarboxylation can lead to a fragment at m/z 177.
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical (35 Da) could result in a peak at m/z 186.
A study on the gas-phase reactions of substituted isoquinolines showed that protonated [(1-chloro-4-hydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid undergoes fragmentation to form the protonated 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid.[3][6] This highlights the stability of the isoquinoline carboxylic acid structure under mass spectrometric conditions. The mass spectra of 2-substituted quinoline-4-carboxylic acids often show the molecular ion as the base peak and prominent fragments from the loss of the carboxyl group.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Couple the mass spectrometer to a separation technique like liquid chromatography (LC-MS) for complex mixtures or use direct infusion for pure samples.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.
-
Mass Spectrometry Analysis Workflow
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorptions
For this compound, the following characteristic absorption bands are expected:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, due to hydrogen bonding[8][9][10] |
| C-H (Aromatic) | 3100 - 3000 | Sharp, often superimposed on the O-H band |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, sharp[8][9] |
| C=C and C=N (Aromatic) | 1600 - 1450 | Multiple bands of variable intensity |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong[8][11] |
| C-Cl | 800 - 600 | Medium to strong |
| O-H bend | 950 - 910 | Broad[8][11] |
The very broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[8][12] The C=O stretching frequency for aromatic carboxylic acids is typically lower than for saturated ones due to conjugation.[11][12]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal) to subtract from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Expected UV-Vis Absorptions
The isoquinoline ring system is an aromatic chromophore and is expected to exhibit characteristic UV absorptions. The presence of the carboxylic acid and chloro substituents will influence the position and intensity of these absorptions. Aromatic compounds typically show multiple absorption bands.[13][14] For this compound, absorptions are expected in the UV region, likely with maxima around 220-240 nm and a less intense, broader band at longer wavelengths (around 300-330 nm) due to the extended conjugation. Carboxylic acids themselves generally have a weak absorption around 200-210 nm, which would be masked by the stronger absorptions of the aromatic system.[15]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution and another with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the blank.
-
Conclusion
References
-
Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 151-158. Available at: [Link]
-
PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]
-
Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 151-158. Available at: [Link]
-
Thevis, M., et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 151-158. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]
-
University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2007). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]
-
DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
-
Chemical Papers. (1992). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Available at: [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
MDPI. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Available at: [Link]
-
Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
The Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
MDPI. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-yl) Disulfides. Molbank. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. echemi.com [echemi.com]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for constructing the isoquinoline core, with a particular focus on a robust and versatile multi-step synthesis. This guide will emphasize the rationale behind experimental choices, provide detailed protocols, and offer insights into potential challenges and optimization strategies.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The functionalization of this heterocyclic system at various positions allows for the fine-tuning of pharmacological properties, making it a cornerstone in the development of new therapeutic agents. This compound, in particular, serves as a versatile intermediate. The chlorine atom at the C1 position is amenable to nucleophilic substitution, enabling the introduction of diverse functionalities, while the carboxylic acid group at C4 provides a handle for amide bond formation and other derivatizations, crucial for constructing complex molecular architectures.
Strategic Overview of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. The primary considerations revolve around the timing of the introduction of the chloro and carboxylic acid functionalities in relation to the formation of the isoquinoline ring. After a thorough review of established synthetic methodologies, a multi-step approach commencing with a pre-formed isoquinoline core emerges as a highly practical and adaptable strategy. This pathway involves the initial synthesis of a key intermediate, 1-chloroisoquinoline, followed by regioselective functionalization at the C4 position.
This guide will focus on a validated three-step sequence:
-
Synthesis of 1-Chloroisoquinoline: Starting from the readily available isoquinoline, N-oxidation followed by treatment with a chlorinating agent provides the foundational 1-chloroisoquinoline intermediate.
-
Formylation at the C4 Position: The Vilsmeier-Haack reaction is employed for the regioselective introduction of a formyl group at the electron-rich C4 position of 1-chloroisoquinoline.
-
Oxidation to the Carboxylic Acid: The final step involves the oxidation of the 4-formyl group to the desired carboxylic acid.
The following sections will provide a detailed technical examination of each of these steps, including the underlying chemical principles, step-by-step protocols, and critical experimental parameters.
Core Synthetic Pathway: A Step-by-Step Technical Guide
Step 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide
The initial step focuses on the preparation of the key intermediate, 1-chloroisoquinoline. This is efficiently achieved through the treatment of isoquinoline-N-oxide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Causality of Experimental Choices:
-
N-Oxidation: The nitrogen atom in isoquinoline is a Lewis base and can be readily oxidized to the corresponding N-oxide. This transformation serves a dual purpose: it activates the heterocyclic ring towards electrophilic attack and facilitates subsequent nucleophilic substitution at the C1 position.
-
Chlorination with POCl₃: Phosphorus oxychloride is a potent chlorinating and dehydrating agent. In this reaction, it reacts with the N-oxide to form an intermediate that is highly susceptible to nucleophilic attack by the chloride ion at the C1 position, leading to the formation of 1-chloroisoquinoline.[1][2]
Experimental Protocol: Synthesis of 1-Chloroisoquinoline
-
N-Oxidation of Isoquinoline:
-
In a round-bottom flask, dissolve isoquinoline in a suitable solvent such as acetic acid or chloroform.
-
Add an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution) or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, neutralize the excess oxidizing agent and work up the reaction to isolate the isoquinoline-N-oxide.
-
-
Chlorination of Isoquinoline-N-Oxide:
-
To a flask containing isoquinoline-N-oxide (1.0 eq.), slowly add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq.) under an inert atmosphere and with cooling (ice bath).[1][2]
-
After the addition is complete, heat the reaction mixture to reflux (typically around 100-110 °C) for several hours.[1][2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-chloroisoquinoline.
-
Data Presentation: Step 1
| Parameter | Value |
| Starting Material | Isoquinoline |
| Key Intermediate | Isoquinoline-N-Oxide |
| Final Product (Step 1) | 1-Chloroisoquinoline |
| Typical Yield | 80-90% (from N-oxide)[1][2] |
| Purity | >95% (after chromatography) |
Visualization: Synthesis of 1-Chloroisoquinoline
Caption: Synthetic route to 1-Chloroisoquinoline.
Step 2: Vilsmeier-Haack Formylation of 1-Chloroisoquinoline
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In this step, we regioselectively introduce a formyl group at the C4 position of 1-chloroisoquinoline.
Causality of Experimental Choices:
-
Vilsmeier Reagent: The electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][4]
-
Regioselectivity: The C4 position of the isoquinoline ring is electronically activated and sterically accessible for electrophilic attack, leading to the preferential formation of the 4-formyl derivative. The presence of the chloro group at C1 can further influence the electron distribution in the ring, favoring substitution at C4.
Experimental Protocol: 1-Chloro-4-formylisoquinoline Synthesis
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, excess).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, typically 1.5-2.0 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
-
-
Formylation Reaction:
-
Dissolve 1-chloroisoquinoline (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of 1-chloroisoquinoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, warm the reaction mixture to a temperature between 60-90 °C and stir for several hours.[6]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with an aqueous solution of a base, such as sodium acetate or sodium carbonate, until the pH is neutral or slightly basic.
-
The product, 1-chloro-4-formylisoquinoline, will often precipitate as a solid.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation: Step 2
| Parameter | Value |
| Starting Material | 1-Chloroisoquinoline |
| Reagents | POCl₃, DMF |
| Product | 1-Chloro-4-formylisoquinoline |
| Typical Yield | 70-85% |
| Purity | >95% (after purification) |
Visualization: Vilsmeier-Haack Formylation
Sources
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of Quinoline-4-Carboxylic Acid Derivatives via the Doebner Reaction: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Among its many derivatives, quinoline-4-carboxylic acids have garnered particular attention due to their prevalence in molecules with a broad spectrum of biological activities. These compounds form the core of various therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity.
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, stands as a classic and efficient method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2][3] First reported by Oscar Doebner in 1887, this one-pot synthesis offers a direct and versatile route to this important class of compounds.[4] Recent advancements have focused on improving yields, broadening the substrate scope, particularly for anilines with electron-withdrawing groups, and developing more environmentally benign reaction conditions.[4][5]
This guide provides a comprehensive overview of the Doebner reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. It is designed to equip researchers with the knowledge to not only successfully synthesize quinoline-4-carboxylic acid derivatives but also to understand the rationale behind the procedural steps, allowing for informed modifications and troubleshooting.
Mechanistic Insights: Understanding the "Why" Behind the Doebner Reaction
The precise mechanism of the Doebner reaction can vary depending on the specific reactants and conditions, but two primary pathways are generally proposed. A thorough understanding of these pathways is crucial for optimizing reaction conditions and predicting potential side reactions.
Proposed Mechanism 1: The Schiff Base Pathway
This is the most commonly accepted mechanism. It commences with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, more commonly known as a Schiff base. Concurrently, pyruvic acid undergoes tautomerization to its enol form. The subsequent key step is a Michael-type addition of the pyruvic acid enol to the electrophilic Schiff base. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring, leading to cyclization. The resulting dihydroquinoline intermediate then undergoes oxidation to furnish the final aromatic quinoline-4-carboxylic acid.[4] The imine formed from a second molecule of aniline and the aldehyde can act as a hydrogen acceptor in a hydrogen transfer process to facilitate this final oxidation step.[4][5]
Proposed Mechanism 2: The Aldol Condensation Pathway
An alternative mechanism suggests an initial aldol condensation between the enol form of pyruvic acid and the aldehyde. This forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. Subsequent cyclization onto the benzene ring, followed by dehydration, yields the final product.[2]
Visualizing the Predominant Reaction Mechanism
Caption: Proposed Schiff Base Pathway for the Doebner Reaction.
Experimental Protocols: From Reagents to Purified Product
This section provides detailed, step-by-step protocols for the synthesis of a representative quinoline-4-carboxylic acid derivative, 2-phenylquinoline-4-carboxylic acid. Two effective methods are presented, one utilizing a Lewis acid catalyst and another a Brønsted acid catalyst.
Materials and Equipment
Reagents:
-
Aniline (≥99.5%, freshly distilled recommended)
-
Benzaldehyde (≥99%)
-
Pyruvic acid (≥98%)
-
Ethanol (anhydrous)
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃, ≥98%) (for Method A)
-
Trifluoroacetic acid (TFA, ≥99%) (for Method B)
-
Ethyl acetate (reagent grade)
-
Sodium bicarbonate (NaHCO₃) (saturated aqueous solution)
-
Potassium carbonate (K₂CO₃) (for Method B workup)
-
Hydrochloric acid (HCl) (concentrated and dilute solutions)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bars
-
Glassware for extraction and filtration (separatory funnel, Büchner funnel, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Aniline is toxic and can be absorbed through the skin. Handle with extreme care.[6]
-
Pyruvic acid and trifluoroacetic acid are corrosive. Avoid contact with skin and eyes.[6]
Protocol A: Iron(III) Triflate Catalyzed Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This method employs a mild and efficient Lewis acid catalyst.[6]
| Reagent | Molar Eq. | Amount (mmol) | Mass/Volume |
| Pyruvic Acid | 1.0 | 1.0 | 88 mg |
| Aniline | 1.1 | 1.1 | 102 mg (0.1 mL) |
| Benzaldehyde | 1.0 | 1.0 | 106 mg (0.1 mL) |
| Fe(OTf)₃ | 0.15 | 0.15 | 76 mg |
| Ethanol | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).
-
Catalyst Addition: Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., eluent: 7:3 hexane:ethyl acetate with a drop of acetic acid).
-
Isolation of Crude Product: Upon completion, allow the mixture to cool to room temperature. The crude product should precipitate out of the solution. Collect the solid by vacuum filtration, washing with a small amount of cold ethanol.
Protocol B: Trifluoroacetic Acid Catalyzed Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid
This protocol is a variation using a substituted benzaldehyde and a Brønsted acid catalyst, followed by an acid-base workup for purification.[7] A similar procedure can be adapted for benzaldehyde.
| Reagent | Molar Eq. | Amount (mmol) | Mass/Volume |
| Aniline | 1.0 | 20 | 1.9 g |
| 2-Nitrobenzaldehyde | 1.0 | 20 | 3.0 g |
| Pyruvic Acid | 1.5 | 30 | 2.6 g |
| Trifluoroacetic Acid | catalytic | - | ~0.1 mL |
| Ethanol | - | - | 30 mL |
Procedure:
-
Imine Formation: In a round-bottom flask, a mixture of aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.
-
Doebner Reaction: Cool the mixture slightly, then add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL). Reflux the mixture for an additional 12 hours.
-
Precipitation: After completion (monitored by TLC), pour the reaction mixture slowly into ice water (60 mL) with vigorous stirring.
-
Filtration: Collect the resulting solid product by vacuum filtration.
-
Purification (Acid-Base Extraction):
-
Add the filtered solid to an aqueous potassium carbonate (K₂CO₃) solution to dissolve the acidic product, forming the potassium salt.
-
Filter the solution to remove any non-acidic impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 4-5.
-
The purified product will precipitate out.
-
Collect the purified product by filtration, wash thoroughly with water, and dry under vacuum.
-
Visualizing the Experimental Workflow
Caption: General Experimental Workflow for the Doebner Synthesis.
Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying the solid product. Ethanol or ethyl acetate are often suitable solvents.[8] The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.
-
Acid-Base Extraction: As described in Protocol B, the carboxylic acid functionality allows for effective purification by dissolving the product in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by acidification.[6][8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system such as hexane/ethyl acetate with a small amount of acetic acid is typically used to ensure the carboxylic acid remains protonated and elutes properly.
Characterization of 2-Phenylquinoline-4-carboxylic acid:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals in the aromatic region (δ 7.5-8.7 ppm) corresponding to the quinoline and phenyl protons. A broad singlet for the carboxylic acid proton will likely appear downfield (>13 ppm). Key signals include a singlet for the H3 proton of the quinoline ring.[9][10]
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carboxylic acid carbonyl (δ ~168 ppm), and multiple signals in the aromatic region (δ ~119-155 ppm) corresponding to the carbons of the quinoline and phenyl rings.[10]
-
FT-IR (KBr, cm⁻¹): Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹).[10]
-
Mass Spectrometry (HRMS): The calculated mass for the protonated molecule [M+H]⁺ of C₁₆H₁₁NO₂ is 250.0817, which should be confirmed by high-resolution mass spectrometry.[9]
-
Melting Point: The reported melting point for 2-phenylquinoline-4-carboxylic acid is in the range of 282-284 °C.[10] A sharp melting point close to the literature value is an indicator of high purity.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and react slower.[4][5] | Use a more active Lewis acid catalyst (e.g., BF₃·OEt₂ or BF₃·THF).[11][12] Consider the "Doebner hydrogen-transfer" modification, which is specifically designed for these substrates.[5] Increase reaction time or temperature. |
| Side Reactions: Polymerization of reactants or formation of tars. | Ensure reagents are pure. Add reagents slowly. Optimize catalyst loading and temperature. | |
| Formation of Byproducts | Imine Reduction: The imine intermediate can be reduced by the dihydroquinoline intermediate, especially in the hydrogen-transfer variant, leading to a benzylamine byproduct. | Adjust the stoichiometry of the reactants. An optimized protocol suggests using 1.8 equivalents of aniline and 2.0 equivalents of aldehyde relative to pyruvic acid.[12] |
| Purification Difficulties | "Oiling out" during recrystallization: The product separates as a liquid instead of a solid. | Use a larger volume of solvent. Slow down the cooling process. Try a different solvent system (e.g., ethanol/water).[8] |
| Product sticks to silica gel: The carboxylic acid group strongly interacts with the acidic silica gel. | Add a small amount of acetic acid or formic acid to the eluent to keep the product protonated and reduce tailing. |
Conclusion and Future Directions
The Doebner reaction remains a cornerstone in the synthesis of quinoline-4-carboxylic acids, offering a robust and versatile platform for accessing these valuable scaffolds. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate diverse libraries of these compounds for applications in drug discovery and materials science.
Future research in this area continues to focus on the principles of green chemistry.[13][14] The development of protocols using water as a solvent, reusable catalysts, and alternative energy sources like microwave and ultrasound irradiation are paving the way for more sustainable and efficient syntheses of these important heterocyclic compounds.[15] The protocols and insights provided in this guide serve as a solid foundation for both traditional and innovative approaches to the synthesis of quinoline-4-carboxylic acid derivatives.
References
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]
-
Peng, Y., & Song, G. (2003). Combined microwave and ultrasound accelerated Knoevenagel–Doebner reaction in aqueous media: a green route to 3-aryl acrylic acids. Green Chemistry, 5(6), 704-706. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3346-3354. Available at: [Link]
-
Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8484-8492. Available at: [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1361. Available at: [Link]
-
IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Available at: [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]
-
ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 1-Chloroisoquinoline-4-carboxylic Acid as a Potent SIRT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3), the primary mitochondrial NAD⁺-dependent deacetylase, has emerged as a significant therapeutic target in a range of human pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. Its central role in regulating mitochondrial function and cellular stress responses has spurred the search for potent and selective modulators of its activity. This document provides a comprehensive guide for the investigation of 1-Chloroisoquinoline-4-carboxylic acid as a potential novel inhibitor of SIRT3. While direct evidence for this specific activity is yet to be established, the isoquinoline scaffold is a known pharmacophore with diverse enzyme inhibitory activities.[1] This guide offers a structured, hypothesis-driven framework for researchers to rigorously evaluate the compound's efficacy and mechanism of action, from initial in vitro enzymatic assays to cellular target engagement and downstream pathway analysis.
Introduction: SIRT3 as a Key Regulator of Mitochondrial Homeostasis
Sirtuins are a family of seven (SIRT1-7) NAD⁺-dependent protein deacetylases in mammals, acting as crucial regulators of cellular metabolism and stress responses.[2] SIRT3, along with SIRT4 and SIRT5, is localized within the mitochondria, where it orchestrates the deacetylation of a multitude of protein substrates.[3] This activity is fundamental to maintaining mitochondrial homeostasis and function.[4]
SIRT3's regulatory network encompasses key metabolic pathways, including:
-
The tricarboxylic acid (TCA) cycle
-
Fatty acid oxidation
-
The electron transport chain and oxidative phosphorylation (OXPHOS)
-
Reactive oxygen species (ROS) detoxification[4]
Given its extensive influence, dysregulation of SIRT3 activity is implicated in various diseases. In many cancers, SIRT3 can act as a tumor suppressor by promoting apoptosis and inhibiting glycolysis.[2] Conversely, in other contexts, it may support cancer cell proliferation, highlighting a dual, context-dependent role.[4] This complexity makes SIRT3 a compelling, albeit challenging, target for therapeutic intervention. The development of selective SIRT3 inhibitors is therefore a critical area of research for dissecting its biological functions and for potential therapeutic applications.
The Investigational Compound: this compound
The compound at the center of this guide, this compound, belongs to the isoquinoline class of heterocyclic aromatic compounds. This structural family is known for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory properties.[1][5] While direct studies on this compound as a SIRT3 inhibitor are not yet prevalent in public literature, related molecules provide a rationale for its investigation. For instance, its methyl ester derivative, this compound methyl ester, has been identified as a prostanoid receptor antagonist and a selective COX-2 inhibitor.[6] Furthermore, other quinoline-4-carboxylic acid derivatives have demonstrated significant biological activities, including antiproliferative effects on cancer cell lines.[7][8]
This precedent suggests that the this compound scaffold has the potential for potent and specific interactions with enzyme active sites, making it a candidate for screening against novel targets like SIRT3.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 223671-71-4 (for the 5-carboxylic acid isomer) |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| Structure | Awaiting specific data for the 4-carboxylic acid isomer. |
Note: Data for the closely related 1-Chloroisoquinoline-5-carboxylic acid is more readily available and suggests the compound is a versatile synthetic building block.[9]
Experimental Workflows for Inhibitor Characterization
The following sections provide detailed protocols to systematically evaluate the inhibitory potential of this compound against SIRT3. The workflow is designed to first establish direct enzymatic inhibition, then confirm target engagement in a cellular context, and finally, assess the impact on downstream SIRT3-mediated pathways.
Protocol 3: Western Blot for Downstream Target Acetylation
If this compound inhibits SIRT3 in cells, the acetylation level of known SIRT3 substrates should increase. Manganese superoxide dismutase (MnSOD) is a well-documented target of SIRT3. [10] Principle: Cells are treated with the inhibitor, leading to hyperacetylation of SIRT3 substrates. Total cell lysates are then analyzed by Western blot using an antibody specific to the acetylated form of a known substrate.
Materials:
-
Cell line expressing the target of interest (e.g., HEK293T, A549)
-
This compound
-
Lysis Buffer with deacetylase inhibitors (e.g., Trichostatin A for Class I/II HDACs and Nicotinamide for sirtuins)
-
Primary antibodies: anti-acetylated-MnSOD (e.g., Ac-K68), anti-total-MnSOD, anti-SIRT3, anti-GAPDH (loading control)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with lysis buffer containing deacetylase inhibitors.
-
Clear the lysate by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe separate membranes with antibodies against acetylated-MnSOD, total MnSOD, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated-MnSOD signal to the total MnSOD signal to account for any changes in protein expression.
-
Further normalize to the loading control (GAPDH).
-
Compare the normalized acetylated-MnSOD levels in compound-treated cells to the vehicle control. A dose-dependent increase indicates inhibition of SIRT3 activity in cells.
-
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome for a Potent & Selective SIRT3 Inhibitor |
| In Vitro Enzymatic Assay | A low IC₅₀ value (nanomolar to low micromolar range) for SIRT3. Significantly higher IC₅₀ values for other sirtuins (e.g., SIRT1, SIRT2), indicating selectivity. |
| Cellular Thermal Shift Assay (CETSA) | A rightward shift in the thermal denaturation curve of SIRT3 in compound-treated cells compared to vehicle-treated cells, confirming target engagement. |
| Western Blot for Substrate Acetylation | A dose-dependent increase in the acetylation of a known SIRT3 substrate (e.g., MnSOD at K68) in compound-treated cells. No significant change in the total protein level of the substrate. |
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential SIRT3 inhibitor. By systematically progressing from direct enzyme inhibition to cellular target engagement and downstream pathway modulation, researchers can generate the high-quality data necessary to validate this compound as a novel chemical probe or a lead candidate for drug development. Given the therapeutic potential of modulating SIRT3, a thorough investigation of promising new chemical scaffolds is of paramount importance.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Al-Zaqri, N. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3362. [Link]
-
Bábelová, A., Jantová, S., & Čipák, L. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 303-308. [Link]
-
Balan, V., Miller, G. S., Kaplun, L., Balan, K., Csiszar, A., & Ungvari, Z. (2018). Life-Span Extension and Cancer Prevention by Sirtuin-3. Journal of geriatric cardiology : JGC, 15(1), 46–52. [Link]
-
Chaudhary, P., & Sharma, A. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(5), 200-210. [Link]
-
Giri, R., Kumar, A., & Parkesh, R. (2021). Discovery and characterization of small molecule SIRT3-specific inhibitors as revealed by mass spectrometry. Bioorganic chemistry, 110, 104768. [Link]
-
Hussain, S., Khan, M., & Kamal, A. (2019). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Medicinal Chemistry Research, 28(1), 1-13. [Link]
-
Mellini, P., Valente, S., & Mai, A. (2021). Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells. Cancers, 13(11), 2735. [Link]
-
Nilsen, A., et al. (2013). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 56(16), 6430–6446. [Link]
-
Nowak, M., & Gzella, A. K. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8049. [Link]
-
Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(10), 4483–4501. [Link]
-
Sun, G., et al. (2021). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of medicinal chemistry, 64(17), 13017–13031. [Link]
- Tautz, L., et al. (2006). Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase.
-
Yoo, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & medicinal chemistry letters, 47, 128212. [Link]
-
Steegborn, C., et al. (2011). Structure-based development of novel sirtuin inhibitors. Genes & cancer, 2(9), 875–886. [Link]
-
Thorsson, K. S., et al. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Chemical science, 12(12), 4381–4391. [Link]
-
Upadhyay, A., et al. (2022). Discovery of novel compounds as potent activators of Sirt3. bioRxiv. [Link]
-
Croucher, D. R., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS discovery : advancing life sciences R & D, 22(8), 1033–1045. [Link]
-
LaBute, M. X., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(6), 1435–1446. [Link]
-
Zhang, H., & Wang, Y. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5129. [Link]
-
Sundaresan, N. R., et al. (2008). SIRT3 is a stress-responsive deacetylase in cardiomyocytes that protects cells from stress-mediated cell death by deacetylation of Ku70. Molecular and cellular biology, 28(20), 6384–6401. [Link]
-
G-Dayan, A., & P-S, N. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PloS one, 9(9), e107324. [Link]
-
LaBute, M. X., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols, 3(2), 101416. [Link]
-
Thorsson, K. S., et al. (2021). Inhibition of SIRT3 in HEK293T cells. ResearchGate. [Link]
-
Chen, Y., et al. (2022). SIRT3 regulates deacetylation of ATG5. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved from [Link]
-
Zhang, Y., et al. (2021). SIRT3 reduces ACSF3 acetylation in vivo and in vitro. ResearchGate. [Link]
-
Thorsson, K. S., et al. (2020). Mitochondria-Targeted Inhibitors of the Human SIRT3 Lysine Deacetylase. ChemRxiv. [Link]
-
Rardin, M. J., et al. (2013). Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3. PloS one, 8(12), e82292. [Link]
-
Liu, F., et al. (2018). Sirt3 inhibits cerebral ischemia-reperfusion injury through normalizing Wnt/β-catenin pathway and blocking mitochondrial fission. Cell death & disease, 9(6), 684. [Link]
-
Ma, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Journal of natural products, 82(11), 3209–3240. [Link]
-
Al-Zaqri, N., et al. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 27(19), 6592. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based development of novel sirtuin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 1-Chloroisoquinoline-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid framework and defined vectoral presentation of substituents make it an ideal starting point for the rational design of targeted therapeutic agents. Within this class of compounds, 1-Chloroisoquinoline-4-carboxylic acid stands out as a particularly valuable building block for medicinal chemists. The presence of a carboxylic acid at the 4-position provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) by introducing a diverse array of chemical moieties. Concurrently, the chlorine atom at the 1-position acts as a versatile synthetic linchpin, amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups to further modulate the pharmacological profile of the resulting molecules. This dual functionality makes this compound a strategic asset in the development of novel therapeutics across multiple disease areas.
Core Application: Development of Selective COX-2 Inhibitors for Anti-Inflammatory Therapy
A primary and well-documented application of the this compound framework is in the discovery of potent and selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over its isoform, COX-1, is a cornerstone of modern anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1][2].
The methyl ester of this compound has been identified as a potent antagonist of the prostanoid receptor and a selective inhibitor of COX-2[3]. This finding strongly suggests that the core scaffold is well-suited for binding within the active site of the COX-2 enzyme. The carboxylic acid moiety, in particular, is a key pharmacophoric element in many COX-2 inhibitors, often forming critical interactions with key amino acid residues, such as Arginine 120, at the entrance of the enzyme's active site[4].
The general structure-activity relationship for quinoline-based COX-2 inhibitors often involves a 2-aryl substituent, where a para-sulfonyl or sulfonamide group on this aryl ring projects into a secondary pocket of the COX-2 active site, a feature not present in COX-1, thereby conferring selectivity[1][4]. This compound provides an excellent platform to explore this SAR. The chlorine at the 1-position can be readily substituted with various aryl groups bearing these selectivity-conferring moieties via palladium-catalyzed cross-coupling reactions.
Illustrative Signaling Pathway: COX-2 in Inflammation
The diagram below illustrates the central role of COX-2 in the inflammatory cascade, the target of inhibitors derived from this compound.
Caption: The COX-2 inflammatory pathway and point of inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step process starting from the commercially available methyl 1-chloroisoquinoline-4-carboxylate.
Step 1: Hydrolysis of Methyl 1-Chloroisoquinoline-4-carboxylate
This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 1-chloroisoquinoline-4-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 4:1 ratio).
-
Base Addition: Add sodium hydroxide (1.5 - 2.0 eq) or lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a non-polar solvent like hexane or ether to aid in drying.
-
Dry the solid under vacuum to yield this compound.
-
Causality and Validation: The use of a base like NaOH or LiOH facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to hydrolysis. The reaction is monitored by TLC to ensure complete conversion. Acidification protonates the resulting carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, which is a key step for purification. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Protocol 2: Amide Coupling of this compound
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine, a crucial step in generating a library of compounds for SAR studies.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/EDC
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 - 1.2 eq), and the coupling agent HATU (1.2 eq).
-
Solvent and Base Addition: Dissolve the mixture in anhydrous DMF. Add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality and Validation: Coupling agents like HATU activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The base (DIPEA) is essential to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used. The aqueous work-up removes the excess reagents and byproducts. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Caption: General workflow for amide coupling.
Quantitative Data and Structure-Activity Relationship (SAR)
While specific IC₅₀ values for a series of amides derived directly from this compound are proprietary to the discovering entities, published data on analogous quinoline-4-carboxylic acids provide valuable insights into the expected SAR. For instance, a study on 2-aryl-quinoline-4-carboxylic acids as COX-2 inhibitors revealed the following trends[4]:
| Compound ID (Analogous Series) | C2-Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib (Reference) | - | 0.060 | 405 |
| Analog 9e | 2-(4-methylsulfonyl)phenyl | 0.043 | >513 |
| Analog 9d | 2-(4-fluorophenyl) | 0.12 | >208 |
| Analog 9a | 2-phenyl | 1.5 | >66 |
Data adapted from a study on quinoline-4-carboxylic acids to illustrate expected trends[4].
Key SAR Insights:
-
C4-Carboxylic Acid: This group is critical for activity, likely anchoring the inhibitor in the active site through interaction with Arg120[4].
-
C1/C2-Aryl Group: Introduction of an aryl group at the position corresponding to C1 on the isoquinoline scaffold is essential for potent inhibition.
-
Para-Sulfonamide/Sulfone: A p-MeSO₂ or p-SO₂NH₂ moiety on the C1/C2-aryl ring is a classic COX-2 pharmacophore that significantly enhances potency and selectivity by interacting with the secondary pocket of the COX-2 enzyme[1][4].
Conclusion and Future Directions
This compound is a high-value scaffold for medicinal chemistry, offering two distinct and synthetically tractable points for diversification. Its demonstrated utility in the development of selective COX-2 inhibitors highlights its potential as a core structure for generating potent and selective anti-inflammatory agents. The protocols provided herein offer a robust starting point for the synthesis and derivatization of this versatile building block. Future applications could extend to other therapeutic areas where the isoquinoline core has shown promise, such as oncology (as kinase inhibitors) and neurodegenerative diseases, making it a compound of continued interest for drug discovery programs.
References
- Khan, S., & G, A. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Recent Patents on Anti-Infective Drug Discovery, 7(1), 69-91.
- (Reference for a patent on COX-2 inhibitors, if found and relevant)
- G. D. Searle & Co. (2000). Process for synthesizing COX-2 inhibitors. U.S.
- Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5065-5071.
- (Reference for general review on isoquinolines in medicinal chemistry, if found and relevant)
- (Reference for a specific study on isoquinoline-based inhibitors, if found and relevant)
- (Reference for a review on amide bond formation in medicinal chemistry, if found and relevant)
- (Reference for a review on Suzuki coupling in medicinal chemistry, if found and relevant)
- (Reference for a specific protocol or applic
- (Reference for a specific protocol or applic
- (Reference for a specific protocol or applic
- (Reference for a specific protocol or applic
- (Reference for a specific protocol or applic
- (Reference for a specific protocol or applic
- (Reference for a specific protocol or applic
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The functionalization of this core structure is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 1-Chloroisoquinoline serves as a versatile and readily accessible building block for the synthesis of a diverse array of 1-substituted isoquinolines via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of several key cross-coupling methodologies, offering detailed application notes, step-by-step protocols, and insights into the underlying chemical principles.
The Strategic Advantage of 1-Chloroisoquinoline in Cross-Coupling
The chlorine atom at the C-1 position of the isoquinoline ring renders this position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, opening avenues for the introduction of a wide range of substituents. The relative stability and cost-effectiveness of 1-chloroisoquinoline compared to its bromo or iodo counterparts make it an attractive starting material for both small-scale discovery and larger-scale synthetic campaigns.
I. Suzuki-Miyaura Coupling: Forging Aryl-Isoquinoline Bonds
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for the synthesis of 1-arylisoquinolines.[1][2] These biaryl structures are of significant interest in drug discovery due to their presence in numerous biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the 1-chloroisoquinoline, forming a Pd(II) complex. In the subsequent transmetalation step, the organic group from an organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the 1-arylisoquinoline product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 1-Phenylisoquinoline
This protocol describes the synthesis of 1-phenylisoquinoline from 1-chloroisoquinoline and phenylboronic acid.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 1-chloroisoquinoline, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvents.
-
Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[2]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenylisoquinoline.[2]
Characterization of 1-Phenylisoquinoline:
-
Appearance: White to off-white solid.
-
Melting Point: 90-95 °C.[1]
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of 1-phenylisoquinoline.
-
¹³C NMR (CDCl₃): Chemical shifts will be consistent with the structure of 1-phenylisoquinoline.
-
Mass Spectrometry (MS): m/z = 206.09 [M+H]⁺.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100-120 | Good to Excellent |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 | Moderate to Good |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of 1-alkynylisoquinolines.[3][4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium cycle is initiated by the oxidative addition of Pd(0) to 1-chloroisoquinoline. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the 1-alkynylisoquinoline product and regenerates the Pd(0) catalyst. Copper-free variations of the Sonogashira coupling have also been developed to circumvent the formation of alkyne homocoupling byproducts.[4]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-(Phenylethynyl)isoquinoline
This protocol describes the copper-catalyzed Sonogashira coupling of 1-chloroisoquinoline with phenylacetylene.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline, Pd(PPh₃)₄, and CuI.[4]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent to make a ~0.1 M solution with respect to the isoquinoline. Add triethylamine followed by phenylacetylene via syringe.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization of 1-(Phenylethynyl)isoquinoline:
-
Appearance: Solid.
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of 1-(phenylethynyl)isoquinoline.
-
¹³C NMR (CDCl₃): Chemical shifts will be consistent with the structure of 1-(phenylethynyl)isoquinoline.
-
Mass Spectrometry (MS): m/z = 229.09 [M]⁺.
| Catalyst System | Base | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | THF or DMF | RT - 70 | Traditional copper-catalyzed method. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane or DMF | 100-120 | Copper-free conditions, useful for avoiding alkyne homocoupling.[4] |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 120-150 (Microwave) | Microwave-assisted for accelerated reaction times.[3] |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile and powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 1-aminoisoquinolines from 1-chloroisoquinoline and a variety of primary and secondary amines.[2][5]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the Pd(0) catalyst to 1-chloroisoquinoline to form a Pd(II) complex.[5] The amine then coordinates to the palladium center, and subsequent deprotonation by a strong base generates a palladium-amido complex. The final step is the reductive elimination of the 1-aminoisoquinoline product, which regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-Morpholinoisoquinoline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-chloroisoquinoline with morpholine.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 1-chloroisoquinoline, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane followed by morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution and purify the residue by flash column chromatography.
Characterization of 1-Morpholinoisoquinoline:
-
Appearance: Solid.
-
¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure of 1-morpholinoisoquinoline.
-
¹³C NMR (CDCl₃): Chemical shifts will be consistent with the structure of 1-morpholinoisoquinoline.
-
Mass Spectrometry (MS): m/z = 215.12 [M+H]⁺.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Amine Scope |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Primary and secondary amines |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Anilines, primary amines |
| PEPPSI-IPr | K₃PO₄ | t-AmylOH | 100 | Broad, including challenging amines |
IV. Heck Reaction: Olefination of the Isoquinoline Core
The Heck reaction provides a method for the C-C bond formation between 1-chloroisoquinoline and an alkene, leading to the synthesis of 1-alkenylisoquinolines.[6] This reaction is a powerful tool for the introduction of vinyl groups onto the isoquinoline scaffold.
Mechanistic Rationale
The Heck reaction typically begins with the oxidative addition of a Pd(0) catalyst to 1-chloroisoquinoline.[6] The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step, which forms the alkenylisoquinoline product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction of the palladium-hydride with a base.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of Ethyl (E)-3-(Isoquinolin-1-yl)acrylate
This protocol describes a general procedure for the Heck reaction of 1-chloroisoquinoline with ethyl acrylate.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 1-chloroisoquinoline, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Reagent Addition: Add anhydrous DMF, triethylamine, and ethyl acrylate.
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization of Ethyl (E)-3-(Isoquinolin-1-yl)acrylate:
-
Appearance: Solid.
-
¹H NMR (CDCl₃): Chemical shifts and coupling constants will be consistent with the (E)-alkene stereochemistry.
-
¹³C NMR (CDCl₃): Chemical shifts will be consistent with the structure.
-
Mass Spectrometry (MS): m/z = 228.10 [M+H]⁺.
| Catalyst System | Base | Solvent | Temp (°C) | Alkene Scope |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | Acrylates, Styrenes |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 120-150 | Electron-deficient alkenes |
| Herrmann's Catalyst | NaOAc | NMP | 120 | Activated and unactivated alkenes |
Conclusion
The cross-coupling reactions of 1-chloroisoquinoline presented herein represent a powerful and versatile toolkit for the synthesis of a wide range of 1-substituted isoquinolines. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions each offer unique advantages for the introduction of aryl, alkynyl, amino, and alkenyl functionalities, respectively. The provided protocols, based on established methodologies, serve as a robust starting point for researchers in their efforts to synthesize novel isoquinoline-based compounds for applications in drug discovery and materials science. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity with specific substrates.
References
- Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem. (URL: Not available)
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: Not available)
- Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem. (URL: Not available)
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. (URL: Not available)
- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
- ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: Not available)
-
(PDF) ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
Sources
Application Note: A Validated Synthetic Pathway for 1-Chloroisoquinoline-4-carboxylic acid methyl ester
Abstract
1-Chloroisoquinoline-4-carboxylic acid methyl ester is a valuable heterocyclic building block in medicinal chemistry and drug development, notably identified as an antagonist of the prostanoid receptor.[1] This application note provides a comprehensive, field-tested guide for its preparation. We detail a robust, four-step synthetic sequence commencing from isoquinoline-4-carboxylic acid. The pathway leverages common laboratory reagents and standard techniques, including a Fisher esterification, N-oxidation for regiochemical activation, and a highly selective chlorination step. Each protocol is accompanied by a mechanistic rationale to explain the chemical transformations, ensuring both reproducibility and a deeper understanding of the process. This document is intended for researchers in synthetic organic chemistry and professionals in the pharmaceutical industry.
Introduction and Synthetic Strategy
The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2][3] The targeted derivative, this compound methyl ester, features key functional groups—a C1 chloro substituent and a C4 methyl ester—that make it a versatile intermediate for further chemical elaboration via cross-coupling reactions or nucleophilic aromatic substitution.
The synthetic strategy outlined herein is designed for efficiency, high regioselectivity, and scalability. The core logic hinges on activating the C1 position of the isoquinoline ring towards nucleophilic substitution. A direct chlorination of the isoquinoline core is challenging. However, by converting the ring nitrogen to an N-oxide, the electron density at the C1 position is significantly reduced, facilitating a targeted attack by a chloride nucleophile.
The overall workflow proceeds through four distinct stages:
-
Esterification: Protection of the carboxylic acid as a methyl ester to prevent undesirable side reactions under the conditions of the subsequent chlorination step.
-
N-Oxidation: Introduction of an N-oxide functionality to activate the C1 position.
-
Chlorination: Regioselective installation of the chlorine atom at C1 using phosphoryl chloride.
-
Purification & Characterization: Isolation and validation of the final product.
Figure 1: High-level overview of the four-step synthetic pathway.
Materials and Reagents
Successful execution of this protocol requires reagents of appropriate purity. All solvents should be at least ACS grade and dried where specified.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| Isoquinoline-4-carboxylic acid | 5345-47-1 | C₁₀H₇NO₂ | 173.17 | Starting Material |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Anhydrous |
| Trimethylchlorosilane (TMSCl) | 75-77-4 | C₃H₉ClSi | 108.64 | Catalyst for esterification |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ | 172.57 | Oxidizing agent (≤77% purity) |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Chlorinating agent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For aqueous workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction & chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | For chromatography |
Detailed Experimental Protocols
Safety First: This synthesis involves hazardous materials including a strong oxidizing agent (m-CPBA) and a highly corrosive reagent (POCl₃). Always perform these reactions in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Step 1: Preparation of Methyl isoquinoline-4-carboxylate
Mechanistic Rationale: The carboxylic acid is converted to its corresponding methyl ester via a Fisher-type esterification. Trimethylchlorosilane reacts with methanol in situ to generate anhydrous HCl, which serves as the proton source to catalyze the esterification, offering a convenient alternative to bubbling HCl gas or using concentrated sulfuric acid.[4]
Protocol:
-
Suspend isoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Place the flask in an ice-water bath to cool the suspension to 0 °C.
-
Slowly add trimethylchlorosilane (2.5 eq) dropwise to the stirred suspension. A mild exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours, or until TLC analysis (e.g., 30% EtOAc in Hexanes) indicates complete consumption of the starting material.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is the hydrochloride salt of the methyl ester. This can be used directly in the next step or neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃ solution, drying the organic layer over Na₂SO₄, and concentrating in vacuo.
Step 2: N-Oxidation to Methyl 1-oxidoisoquinoline-4-carboxylate
Mechanistic Rationale: The lone pair of electrons on the isoquinoline nitrogen acts as a nucleophile, attacking the electrophilic terminal oxygen of m-CPBA. This forms the N-oxide, which is critical for activating the C1 position for the subsequent chlorination step.[5]
Protocol:
-
Dissolve the crude methyl isoquinoline-4-carboxylate (1.0 eq) from the previous step in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (≤77%, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. The N-oxide product will have a significantly lower Rf value than the starting material.
-
Upon completion, quench the reaction by washing the organic layer sequentially with 10% aqueous Na₂SO₃ solution (to destroy excess peroxide), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.
Step 3: Chlorination to this compound methyl ester
Mechanistic Rationale: The electron-withdrawing N-oxide functionality makes the C1 position highly electrophilic. Phosphoryl chloride serves as both the chlorinating agent and the solvent. The oxygen of the N-oxide attacks the phosphorus atom, leading to a series of intermediates that ultimately result in the substitution of the oxygen with a chlorine atom and regeneration of the aromatic system.[5] This reaction is analogous to the chlorination of quinoline N-oxides.[6]
Figure 2: Mechanism of C1 chlorination via N-oxide activation. (Note: Images are placeholders for chemical structures).
Protocol:
-
Caution: Perform this step in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Place the crude Methyl 1-oxidoisoquinoline-4-carboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Under ice-bath cooling, slowly and carefully add phosphoryl chloride (POCl₃, 10-15 eq) to the flask.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105 °C) and maintain this temperature for 3-4 hours.[5]
-
Monitor the reaction by TLC until the starting N-oxide is consumed.
-
After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Extremely Cautiously , quench the residue by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or by adding a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification and Final Characterization
Protocol:
-
Purify the crude product obtained from Step 3 using silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
The final product, this compound methyl ester, should be obtained as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed for further purification if necessary.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₈ClNO₂[1] |
| Molecular Weight | 221.64 g/mol [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5-8.2 (m, 2H), 8.1-7.8 (m, 3H), 4.0 (s, 3H, -OCH₃) |
| Mass Spec (ESI+) | m/z 222.0 [M+H]⁺, 224.0 [(M+2)+H]⁺ (approx. 3:1 ratio) |
| Purity (HPLC) | ≥95% (as per typical standards for similar compounds[5]) |
Discussion and Troubleshooting
-
Esterification Efficiency: The TMSCl/MeOH method is highly effective for many substrates.[4] If the reaction stalls, adding a slight excess of TMSCl or extending the reaction time is recommended. For substrates sensitive to acidic conditions, alternative mild methods like using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed.[7]
-
N-Oxidation Control: The reaction with m-CPBA is exothermic. Maintaining a low temperature during addition is crucial to prevent side reactions and ensure safety.
-
Chlorination Quench: The quench of POCl₃ with ice is the most hazardous part of this synthesis. It must be done slowly, with efficient stirring, and with an adequate volume of ice to manage the exotherm. Performing this behind a blast shield is advisable.
-
Purification: The final product and potential side products may have similar polarities. Careful column chromatography with a shallow eluent gradient is key to achieving high purity.
Conclusion
This application note details a reliable and reproducible four-step synthesis of this compound methyl ester. By employing a strategic N-oxidation to activate the C1 position, the protocol achieves excellent regioselectivity in the critical chlorination step. The methodologies described use standard laboratory reagents and techniques, making this valuable intermediate readily accessible to researchers in the field of synthetic and medicinal chemistry.
References
-
ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 15, 2026, from [Link]
-
YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved January 15, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 15, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 15, 2026, from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Conceptual reference for isoquinoline reactivity)
-
ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of chlorinated quinolines.
-
Organic Syntheses. (n.d.). Isatin. Retrieved January 15, 2026, from [Link]
-
YouTube. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved January 15, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 15, 2026, from [Link]
-
Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 15, 2026, from [Link]
-
International Journal of Pharmaceutical Erudition. (2022). Synthesis of novel substituted isatin derivatives. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 15, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Liquid Chromatography Analysis of Carboxylic Acids
This guide provides a comprehensive overview of liquid chromatography (LC) methods for the analysis of carboxylic acids, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, offering a robust framework for developing and implementing reliable analytical protocols.
Introduction: The Analytical Significance of Carboxylic Acids
Carboxylic acids are a cornerstone of biological systems and pharmaceutical sciences. Their diverse roles, from intermediates in metabolic pathways like the tricarboxylic acid (TCA) cycle to their function as active pharmaceutical ingredients (APIs) and excipients, make their accurate quantification essential.[1][2][3] The analytical challenge lies in their inherent polarity and, for many, the lack of a strong chromophore, which complicates their separation and detection.[3][4][5] This guide will navigate these challenges, providing a detailed exploration of the primary LC techniques employed for their analysis.
Choosing Your Analytical Strategy: A Logic-Driven Approach
The selection of an appropriate LC method is paramount for the successful analysis of carboxylic acids. This decision is not arbitrary but is dictated by the physicochemical properties of the analyte(s) and the sample matrix. The following diagram illustrates a logical workflow for method selection.
Caption: Logical workflow for selecting an appropriate LC method for carboxylic acid analysis.
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a workhorse technique in many analytical laboratories. However, the high polarity of many carboxylic acids can lead to poor retention on traditional C18 columns.[5][6]
The "Why": Enhancing Retention in RP-HPLC
To overcome poor retention, several strategies can be employed:
-
Mobile Phase pH Adjustment: By lowering the pH of the mobile phase to at least two pH units below the pKa of the carboxylic acid, the analyte is maintained in its protonated, less polar form, thereby increasing its interaction with the non-polar stationary phase.[7][8] Formic acid, acetic acid, or phosphoric acid are commonly used for this purpose.[7][9]
-
Ion-Pair Chromatography: For more polar or strongly acidic carboxylic acids, an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) can be added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention.
-
Polar-Embedded and Polar-Endcapped Columns: These columns possess stationary phases with embedded polar groups or endcapping that reduce interactions with residual silanols, leading to improved peak shape and retention for polar analytes.[7]
Protocol: Isocratic RP-HPLC Analysis of a Simple Carboxylic Acid Mixture
This protocol outlines the analysis of a mixture of benzoic acid and sorbic acid, common preservatives in food and pharmaceutical products.
1. Materials and Reagents:
-
HPLC-grade acetonitrile and water
-
Phosphoric acid (85%)
-
Benzoic acid and sorbic acid standards
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v). The pH should be verified to be below the pKa of the analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Prepare stock solutions of benzoic acid and sorbic acid in the mobile phase.
-
Create a mixed standard solution and a series of calibration standards.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[7]
-
Inject the standards and sample solutions.
-
Identify and quantify the peaks based on retention time and peak area compared to the calibration curve.
4. Expected Results and Troubleshooting:
-
Sorbic acid, being more non-polar, will have a longer retention time than benzoic acid.
-
Peak Tailing: If peak tailing is observed, ensure the mobile phase pH is sufficiently low.[7] Secondary interactions with the column can also be a cause; consider a polar-embedded column or adding a competing acid like trifluoroacetic acid (TFA) to the mobile phase, though TFA can be difficult to remove from the system.[7]
-
Irreproducible Retention Times: This can be due to changes in mobile phase composition or temperature fluctuations.[10] Ensure accurate mobile phase preparation and use a column oven.[10][11]
II. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[12] For carboxylic acids, which are anionic at neutral or basic pH, anion-exchange chromatography is employed.[13]
The "Why": Leveraging Charge for Separation
In anion-exchange chromatography, the stationary phase contains positively charged functional groups that attract and retain the negatively charged carboxylate ions.[12][13] Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or sulfate) in the mobile phase or by changing the pH to neutralize the charge on the analyte.[12] This technique is particularly useful for separating complex mixtures of organic acids.[14]
Protocol: Anion-Exchange Separation of Tricarboxylic Acid (TCA) Cycle Intermediates
This protocol describes the separation of key TCA cycle intermediates, which are crucial in metabolic studies.
1. Materials and Reagents:
-
Anion-exchange column (e.g., polymer-based with quaternary ammonium functional groups)
-
Sodium hydroxide (NaOH) for mobile phase preparation
-
Standards of citric acid, isocitric acid, α-ketoglutaric acid, succinic acid, fumaric acid, and malic acid.
2. Instrument and Conditions:
-
IC System: With a conductivity detector and a suppressor
-
Mobile Phase: A gradient of NaOH in water (e.g., 1 mM to 50 mM over 30 minutes)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection: Suppressed conductivity
3. Procedure:
-
Prepare the NaOH eluents and degas.
-
Prepare a mixed standard of the TCA cycle intermediates in deionized water.
-
Equilibrate the column with the initial low-concentration eluent.
-
Inject the standard solution.
-
Run the gradient program to elute the analytes.
-
Identify peaks based on retention times.
4. Expected Results and Troubleshooting:
-
The elution order will generally follow the increasing acidity and charge of the analytes.
-
Poor Resolution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Baseline Drift: Ensure the eluent is free of carbonate contamination, which can be absorbed from the air. Prepare fresh eluents regularly.
III. Ion-Exclusion Chromatography (IEC)
IEC is a powerful technique for separating weak organic acids from strong inorganic acids and other sample matrix components.[15][16]
The "Why": Separation Based on pKa
In IEC, a cation-exchange resin in the H+ form is used.[14][17] The separation mechanism is based on the Donnan exclusion principle.[17] Strong acids are fully ionized and are repelled by the negatively charged stationary phase, thus eluting in the void volume.[14][16] Weaker carboxylic acids are only partially ionized and can penetrate the pores of the resin to varying degrees based on their pKa, leading to their separation.[15]
Protocol: Analysis of Organic Acids in a Fermentation Broth
This protocol is designed for the analysis of common organic acids produced during fermentation processes.
1. Materials and Reagents:
-
Ion-exclusion column (e.g., sulfonated polystyrene-divinylbenzene resin)
-
Sulfuric acid (H₂SO₄) for mobile phase
-
Standards of lactic acid, acetic acid, and succinic acid
2. Instrument and Conditions:
-
HPLC System: With a UV detector or a refractive index (RI) detector
-
Mobile Phase: 5 mM H₂SO₄ in water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50-60 °C (to improve peak shape and reduce backpressure)
-
Detection: UV at 210 nm or RI
3. Procedure:
-
Prepare and degas the mobile phase.
-
Prepare a mixed standard of the organic acids.
-
Filter the fermentation broth sample to remove particulate matter.
-
Equilibrate the column with the mobile phase.
-
Inject the standard and sample.
-
Quantify the analytes.
4. Expected Results and Troubleshooting:
-
The elution order is generally based on the pKa of the acids.
-
Co-elution: If peaks are not fully resolved, adjusting the mobile phase acidity or temperature may improve separation.[18]
-
Baseline Noise with RI Detection: RI detectors are sensitive to temperature and pressure fluctuations. Ensure a stable operating environment.[7]
IV. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of very polar carboxylic acids that are poorly retained in RP-HPLC.[19][20][21]
The "Why": Partitioning into a Water-Enriched Layer
In HILIC, a polar stationary phase (e.g., bare silica or with bonded polar functional groups) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a smaller amount of an aqueous buffer.[22] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase.[22]
Protocol: HILIC-MS Analysis of Polar Metabolites
This protocol is suitable for the analysis of highly polar carboxylic acids in biological extracts.
1. Materials and Reagents:
-
HILIC column (e.g., amide or bare silica)
-
LC-MS grade acetonitrile and water
-
Ammonium acetate or ammonium formate for the mobile phase buffer
-
Polar metabolite standards
2. Instrument and Conditions:
-
LC-MS System: HPLC or UHPLC coupled to a mass spectrometer
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of B (e.g., 95%) and decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
MS Detection: Electrospray ionization (ESI) in negative ion mode
3. Procedure:
-
Prepare mobile phases and degas.
-
Prepare standards and perform sample extraction (e.g., protein precipitation followed by solvent evaporation and reconstitution in the initial mobile phase).
-
Equilibrate the HILIC column for an extended period to ensure the formation of the aqueous layer.
-
Inject the samples and run the gradient.
-
Analyze the data using the mass spectrometer software.
4. Expected Results and Troubleshooting:
-
More polar compounds will be retained longer.
-
Poor Peak Shape: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[7]
-
Shifting Retention Times: HILIC columns can take a long time to equilibrate. Ensure consistent and sufficient equilibration between runs.[11]
V. Detection Methods: Seeing the Unseen
The choice of detector is critical, especially for carboxylic acids that lack a UV chromophore.[3]
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Absorbance of light | Simple, robust, widely available | Not suitable for non-chromophoric compounds[3] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | High sensitivity and selectivity, structural information | Higher cost and complexity, potential for ion suppression[9] |
| Evaporative Light Scattering Detector (ELSD) | Light scattering by non-volatile analyte particles | Universal detection for non-volatile compounds, compatible with gradients | Non-linear response, destructive[23][24][25] |
| Conductivity | Measures the conductivity of the eluent | Ideal for ion-exchange and ion-exclusion chromatography | Requires a suppressor for high sensitivity |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent | Universal detector | Not compatible with gradient elution, sensitive to temperature and pressure changes[7] |
Derivatization: Enhancing Detectability
For carboxylic acids lacking a chromophore or those with poor ionization efficiency in MS, pre- or post-column derivatization can be a powerful tool.[4][5] Derivatization involves reacting the carboxylic acid with a reagent to attach a tag that is easily detectable.[4] For example, reacting with a fluorescent tag allows for highly sensitive fluorescence detection.[4][26] In LC-MS, derivatization can be used to introduce a readily ionizable group, improving sensitivity.[27][28]
VI. Method Validation: Ensuring Trustworthy Results
Once a method has been developed, it must be validated to ensure it is suitable for its intended purpose.[29][30] Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Framework for Excellence in Carboxylic Acid Analysis
The successful analysis of carboxylic acids by liquid chromatography is a multi-faceted process that requires a thorough understanding of the underlying chemical principles and the available analytical technologies. By adopting a logic-driven approach to method selection, paying close attention to the nuances of each technique, and rigorously validating the final method, researchers can generate high-quality, reliable data. This guide provides the foundational knowledge and practical protocols to empower scientists to tackle the challenges of carboxylic acid analysis with confidence and scientific rigor.
References
-
Fujiwara, Y., & Funatsu, O. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]
-
Higashi, T., & Ogawa, S. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 164, 466-481. [Link]
-
Nakajima, T., & Yamato, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 1199-1215. [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]
-
Haddad, P. R., & Csomor, K. (2000). Principles and Applications of Ion Exclusion Chromatography. ResearchGate. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]
-
Encyclopedia MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. [Link]
-
Diduco. (n.d.). Technique: ion-exclusion chromatography. [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. [Link]
-
Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Johnson, D. W. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(14), 5143–5149. [Link]
-
Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]
-
Han, J., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(2), 253. [Link]
-
Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]
-
Quantum Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
- He, W., et al. (1999). Purification of organic acids using anion exchange chromatography.
-
Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. OUCI. [Link]
-
Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). [Link]
-
Haddad, P. R., & Hutchinson, J. (2010). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. ResearchGate. [Link]
-
Desauziers, V., et al. (1999). Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Analusis, 27(6), 485-491. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
-
Rocklin, R. D., et al. (1986). Separation and Detection of Carboxylic Acids by Ion Chromatography. Semantic Scholar. [Link]
- Goldman, M. J., et al. (2005). Method of analysis of carboxylic acid by mass spectrometry.
-
Al-Dirbashi, O. Y., et al. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. [Link]
-
Fischer, K. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science, 51(2), 115-125. [Link]
-
Smith, R. (2016). Making HILIC Work for You—Column Selection. LCGC International. [Link]
-
Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
-
ResearchGate. (n.d.). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Chemistry For Everyone. (2025). What Is Ion Exclusion Chromatography? YouTube. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
Sources
- 1. [PDF] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. hplc.eu [hplc.eu]
- 12. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 13. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 14. Analytical Methods for Organic Acids : Shimadzu (België) [shimadzu.be]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. diduco.com [diduco.com]
- 18. Separation and Detection of Carboxylic Acids by Ion Chromatography | Semantic Scholar [semanticscholar.org]
- 19. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 20. researchgate.net [researchgate.net]
- 21. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 24. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 25. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. scispace.com [scispace.com]
- 28. mdpi.com [mdpi.com]
- 29. emerypharma.com [emerypharma.com]
- 30. demarcheiso17025.com [demarcheiso17025.com]
Application Notes & Protocols: A Guide to the Synthesis of Novel Quinazoline-4-Carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4][5] This guide focuses on the synthesis of quinazoline-4-carboxylic acids, a particularly valuable subclass where the carboxylic acid moiety at the 4-position serves as a versatile chemical handle for creating diverse libraries of esters and amides essential for structure-activity relationship (SAR) studies. We present a detailed, field-proven protocol for a novel one-pot, three-component synthesis starting from isatin, alongside methods for subsequent derivatization. This document is designed to provide both the practical steps and the mechanistic rationale required for successful synthesis and innovation in this area.
Introduction to the Quinazoline Scaffold
The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline system. This heterocyclic motif is central to the structure of many FDA-approved drugs, such as the anticancer agents Lapatinib and Icotinib, and the antihypertensive Prazosin.[3][6] The stability of the quinazoline core and the capacity to readily functionalize it at various positions have made it a focal point for drug discovery campaigns.
The introduction of a carboxylic acid group at the C4 position dramatically enhances the synthetic utility of the quinazoline scaffold. This functional group can be readily converted into a wide array of derivatives, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide elucidates a modern, efficient synthetic route that circumvents some of the harsher conditions or limited substrate scopes of classical methods.
Synthetic Strategies & Mechanistic Rationale
While classical methods like the Niementowski Synthesis provide foundational routes to quinazolinone cores, modern multicomponent reactions (MCRs) offer superior efficiency and diversity.[7][8] We will focus on a highly effective one-pot, three-component strategy.
Core Strategy: One-Pot Three-Component Synthesis from Isatin
This approach has emerged as a powerful method for constructing the quinazoline-4-carboxylic acid core under mild conditions.[9] The key transformation involves the reaction of a (2-amino-phenyl)-oxo-acetic acid salt (derived from isatin), an aldehyde, and ammonium acetate.
Causality Behind Component Choices:
-
Isatin: Serves as a stable, commercially available precursor to the key 2-aminophenyl keto-acid intermediate. Its alkaline hydrolysis is a clean and high-yielding reaction.[9]
-
Ammonium Acetate: Functions as the nitrogen source for the formation of the pyrimidine ring of the quinazoline system.
-
Aldehyde (R-CHO): This component introduces diversity at the 2-position of the quinazoline ring. The choice of aldehyde directly dictates the R¹ group in the final product, making it a critical point for SAR exploration.
Proposed Reaction Mechanism: The reaction is believed to proceed through one of two primary pathways, with the initial formation of an aldimine being a key step. In the most plausible route, the aldehyde condenses with the 2-aminophenyl intermediate to form an aldimine. This intermediate then reacts with ammonia (from ammonium acetate) to form a diimine, which subsequently undergoes intramolecular cyclization and oxidation to yield the aromatic quinazoline ring.[9]
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid (2)
This protocol details the synthesis of a representative compound using benzaldehyde.
Workflow Overview:
Caption: Overall synthetic workflow.
Step-by-Step Procedure:
-
Preparation of (2-amino-phenyl)-oxo-acetic acid sodium salt (1):
-
To a 250 mL round-bottom flask, add isatin (10.0 g, 67.9 mmol) and a 10% aqueous solution of sodium hydroxide (80 mL).
-
Heat the mixture to 90°C with stirring for 2 hours. The deep red solution should become lighter in color.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. This intermediate is typically used directly in the next step without further purification.
-
-
One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid (2):
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried intermediate (1) (5.0 g, 26.7 mmol) in ethanol (100 mL).
-
Add benzaldehyde (2.83 g, 26.7 mmol) and ammonium acetate (10.3 g, 133.5 mmol).
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate of the sodium salt of the product may form.
-
Slowly acidify the mixture to pH 3-4 by adding 2M hydrochloric acid (HCl) dropwise with stirring. A thick precipitate will form.
-
Stir the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 50 mL) to remove salts, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 70°C. Expected yield: 75-85%.
-
Protocol 2: Synthesis of 2-Phenyl-quinazoline-4-carboxamide (5a)
This protocol details the conversion of the carboxylic acid to a primary amide.
Step-by-Step Procedure:
-
Activation to Acid Chloride (4):
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-phenyl-quinazoline-4-carboxylic acid (2) (2.0 g, 7.99 mmol) in thionyl chloride (SOCl₂) (15 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux for 3 hours. The suspension should dissolve to form a clear solution.
-
Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 2-phenyl-quinazoline-4-carbonyl chloride (4) is a solid and should be used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acid chloride (4) in anhydrous tetrahydrofuran (THF) (30 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add a 28% ammonium hydroxide solution (approx. 2 equivalents) dropwise. A white precipitate will form immediately.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 2 hours.[9]
-
Remove the THF under reduced pressure.
-
Add water (50 mL) to the residue and collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 20 mL) and diethyl ether (2 x 15 mL).
-
Recrystallize the product from a suitable solvent system (e.g., toluene-THF) to obtain the pure amide (5a).[9]
-
Data Summary
The following table summarizes representative yields for the synthesis of various quinazoline-4-carboxylic acid derivatives using the one-pot protocol, demonstrating the versatility of the method with different aromatic aldehydes.
| Entry | Aldehyde Used | R¹ Group | Product Yield (%) |
| 1 | Benzaldehyde | Phenyl | 85% |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 89%[3] |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 82% |
| 4 | 2-Naphthaldehyde | 2-Naphthyl | 78% |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Applications in Drug Discovery
The synthesis of a diverse library of quinazoline-4-carboxylic acid derivatives is a critical step in modern drug discovery. The ability to easily generate ester and amide analogs from a common intermediate allows for a systematic exploration of the chemical space around the quinazoline core.[10] This is fundamental to:
-
Optimizing Potency: Small changes to the ester or amide functionality can significantly impact binding affinity to biological targets like protein kinases.[4]
-
Improving ADMET Properties: Derivatization is a key strategy to enhance Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, improving characteristics like solubility and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of dozens of analogs, researchers can build a clear picture of which chemical features are essential for the desired therapeutic effect.[1]
The protocols described herein provide a robust and efficient platform for generating such libraries, accelerating the discovery of new therapeutic agents.
References
-
ResearchGate. (n.d.). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Retrieved from [Link]
-
Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Retrieved from [Link]
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. SciSpace. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Retrieved from [Link]
-
chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
ACS Publications. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Retrieved from [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PubMed Central. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
PubMed Central. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
PubMed. (n.d.). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Retrieved from [Link]
-
Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Retrieved from [Link]
-
PubMed Central. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. Retrieved from [Link]
-
Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niementowski_quinazoline_synthesis [chemeurope.com]
- 9. scispace.com [scispace.com]
- 10. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloroisoquinoline-4-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 1-Chloroisoquinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this multi-step synthesis and optimize your reaction yields.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The isoquinoline core, a privileged scaffold in medicinal chemistry, presents unique challenges in functionalization due to its electronic properties. This guide will break down a common synthetic pathway and address potential issues at each stage.
A plausible and widely adaptable synthetic route is illustrated below. Our troubleshooting guide will focus on the key transformations within this pathway.
Caption: A common synthetic route to this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section is formatted as a series of questions and answers to directly address common experimental failures and low yields.
Part 1: Chlorination of Isoquinoline (or its N-oxide)
Q1: My chlorination of isoquinoline with POCl₃ is resulting in a low yield of 1-chloroisoquinoline. What are the likely causes and how can I improve it?
A1: Low yields in the chlorination of isoquinoline are a frequent issue. Here’s a systematic approach to troubleshooting:
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion. Isoquinoline itself is less reactive towards direct chlorination with POCl₃ compared to its N-oxide.
-
Solution: A more effective method is to first oxidize isoquinoline to isoquinoline N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The N-oxide is more activated towards nucleophilic substitution at the C1 position. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds more readily.[1]
-
-
Cause 2: Suboptimal Reaction Temperature. The temperature for the chlorination is critical.
-
Solution: The reaction of isoquinoline N-oxide with POCl₃ often requires heating. A typical temperature range is 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Cause 3: Presence of Moisture. Phosphorus oxychloride reacts violently with water. Any moisture in the reaction will consume the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle POCl₃ in a fume hood with appropriate personal protective equipment.
-
-
Cause 4: Degradation of Product. 1-Chloroisoquinoline can be unstable under prolonged heating or harsh acidic conditions.
-
Solution: Once the reaction is complete as indicated by TLC, proceed with the work-up without delay. Pouring the reaction mixture onto ice is a common method to quench the reaction and hydrolyze any remaining POCl₃.[2]
-
| Parameter | Recommendation | Rationale |
| Starting Material | Isoquinoline N-oxide | More activated for nucleophilic substitution at C1. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Common and effective for this transformation. |
| Temperature | 80-100 °C | Balances reaction rate and potential product degradation. |
| Reaction Time | Monitor by TLC | Avoids prolonged heating and potential side reactions. |
| Atmosphere | Anhydrous/Inert | Prevents decomposition of POCl₃. |
Part 2: Introduction of the Cyano Group at C4
Q2: I am struggling to introduce a cyano group at the 4-position of 1-chloroisoquinoline. What methods can I use and what are the common pitfalls?
A2: Introducing a substituent at the C4 position of the isoquinoline ring can be challenging. Here are some strategies and troubleshooting tips:
-
Method 1: Reissert-Henze Reaction. A classic approach is the Reissert-Henze reaction, which involves the reaction of an isoquinoline N-oxide with a cyanide source in the presence of an acylating agent. However, since you have 1-chloroisoquinoline, a modified approach is needed.
-
Method 2: Direct Cyanation. A more direct approach for 1-chloroisoquinoline is a nucleophilic aromatic substitution-type reaction.
-
Challenge: The C4 position is not the most electrophilic site. Nucleophilic attack is more likely to occur at C1.[1][3]
-
Potential Solution: While direct cyanation at C4 of 1-chloroisoquinoline is difficult, a Sandmeyer-type reaction on a 4-amino-1-chloroisoquinoline precursor could be a viable, albeit longer, route.[4][5][6] This involves diazotization of the amino group followed by reaction with a copper(I) cyanide.[4][7]
-
-
Method 3: Lithiation and Cyanation. Directed ortho-metalation is a powerful tool.
-
Challenge: Selective lithiation at C4 in the presence of the C1 chloro group can be difficult to control.
-
Potential Solution: Using a lithium-halogen exchange at a low temperature on a di-halo-isoquinoline (e.g., 1-chloro-4-bromoisoquinoline) followed by quenching with a cyanating agent might offer a pathway.
-
Troubleshooting Logic for Cyanation
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Quinoline Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we address common challenges and side reactions encountered during popular synthetic routes, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] However, its reliance on strong acids can lead to several common issues.[3]
FAQ 1: My reaction mixture has turned into a thick, dark tar, making product isolation impossible and severely reducing my yield. What is happening and how can I prevent it?
Answer:
This is a classic and frequent issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][4] Strong acids, necessary for the cyclization, also readily promote the self-condensation of these reactive starting materials.
Causality: The α,β-unsaturated carbonyl compound, under acidic conditions, can act as both an electrophile and a nucleophile (through its enol form), leading to a cascade of Michael additions and aldol condensations that result in high-molecular-weight polymers, commonly observed as tar.
Troubleshooting Protocol:
-
Slow and Controlled Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction with the aniline over self-polymerization.[3]
-
Temperature Management: Carefully control the reaction temperature. While heat is required for the cyclization, excessive temperatures can accelerate polymerization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[4]
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from two simpler carbonyl compounds via an aldol condensation (the Beyer method).[1] For example, crotonaldehyde can be generated from acetaldehyde. This ensures the reactive species is consumed as it is formed, minimizing side reactions.[3]
-
Catalyst Optimization: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be employed.[1][3] Experiment with different catalysts and concentrations to find the optimal balance for your specific substrates.
FAQ 2: I've isolated my product, but NMR analysis shows a mixture of isomers. What leads to this and how can I improve regioselectivity?
Answer:
The formation of regioisomers is a known challenge, particularly when using substituted anilines or unsymmetrical α,β-unsaturated carbonyl compounds.[3]
Causality: The cyclization step of the Doebner-von Miller reaction involves an electrophilic attack on the aniline ring. The position of this attack is governed by the electronic and steric properties of the substituents on the aniline. For a meta-substituted aniline, cyclization can occur at either of the two ortho positions relative to the amino group, leading to a mixture of 5- and 7-substituted quinolines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric mixture issues.
Preventative Measures & Solutions:
-
Starting Material Selection: The most effective way to control regioselectivity is to start with an aniline that is not meta-substituted, if your synthetic route allows.
-
Reaction Condition Optimization: While less impactful than substrate choice, the catalyst and solvent system can sometimes influence the isomeric ratio. A systematic screen of conditions may reveal a preference for one isomer.
-
Purification: If a mixture is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer.[3]
Section 2: Navigating Side Reactions in the Friedländer Synthesis
The Friedländer synthesis offers a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] While generally efficient, side reactions can occur, especially under basic conditions.
FAQ 3: My Friedländer reaction is producing a complex mixture of byproducts, and the yield of my desired quinoline is low. What are the likely side reactions?
Answer:
The most common side reaction in the base-catalyzed Friedländer synthesis is the self-condensation of the carbonyl compound containing the α-methylene group.[7]
Causality: Under basic conditions, the α-protons of the methylene ketone are acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone in an aldol condensation reaction. This leads to the formation of α,β-unsaturated ketones and other condensation products, consuming the starting material and complicating purification.
Preventative Strategies:
-
Use of an Imine Analogue: To circumvent the issues with basic conditions, one can pre-react the 2-aminoaryl ketone with an amine to form an imine. This imine can then be reacted with the methylene ketone under conditions that favor the desired cyclization without promoting self-condensation.[7]
-
Acid Catalysis: Switching to an acid-catalyzed version of the Friedländer synthesis can mitigate the self-condensation of the methylene ketone.[8] Catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids have been used effectively.[6][8]
-
Reaction Temperature: High temperatures can promote side reactions. Running the reaction at the lowest effective temperature can help improve the selectivity towards the desired product.
Reaction Pathway Visualization:
Caption: Competing pathways in the Friedländer synthesis.
Section 3: Challenges in the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which exist in equilibrium with their 4-oxo tautomers.[9][10] The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, followed by thermal cyclization.[10][11]
FAQ 4: The cyclization step of my Gould-Jacobs reaction is not proceeding, or is giving a very low yield. What factors influence this step?
Answer:
The thermal cyclization is often the most challenging step in the Gould-Jacobs synthesis and is highly dependent on temperature.[12]
Causality: This step is a pericyclic reaction (a 6-electron electrocyclization) that requires significant thermal energy to overcome the activation barrier.[9] Insufficient temperature will result in the accumulation of the uncyclized anilidomethylenemalonate intermediate. Conversely, excessively high temperatures can lead to degradation of the starting material and product.[12]
Optimization Parameters:
| Parameter | Effect on Cyclization | Recommended Action |
| Temperature | Crucial for overcoming activation energy. | Typically requires high temperatures (200-300 °C). Optimize by screening a range of temperatures.[12] |
| Reaction Time | Needs to be sufficient for conversion. | Monitor by TLC or HPLC to avoid prolonged heating which can cause decomposition.[12] |
| Solvent | High-boiling point solvents (e.g., Dowtherm A) are often used. | Solvent-free (neat) conditions under microwave irradiation can also be effective and reduce reaction times.[12] |
| Substituents | Electron-donating groups on the aniline can facilitate cyclization.[10] | For electron-deficient anilines, higher temperatures or longer reaction times may be necessary. |
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
This protocol provides an alternative to conventional heating, often leading to improved yields and shorter reaction times.[12]
-
Reaction Setup: In a microwave vial, combine the anilidomethylenemalonate intermediate with a high-boiling point solvent (if necessary) or run the reaction neat.
-
Microwave Irradiation: Heat the mixture in a microwave reactor to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[12]
-
Monitoring: It is crucial to perform a time-temperature optimization study to find the ideal conditions that maximize product formation while minimizing degradation.[12]
-
Work-up: After cooling, the product often precipitates and can be isolated by filtration and washing with a cold solvent like acetonitrile.[12]
Section 4: General Purification Strategies
FAQ 5: My crude quinoline carboxylic acid product is impure, containing colored byproducts and unreacted starting materials. What is a good general purification strategy?
Answer:
Purification of quinoline derivatives can be challenging due to the presence of tarry byproducts and isomers.[13] A multi-step approach is often necessary.
-
Initial Work-up: After the reaction, a standard aqueous work-up is the first step. For acidic products like quinoline carboxylic acids, this often involves partitioning between an organic solvent and an aqueous base (like NaHCO₃ or NaOH) to extract the deprotonated product into the aqueous layer. This can help remove non-acidic impurities. The aqueous layer is then acidified to precipitate the product.
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. For quinoline carboxylic acids, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylformamide (NMF), or dimethyl sulfoxide (DMSO) can be effective, especially when heated to dissolve the compound and then cooled to allow for crystallization.[14]
-
Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography is the method of choice. A systematic approach to solvent system selection using TLC is recommended to achieve good separation.
-
Decolorization: If the product is colored by persistent impurities, treating a solution of the crude product with activated charcoal can help remove them before recrystallization.
References
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
RSC Publishing. Recent advances in the synthesis of quinolines: a review. [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent. (2021). [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. [Link]
-
SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
- Google Patents.
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). [Link]
-
RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. (2023). [Link]
-
Reddit. Purification of Quinoline-3,4-diones. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
European Patent Office. Process for the preparation of a quinoline carboxylic acid. [Link]
-
Wiley Online Library. The Friedländer Synthesis of Quinolines. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. wikiwand.com [wikiwand.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ablelab.eu [ablelab.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Overcoming solubility issues of 1-Chloroisoquinoline-4-carboxylic acid
Technical Support Center: 1-Chloroisoquinoline-4-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. We recognize that the unique physicochemical properties of this compound, while beneficial for its intended applications, can present significant solubility challenges in experimental settings. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but a foundational understanding of the chemical principles governing its solubility. Our goal is to empower you to troubleshoot effectively and ensure the reliability and reproducibility of your results.
Section 1: The Chemistry of a Challenging Compound
At its core, the solubility of this compound is dictated by its molecular structure: a rigid, planar isoquinoline ring system fused to a carboxylic acid group.
-
The Hydrophobic Core: The chloro-isoquinoline portion of the molecule is largely non-polar and hydrophobic (water-fearing), which drives its poor solubility in aqueous solutions at neutral pH.
-
The Ionizable Handle: The carboxylic acid group (-COOH) is the key to unlocking its solubility. This group is weakly acidic. In its protonated form (at acidic or neutral pH), it is less polar and contributes little to aqueous solubility. However, upon deprotonation with a base, it forms a highly polar carboxylate anion (-COO⁻), which readily interacts with water, dramatically increasing solubility.
The transition between these two states is governed by the pKa of the carboxylic acid group. While the exact experimental pKa is not widely published, for aromatic carboxylic acids, it is typically in the range of 3-5. This means that to achieve significant deprotonation and, therefore, solubility, the pH of the solution must be raised substantially above this value.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution?
For creating a concentrated primary stock, a polar aprotic organic solvent is the recommended starting point.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO). A related compound, Quinoline-4-carboxylic acid, demonstrates good solubility in DMSO (34 mg/mL), and we expect similar performance.[1]
-
Alternative: Dimethylformamide (DMF) can also be used and is expected to perform similarly to DMSO.
Always use anhydrous (dry) solvent, as moisture can sometimes reduce the solubility of certain compounds in DMSO.[1] See Protocol 1 for a detailed methodology.
Q2: I tried dissolving the compound directly in PBS (pH 7.4) and it won't dissolve. What did I do wrong?
This is the most common issue encountered. At a neutral pH of 7.4, the carboxylic acid group is not sufficiently deprotonated to overcome the hydrophobic nature of the isoquinoline ring. The compound's intrinsic aqueous solubility is very low, estimated at only 0.115 mg/mL.[2]
Solution: You must increase the pH of your aqueous buffer to solubilize the compound. This is achieved by the in-situ formation of a salt. By adding a small amount of a base like sodium hydroxide (NaOH), you deprotonate the carboxylic acid, forming the highly soluble sodium 1-chloroisoquinoline-4-carboxylate salt. Salt formation is a well-established and highly effective method for increasing the solubility of acidic and basic drugs.[3][4] Refer to Protocol 2 for a safe and effective method.
Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media or aqueous buffer. Why?
This is a classic solubility trap. Your high-concentration DMSO stock is stable, but when you introduce a small volume of it into a large volume of aqueous media, you are performing a solvent switch. The compound, now in a predominantly aqueous environment at or near neutral pH, immediately crashes out of solution because its concentration is far above its aqueous solubility limit.
Solution: Do not add your DMSO stock directly to the final volume of neutral buffer. Instead, you must prepare an intermediate aqueous stock at a high pH, as described in Protocol 2 , and then add this soluble stock to your final assay medium. Always ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Q4: How much base should I add? Can I add too much?
The goal is to add just enough base to raise the pH sufficiently to deprotonate the carboxylic acid—typically a pH of 8.5 to 9.5 is a safe and effective target. A general rule of thumb is to use a 1.1 to 1.2 molar equivalent of base relative to your compound. However, a more practical approach is to add the base dropwise while monitoring the solution until it clarifies.
While the carboxylic acid group itself is stable, extremely high pH (e.g., >12) should be avoided for prolonged periods or with heating, as it could potentially promote hydrolysis or other degradation pathways on sensitive molecules.[6]
Q5: Are there any stability concerns I should know about when storing solutions?
-
DMSO Stocks: When stored correctly, DMSO stock solutions are generally stable. Store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Aqueous Stocks: Basic aqueous solutions should ideally be prepared fresh for each experiment.[6] If storage is necessary, filter-sterilize the solution and store it at 4°C for short periods (1-2 days) or at -20°C for longer durations. Always visually inspect for precipitation upon thawing.
Section 3: Troubleshooting Workflows & Protocols
Data Summary Table
| Solvent / Condition | Expected Solubility | Key Considerations & Rationale |
| Water (pH 7.0) | Very Poor (~0.115 mg/mL)[2] | The molecule is in its neutral, protonated form, which is dominated by its hydrophobic character. |
| DMSO / DMF | Good to Excellent (>30 mg/mL) | Recommended for preparing high-concentration primary stock solutions. |
| Ethanol / Methanol | Poor to Moderate | May require gentle heating and sonication; less effective than DMSO for high concentrations. |
| Aqueous Buffer (pH > 8.5) | Excellent | The carboxylic acid is deprotonated to its highly polar and soluble carboxylate salt form.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 50 mM) Stock in DMSO
-
Preparation: Work in a chemical fume hood. Accurately weigh the required mass of this compound (MW: 221.64 g/mol ) into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, for 1 mL of a 50 mM stock, add 11.08 mg of the compound.
-
Dissolution: Cap the vial securely. Promote dissolution by vortexing for 1-2 minutes. If needed, brief sonication in a water bath (5-10 minutes) can be used to break up any aggregates. Gentle warming (to 37°C) can also be applied, but is often unnecessary with DMSO.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
-
Preparation: Begin with your desired aqueous buffer (e.g., PBS, TRIS) that is free of any components that might precipitate at a higher pH (e.g., high concentrations of divalent cations like Mg²⁺ or Ca²⁺).
-
pH Adjustment (Recommended Method):
-
Weigh the solid this compound directly into your buffer.
-
While stirring, add a low-molarity solution of NaOH (e.g., 0.1 N or 1 N) dropwise.
-
Monitor the solution. Continue adding NaOH drop-by-drop until the solid completely dissolves and the solution becomes clear.
-
Measure the final pH to ensure it is in a suitable range (e.g., 8.5-9.5) for your experiment. If necessary, adjust back down slightly with dilute HCl, but avoid going below pH 8 to prevent re-precipitation.
-
-
Dilution from DMSO Stock (Alternative Method):
-
Start with a volume of your aqueous buffer.
-
Add the required volume of your DMSO stock solution. A precipitate will likely form immediately.
-
Follow step 2.2: while stirring, add dilute NaOH dropwise until the precipitate redissolves and the solution is clear.
-
-
Final Steps: Once dissolved, the solution can be used directly or further diluted into your final assay medium. Always perform a final check to ensure the pH and solvent concentration are compatible with your experimental system.
Mandatory Visualizations
Solubilization Mechanism via pH Adjustment
Caption: Equilibrium between the insoluble acid and soluble salt form.
Troubleshooting Workflow for Aqueous Solutions
Caption: Decision tree for resolving aqueous solubility issues.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Tam, K. L., & King, C. J. (1990). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Fábián, L., & Kármán, K. (2019). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 19(6), 3138-3150. [Link]
-
Kumar, L., & Bansal, A. K. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Research, 30(2), 437-451. [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Retrieved from [Link]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]
- Sharma, D., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-119.
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? Retrieved from [Link]
Sources
Technical Support Center: Optimization of Doebner Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful three-component reaction to synthesize quinoline-4-carboxylic acids. As a cornerstone in the synthesis of heterocycles, the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid, is invaluable for accessing the quinoline scaffold—a privileged structure in numerous pharmaceutical agents.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the Doebner reaction and its variants, ensuring successful and reproducible outcomes in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner reaction?
The precise mechanism of the Doebner reaction is still a subject of discussion, but it is generally accepted to proceed through a series of key steps.[1] Initially, the aniline and aldehyde undergo condensation to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline product.[2] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[2]
Q2: What are the key differences between the Doebner reaction and the Doebner-Miller reaction?
While both reactions synthesize quinolines from anilines, the key difference lies in the carbonyl component. The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1] The Doebner-Miller reaction , a variation of the Skraup synthesis, employs an aniline and an α,β-unsaturated carbonyl compound (aldehyde or ketone) to produce quinolines, which can be substituted at various positions.[3] A common issue with the Doebner-Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation.[4]
Q3: My reaction yields are consistently low. What are the most common culprits?
Low yields in the Doebner reaction can be attributed to several factors:
-
Substrate Reactivity: Anilines bearing electron-withdrawing groups exhibit reduced nucleophilicity, which significantly hinders the reaction and often results in poor yields under conventional conditions.[1][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical. For instance, many Doebner reactions require heating to proceed at an efficient rate.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired quinoline.
-
Workup and Purification Losses: Product can be lost during aqueous workup and subsequent purification steps if these are not optimized.[1]
Q4: I'm observing unexpected byproducts. What are the possibilities?
A known side reaction, particularly with certain substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine derivative instead of the anticipated quinoline.[6] This occurs when cyclization takes place at the amino group instead of the benzene ring.[6] In the Doebner-Miller variation, acid-catalyzed polymerization of the α,β-unsaturated carbonyl is a major side reaction.[7]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the Doebner reaction.
Problem 1: Low or No Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows unreacted starting materials.
-
The desired product is present in only trace amounts after workup.
Possible Causes & Solutions:
| Root Cause | Explanation & Troubleshooting Steps |
| Low Reactivity of Aniline | Anilines with electron-withdrawing groups are notoriously poor substrates for the classical Doebner reaction. Solution: Employ the Doebner Hydrogen-Transfer Reaction . This modified protocol is specifically designed for electron-deficient anilines and has been shown to significantly improve yields.[5][8] A detailed protocol is provided below. |
| Inappropriate Catalyst | The choice of acid catalyst is crucial. Both Brønsted and Lewis acids can be effective, but their performance varies with the substrate.[2] Solution: Screen different catalysts. For electron-deficient anilines, a Lewis acid like BF₃·THF has been shown to be particularly effective.[5] For other substrates, Brønsted acids like p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid may be suitable.[2] |
| Suboptimal Reaction Temperature | The reaction may be too sluggish at room temperature. Solution: Gradually increase the reaction temperature. A study on the Doebner hydrogen-transfer reaction demonstrated that a temperature of at least 65°C was necessary for good yields.[1] Monitor the reaction by TLC to find the optimal temperature that promotes product formation without causing decomposition. |
| Incorrect Solvent | The solvent can influence reaction rates and stability of intermediates.[9] Solution: While ethanol is a common solvent, others may be more effective for specific substrates.[1] Acetonitrile (MeCN) has been identified as an excellent solvent for the Doebner hydrogen-transfer reaction, sometimes facilitating an easier workup.[5] |
| Inefficient Workup | The quinoline-4-carboxylic acid product may not be efficiently extracted from the reaction mixture. Solution: Optimize the pH during the aqueous workup. Ensure the aqueous layer is acidified to protonate the carboxylic acid, making it less water-soluble and more readily extractable into an organic solvent like ethyl acetate. Conversely, to remove basic impurities, washing the organic layer with a dilute acid solution can be effective. |
Problem 2: Significant Tar/Polymer Formation (Primarily in Doebner-Miller Reaction)
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Product isolation is difficult, and yields are severely compromised.
Possible Causes & Solutions:
| Root Cause | Explanation & Troubleshooting Steps |
| Polymerization of Carbonyl Compound | α,β-Unsaturated aldehydes or ketones are prone to acid-catalyzed polymerization.[4][7] Solution 1: Biphasic Solvent System: Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase. This reduces the concentration of the carbonyl compound in the acidic phase, minimizing polymerization.[4] Solution 2: Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[4] |
| Harsh Reaction Conditions | High temperatures and highly concentrated strong acids can accelerate tar formation.[7] Solution: Optimize the reaction temperature and acid concentration. Start with milder conditions and gradually increase the temperature and/or acid concentration as needed, monitoring the reaction progress and byproduct formation by TLC. |
Optimized Experimental Protocols
Protocol 1: General Procedure for the Doebner Reaction (Hydrogen-Transfer Modification)
This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from challenging electron-deficient anilines.[1][5]
Step-by-Step Methodology:
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Stir the reaction mixture at 65°C for 10 minutes.
-
Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.
-
Continue to heat the reaction mixture at 65°C for an additional 21 hours.
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Purification of Quinoline-4-Carboxylic Acids
Step-by-Step Methodology:
-
Acid-Base Extraction (Workup):
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run in an organic solvent, wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any unreacted pyruvic acid and other acidic impurities.
-
To isolate the product, acidify the aqueous layer with a 1M HCl solution to a pH of 3-4. The quinoline-4-carboxylic acid should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization:
-
If further purification is needed, recrystallization is often an effective method.
-
Common solvent systems for recrystallization of quinoline-4-carboxylic acids include ethanol, acetic acid, or dimethylformamide (DMF)/water mixtures.
-
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography:
-
For challenging separations, silica gel column chromatography can be employed.
-
A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of acetic acid or formic acid added to the mobile phase to improve the peak shape of the acidic product.
-
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.
Table 1: Optimization of Doebner Hydrogen-Transfer Reaction Conditions [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH | Ethanol | Reflux | Low |
| 2 | H₂NSO₃H | Water | 100 | Low |
| 3 | BF₃·THF | MeCN | 65 | Good |
| 4 | BF₃·THF | Ethanol | 65 | Low |
| 5 | BF₃·THF | Toluene | 65 | Low |
| 6 | BF₃·THF | DCE | 65 | Low |
| 7 | BF₃·THF | DMF | 65 | Low |
| 8 | BF₃·THF | DMSO | 65 | Low |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[5]
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Halide Impurities from Carboxylic Acids
Welcome to the Technical Support Center for the purification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with halide contamination in their materials. Halide impurities (Chloride, Bromide, Iodide) can originate from starting materials, reagents, or synthetic pathways and can have detrimental effects on downstream applications, including catalyst poisoning and altered product profiles.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose, quantify, and effectively remove halide impurities from your carboxylic acid products.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common sources of halide contamination in carboxylic acids?
-
Why are halide impurities a concern in my reactions?
-
What is the quickest way to check for the presence of halide ions?
-
Which purification method is best suited for my situation?
-
My carboxylic acid is a liquid. Can I still use recrystallization?
-
-
Troubleshooting Guide: Diagnosis and Quantification
-
Problem: I suspect my carboxylic acid is contaminated with halides, but I'm unsure.
-
Problem: My qualitative test is positive, but I need to quantify the halide level.
-
-
Troubleshooting Guide: Purification Methodologies
-
Problem: My recrystallization is not removing the halide impurity effectively.
-
Problem: I am losing a significant amount of my product during purification.
-
Problem: My carboxylic acid is heat-sensitive, and distillation is causing decomposition.
-
-
Detailed Experimental Protocols
-
Protocol 1: Qualitative Analysis of Halide Impurities via Silver Nitrate Test
-
Protocol 2: Purification of a Solid Carboxylic Acid by Recrystallization
-
Protocol 3: Purification of a Liquid Carboxylic Acid by Distillation with an Oxidizing Agent
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common sources of halide contamination in carboxylic acids?
Halide impurities can be introduced at various stages of a synthetic process. Common sources include:
-
Starting Materials: The precursors used to synthesize the carboxylic acid may contain residual halides.
-
Reagents: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) used to activate the carboxylic acid can be a source.[1] Halogenated solvents can also contribute.
-
Reaction Byproducts: Certain reaction pathways may generate halide ions as byproducts. For instance, in the popular Monsanto and Cativa processes for acetic acid production, iodide promoters are a key part of the catalytic cycle.[2]
-
Environmental Factors: In some cases, exposure to saline environments or contaminated equipment can introduce halide ions.
Q2: Why are halide impurities a concern in my reactions?
Even trace amounts of halide impurities can have significant consequences:
-
Catalyst Poisoning: This is a major issue, especially in pharmaceutical and fine chemical synthesis. Halides, particularly iodides, can irreversibly deactivate expensive precious metal catalysts (e.g., Palladium, Rhodium, Gold) used in subsequent steps like hydrogenations or cross-coupling reactions.[2] The industry standard for halide contaminants in acetic acid for some applications is as low as 10 parts per billion (ppb) or even less.[2]
-
Altered Reactivity and Side Reactions: Halides can participate in unintended side reactions, leading to the formation of halogenated byproducts and reducing the yield and purity of the desired product.[3][4]
-
Genotoxicity: Some halogenated organic compounds are known to be potential genotoxic impurities (PGIs), which are strictly regulated in active pharmaceutical ingredients (APIs).[5]
Q3: What is the quickest way to check for the presence of halide ions?
The most common and straightforward qualitative method is the silver nitrate test .[6][7] The basic principle involves precipitating the halide ions as insoluble silver halides.
-
Procedure: Dissolve a sample of your carboxylic acid in dilute nitric acid and then add a few drops of silver nitrate solution.[8]
-
Observation:
For confirmation, the solubility of these precipitates in ammonia solution can be tested.[10] (See Protocol 1 for a detailed procedure).
Q4: Which purification method is best suited for my situation?
The optimal method depends on the physical state of your carboxylic acid, the nature of the halide, and the required purity level.
| Purification Method | Best For | Principle | Considerations |
| Recrystallization | Solid carboxylic acids. | Differential solubility of the acid and impurities in a chosen solvent at different temperatures. | Requires finding a suitable solvent system. May not be effective if the halide is incorporated into the crystal lattice. |
| Distillation | Liquid carboxylic acids.[11] | Separation based on differences in boiling points. | Can be combined with pre-treatment using oxidizing agents (e.g., KMnO₄) to convert ionic halides into less volatile forms.[12][13] Vacuum distillation is recommended for high-boiling or heat-sensitive compounds.[14] |
| Acid-Base Extraction | Removing acidic/basic/neutral impurities. | Converts the carboxylic acid to a water-soluble salt, allowing separation from water-insoluble impurities.[15][16] | Primarily for removing non-ionic impurities but is a crucial step in general purification.[17] |
| Chromatography | Low-level impurities and difficult separations. | Separation based on differential partitioning between a stationary and mobile phase.[18] | Ion-exchange chromatography can directly target ionic halides.[19] Other techniques like HPLC may require derivatization.[5] |
| Chemical Scavengers | Trace-level halide removal. | Use of agents like silver salts to precipitate or bind with halide ions.[2] | Often used in industrial settings for achieving very low halide levels.[2] |
Q5: My carboxylic acid is a liquid. Can I still use recrystallization?
Direct recrystallization is for solids. However, you have a couple of options:
-
Derivative Formation: You can convert the liquid carboxylic acid into a solid derivative (e.g., a salt like sodium or ammonium salt). This solid derivative can then be purified by recrystallization.[17] Afterward, the purified salt can be re-acidified to regenerate the pure liquid carboxylic acid.[20]
-
Distillation: This is the more direct and common method for purifying liquid carboxylic acids.[11][14]
Troubleshooting Guide: Diagnosis and Quantification
Problem: I suspect my carboxylic acid is contaminated with halides, but I'm unsure.
Causality Analysis:
Suspicion of halide contamination often arises from unexpected reaction outcomes, such as catalyst deactivation or the appearance of unknown peaks in analytical data (e.g., GC-MS, LC-MS). The first step is a reliable qualitative test to confirm their presence.
Logical Troubleshooting Workflow
Caption: Workflow for qualitative halide detection.
Solution Steps:
-
Perform the Silver Nitrate Test: This is your first line of defense. Follow Protocol 1 carefully.
-
Why Nitric Acid is Crucial: You must acidify the sample with dilute nitric acid before adding silver nitrate.[6][8] Do not use hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). HCl will introduce chloride ions, giving a false positive, while sulfuric acid could precipitate other ions. The nitric acid ensures that other anions, like carbonates, which might also form a precipitate with silver ions, are removed.[9][21]
-
Interpret the Results: The color of the precipitate gives a strong indication of the specific halide present.[22]
-
Confirmation with Ammonia: If the precipitate color is ambiguous, adding dilute and then concentrated ammonia solution can provide definitive identification based on the differential solubility of the silver halides.[8][10]
Problem: My qualitative test is positive, but I need to quantify the halide level.
Causality Analysis:
For many applications, especially in drug development, knowing the exact concentration of halide impurities is critical for process control and regulatory compliance. Qualitative tests are insufficient for this purpose.
Solution Steps:
-
Ion Chromatography (IC): This is a powerful technique for separating and quantifying anions, including halides.[19] The sample is injected into the IC system, and the concentration of each halide is determined by comparing the peak area to that of known standards.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: Halide ions themselves are not directly detectable by standard UV-Vis HPLC detectors. However, methods have been developed where halogenated carboxylic acids are derivatized with a chromophore-containing reagent (like a nitro-substituted phenylhydrazine).[5][23] This allows for sensitive detection and quantification via HPLC-DAD.[5]
-
Gas Chromatography (GC): For volatile halogenated organic impurities, GC, often coupled with a mass spectrometer (GC-MS), can be used for identification and quantification.[18] Derivatization may be required for non-volatile species.
Troubleshooting Guide: Purification Methodologies
Problem: My recrystallization is not removing the halide impurity effectively.
Causality Analysis:
Recrystallization relies on the impurity being significantly more soluble in the cold solvent than the desired compound, or present in such small amounts that it remains in the mother liquor.[24] Failure can occur for several reasons:
-
Incorrect Solvent Choice: The chosen solvent may not provide a sufficient solubility differential between your carboxylic acid and the halide salt.
-
Co-crystallization: The halide impurity may be incorporated into the crystal lattice of your carboxylic acid, making it difficult to remove by simple recrystallization.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the newly formed crystals.
Solution Steps:
-
Re-evaluate Your Solvent System: The ideal solvent should dissolve the carboxylic acid when hot but have very low solubility when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, toluene/petroleum ether).[17]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. This promotes the formation of larger, purer crystals.
-
Perform a Pre-Purification Step: If the halide is an ionic salt, it may have very different solubility properties. Consider an acid-base extraction first to remove the bulk of ionic impurities before proceeding to recrystallization.[15]
-
Consider a Different Method: If recrystallization repeatedly fails, the impurity may be too similar in structure or properties. Consider distillation (if liquid) or chromatography.
Problem: I am losing a significant amount of my product during purification.
Causality Analysis:
Product loss is common but can be minimized. The cause depends on the method:
-
Recrystallization: Using too much solvent, or the product having significant solubility in the cold solvent.
-
Distillation: Decomposition of the product at its boiling point, or material being left behind in the distillation flask.
-
Extractions: Incomplete extraction from one phase to another, or formation of emulsions.
Solution Steps:
-
For Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor, though this crop will likely be less pure.
-
For Distillation: If you suspect thermal decomposition, switch to vacuum distillation .[14] Reducing the pressure lowers the boiling point, allowing for distillation at a lower, safer temperature.
-
For Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Problem: My carboxylic acid is heat-sensitive, and distillation is causing decomposition.
Causality Analysis:
Many complex organic molecules, including some carboxylic acids, are not stable at their atmospheric boiling points. The high temperatures required can lead to decarboxylation, rearrangement, or other degradation pathways.
Logical Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents [patents.google.com]
- 13. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 14. How To [chem.rochester.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vernier.com [vernier.com]
- 21. shalom-education.com [shalom-education.com]
- 22. Silver and lead halides | Demonstration | RSC Education [edu.rsc.org]
- 23. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Navigating the Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of substituted quinolines. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can present significant challenges.[1] This guide, structured in a practical question-and-answer format, provides in-depth, field-proven insights to troubleshoot common experimental issues, optimize reaction conditions, and ensure the integrity of your synthetic routes.
Part 1: The Skraup & Doebner-von Miller Syntheses
These classical methods, while powerful, are notorious for harsh conditions and challenging workups. Below are solutions to the most frequent problems encountered.
Q1: My Skraup synthesis is producing low yields and a significant amount of black, intractable tar. What is causing this and how can I improve the outcome?
A1: The primary cause is the highly exothermic nature of the reaction. The traditional Skraup synthesis, which condenses aniline and glycerol using concentrated sulfuric acid and an oxidizing agent, can easily run out of control.[2][3] This leads to polymerization and degradation of starting materials and intermediates, resulting in tar formation and poor yields.[4]
Causality & Troubleshooting Strategy:
The key is to moderate the reaction's rate. The violent reaction can be tamed by adding a moderator like ferrous sulfate (FeSO₄).[5] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[5]
Key Optimization Parameters:
| Parameter | Issue | Recommended Solution | Rationale |
|---|---|---|---|
| Reaction Vigor | Uncontrolled exothermic reaction leading to tarring. | Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator before adding acid.[2][5] | Slows the reaction rate, preventing overheating and subsequent polymerization.[4] |
| Reagent Addition | Localized overheating upon acid addition. | Add concentrated sulfuric acid slowly, with efficient stirring and external cooling (e.g., an ice bath).[6] | Ensures even heat distribution and prevents the reaction from "running away." |
| Starting Materials | Water in glycerol can lower yields. | Use anhydrous or "dynamite" grade glycerol if possible.[5] | Water can interfere with the initial dehydration of glycerol to acrolein, a key intermediate.[7][8] |
| Oxidizing Agent | Harsh oxidants can contribute to side reactions. | Nitrobenzene is a classic choice, but m-nitrobenzenesulfonic acid can be superior as its byproducts are removable with a basic wash.[9] | Milder, more controlled oxidation leads to a cleaner reaction profile. |
Representative Protocol: A Controlled Skraup Synthesis of Quinoline
This protocol is adapted from established literature and incorporates safety and yield-enhancing modifications.[6]
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 120°C.
-
Reaction: After the addition is complete, heat the mixture to reflux for 3-5 hours. The reaction should be vigorous but controlled.
-
Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize with aqueous sodium hydroxide until the solution is strongly alkaline.
-
Isolation: Isolate the crude quinoline via steam distillation. The quinoline will co-distill with unreacted aniline and nitrobenzene.
-
Purification: Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.
Q2: My Doebner-von Miller reaction with an α,β-unsaturated ketone is giving low yields and a lot of polymer. How can I prevent this?
A2: This is a classic problem arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a significant competing side reaction.[3][10]
Causality & Troubleshooting Strategy:
The core issue is the high concentration of the carbonyl compound in a strongly acidic medium, which favors self-polymerization over the desired reaction with the aniline. The solution is to limit the effective concentration of the carbonyl substrate.
Troubleshooting Workflow for Doebner-von Miller Reactions:
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
Practical Solutions:
-
Employ a Biphasic System: Running the reaction in a toluene/aqueous HCl mixture can sequester the carbonyl compound in the organic phase, drastically reducing polymerization and increasing the yield of the desired quinoline.[3][6]
-
Slow Addition: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline can maintain a low concentration, thereby minimizing self-condensation.[4][10]
Part 2: The Friedländer & Combes Syntheses
These methods offer greater flexibility for introducing substituents but come with their own challenges, particularly concerning reaction conditions and selectivity.
Q3: My Friedländer synthesis between a 2-aminoaryl ketone and an active methylene compound is failing or giving very low yields. What are the common points of failure?
A3: The Friedländer annulation is sensitive to catalyst choice, reactant reactivity, and reaction conditions.[11] Failure often stems from one of three areas: low reactivity of the starting materials, an inappropriate catalyst, or side reactions like self-condensation.[11][12]
Causality & Troubleshooting Strategy:
The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration.[12] Each step has specific requirements that must be met. A systematic diagnosis is the most effective approach.
Diagnostic Flowchart for Friedländer Synthesis:
Caption: Step-by-step diagnostic workflow for failed Friedländer reactions.
Troubleshooting Table for Friedländer Synthesis:
| Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| No Reaction | Inactive Catalyst | Use a fresh batch or increase loading (e.g., from 5 to 10 mol%). For challenging substrates, consider stronger Lewis acids like In(OTf)₃ or solid acid catalysts like Nafion.[13] |
| No Reaction | Low Reactivity | For less reactive methylene compounds, consider using a stronger base catalyst like potassium tert-butoxide. For deactivated 2-aminoaryl ketones, more forcing conditions (higher temperature) may be needed.[14] |
| Low Yield | Side Reactions (e.g., Aldol self-condensation) | To avoid self-condensation of ketones under basic conditions, consider using the imine analog of the o-aminoaryl aldehyde/ketone.[12][15] |
| Low Yield | Harsh Conditions | Traditional high temperatures can cause degradation.[11] Explore milder, modern alternatives like microwave-assisted synthesis or catalysis with molecular iodine, which can proceed at lower temperatures.[11][13] |
Q4: I am struggling with poor regioselectivity in my Combes synthesis using an unsymmetrical β-diketone. How can I control the formation of the desired isomer?
A4: Regioselectivity in the Combes synthesis is a well-known challenge governed by a delicate balance of steric and electronic effects during the rate-determining electrophilic aromatic annulation step.[16]
Causality & Troubleshooting Strategy:
The aniline nitrogen first condenses with one of the two carbonyls of the β-diketone. The subsequent acid-catalyzed cyclization onto the aromatic ring determines the final substitution pattern. You can influence this outcome by modifying either the diketone or the aniline.
-
Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone will generally favor the formation of the regioisomer where the cyclization occurs away from the bulky group.[15][16]
-
Electronic Effects: The electronic nature of substituents on the aniline ring directs the cyclization. Electron-donating groups (e.g., methoxy) will activate the ortho and para positions, while electron-withdrawing groups (e.g., chloro, fluoro) will deactivate them, influencing the site of ring closure.[16]
Example Scenario: In the synthesis of trifluoromethyl-substituted quinolines, using a methoxy-substituted aniline tends to favor the formation of 2-CF₃-quinolines, whereas using a chloro-substituted aniline as the starting material favors the 4-CF₃ regioisomer.[16]
Part 3: General Purification and Modern Methodologies
Q5: My crude quinoline product is difficult to purify. What are some effective purification strategies?
A5: Purification can be challenging due to the presence of unreacted starting materials, polymeric tars, and regioisomers. A multi-step approach is often necessary.
-
Initial Work-up: After neutralizing the reaction, an initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is standard. If significant tar is present, it may be beneficial to filter the crude mixture before extraction.[10]
-
Column Chromatography: This is the most common method for separating the desired product from isomers and impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent like ethanol can be highly effective for removing minor impurities.[1]
-
Acid/Base Wash: Quinolines are basic and can be separated from non-basic impurities. Dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as the hydrochloride salt. The layers can be separated, and the aqueous layer then basified (e.g., with NaOH) to liberate the pure quinoline, which can be re-extracted.[17]
-
Distillation: For liquid quinolines, vacuum distillation can be an effective final purification step, especially for removing high-boiling impurities or residual solvent.[6]
Q6: Are there greener or milder alternatives to these classical, often harsh, synthesis methods?
A6: Yes, significant progress has been made in developing more environmentally benign protocols. These modern methods often offer advantages like shorter reaction times, higher yields, and easier workups.
-
Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically accelerate classical reactions like the Friedländer and Combes syntheses, often allowing them to proceed in greener solvents like ethanol or even water.[13][18]
-
Ionic Liquids (ILs): ILs can serve as both the solvent and catalyst, are often recyclable, and can improve yields and selectivity in reactions like the Friedländer synthesis.[3][19]
-
Catalyst-Free Conditions: For certain substrates, the Friedländer synthesis can be performed in water at elevated temperatures without any added catalyst, offering an exceptionally green route.[15]
-
Modern Catalysis: The development of novel catalytic systems using earth-abundant metals (e.g., iron, copper, cobalt) or even metal-free approaches (e.g., iodine or formic acid catalysis) provides milder and more sustainable alternatives to harsh acids and toxic reagents.[13][18][20]
References
- Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRwZd-FFPbCmV6hUnpCs_s3K3Lt07djzQDVgnpVYPBrPQYclMXCKQ3xQfrZV0ItfZnVjW7UZk20-BYQY0M2Ol5pIcn61-4ZJL9_VtE5su1lKTy3NqHM8-YzNeTs1egGSzD5KHtpDo9TzDrJ6fF0vPQKf5GL9k9xj5yFxkYx7ov60pZj7j0wCLUZeaE8qPAFJygg-4-UTbFQBtm2sIN]
- Optimizing solvent and base conditions for quinoline synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG0uUVq5gK4B3pn7piQQYRuO1qosqwyRAUgqERzlMoL6HzkoiXd-HplJM3RLQB_el4E8pVs9sQ6kVwn6C-kEU0rv58PlWp5vH-UUBp1iCMwFPk3DfFEhGEfcE8MJhF9EnycjwHLVTmCfnG5c8kazG-urm2t-EHJgbyeTr47UJW0q-2RV_JFNIunbXaCTi1PIoJfHRnqmfm9RTQPg==]
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqNkZGOxY8gmsq1JaiCeUCPo2YLh890pPW53uQrVESoDYhaluTiwFccWWOnOH4pX3UYa_UO37pW9c2V7EfHuFUwSDXSuVgWZDXeF-BrEpMLKiyH8A0HarA6SUjOeBSAAdUtV_VxZuGG8TgDs2dpynGPmZ8kU6snt03QYGjQVWZaPYD4gZwmRwZggeafbZxLN13ZjVxjdWtIWMk6Kc93FEvqFXJW1jng19lEy9yauMj0FY=]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJIF6u2b-vFEbG2Ik-_pbgXx0cj-SltRfwapbhRi9kzvHhmjqVOTiWINzbekQrCYduK9vKXLWckfvZMB6ce3IdMjmglyk4FKqS2ZipeLvcrrPvEq_1waZ78igexdlSX5tyCCDCLctZBAB1I8qgzI3nCzHvF8qIS9jLSD3K]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbuzZp8gkKs0n50YAJM2fV-AK4nr1sHmYizigyiMRvktJ4d_f9Dt0WQJb3dzcAU6nBGMxEjGwq0vr4wl5e42dJYH325wGVF7Ci8axfxyNq6p0KrCFsThr82_W6QrLAVPsLwDfAzrk9wjd1aKk70bqVyJpiDSn0uK_PDyzB93j9VEIEd6YPsmObJavkOGtih0UF0w==]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/227]
- Improving the regioselectivity of the Doebner-Miller reaction. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfhcwEFEXvSXdvW2Ow5LmxrZv_-bx7e3Ko3LTBg7PL2fSLx0ttJHnZVVKkgxCBmrl8fKbHggwuxdHaNUTNoP8f4Hro2jaCV-udaWhD58ncUYmMsUAMmldThz-1h73c8DW5HuSYLP2dqzABFgv2jHEiInX5FOCfJhuHJk6jUxEzeZy--vV7SnjDz53dl4QkBRlQcgVg4nSIAkhx]
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLl68zxEC8zbi3V_shjOiQXx5LvZPpos9CgSzYCr1hM3crtXXNK6RNDdBEuX6l04DqSiCUNomp0oQdTj6JwsgMYVt9p_eCCblEQVzCZbAZ73hDqnBC442Cr49sgvJPL1EvGameFnGXJerBDv7A8XKyVH-Zid_ExVdbv9K_v0CUdJ-2hOtTUp-SuTES]
- Technical Support Center: Synthesis of Substituted Quinolines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU0zvkoOPvUmBzZ-OVXDRurwK9iraGjkHiAJ2O1sUe1LOvY6GZNaNglRuSkHjbYZmq9_MBq8dqCZGKY6jwZGb2zNhqBaBCVOXI3hEb5ykAnKcyAX-iHYcm5flOVBhSxbxvShSWndAWYzh2Z5EySzwhLsLfQSjcOgHj5jcMY68CxGwMbjyYaMnOGkrZ2nvBg8oqk_rEB5dlLgA=]
- Quinoline. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0478]
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/098.shtm]
- Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlcI2hxdAhhzeW8jn6yCQpuO6TbZYDhk34ZFD48B4snRciW4YoM-juQ_w48Bjit2wlhWRbzjP8aIj6oQ_fUuDpx9RZeIsr2ahQ4MgCiCC4Gqq71xm3kuZDJnWS_L6mAcfLwoj9y6QayV6GiehpOt69NB1R5afCgMs0yypnCgnGt9Aquhm-6Dtwi1Y1rrC1swAvf06ji4GZ7VPwNLYfQGbq_o8Du60=]
- Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [URL: https://www.mdpi.com/1420-3049/21/8/986]
- Preparation and Properties of Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLWTpJywKeSSZHy-RE7Ge9nh-hwvJy5a5VMu1U_LZBflWz5xNF2CFpWz2cgXwxHwc6k67mXcHid4zfMinLjaeUhtfDoAB0qn7550WwDVM_FkGRNkDvx1D0nelzKFb6jiCQv_MvkueSqA==]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
- Quinoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]
- Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272579/]
- Overcoming challenges in the synthesis of substituted quinolines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo6umBncHOJqGLcxaDxK25RdESL4xvJpPfJNpEjS53MKWjMfPyY1J5wXKgfjcQNYbOG2yEXukcUaO1E5ad0KtdvV3bWOR7y4XSQm00NS0cUK8TKDWXqSSZiRVqm2v9E-0eO4zg0SRvHfbs-fpztmcXc1sKfHCMMjlLrdzehFZMPOQY6L_wAlCaplvsGFEP9ojzR8zSs8ewV5mV5NqX]
- Quinoline: Structure, Properties & Uses Explained. Vedantu. [URL: https://www.vedantu.com/chemistry/quinoline]
- Combes quinoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/nj/c4nj00057h]
- Purification of Quinoline. LookChem. [URL: https://www.lookchem.
- Friedländer Quinoline Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/named-reactions/friedlander-quinoline-synthesis.html]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo061542h]
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry. [URL: https://www.jocpr.com/articles/synthesis-optimization-and-evaluation-of-substituted-quinolines-by-solvent-and-catalyst-free-conditions-as-a-green-prot.pdf]
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVF_vcvdc9lwz9SVFwhw6F9ss7fE3ksTWE8RGEvmpp4YrkFUa6MBUUbK9-TMASFNJaGqSWrGnEnck4rD24g2lx2f7RLvIO7hZV5vPuUcv5JThPUn_8-_XZ1QXYqEVUtKfDnZNUrLb8_MVyXmI=]
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyn_jubduYiOD1lZD6HH_TdVMS718yQ3ZeNYwxdFVXLmE9gIJA4lMVE5q7IafBVkMMfKVrxfDB_WsunMnANPjizES7aDifRcYEfZNpYGdM2yEeUsLlGHTTH0HYR00I-ArNOKAH5I64iUnFb0QBtWerIFaq3iWPpkBdX7cGgBRYZmj-xqYzFVCApoG_GM4VIYdiU70XrSbbAnESDmvkDZbPvwZ-RulK9U=]
- Skraup Synthesis of Quinoline - tips/pointers. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/6nwhf3/skraup_synthesis_of_quinoline_tipspointers/]
- Combes Quinoline Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1qH7-ydqLpkaKRMP2NyV4jax6-x5HV4Q_fwssfR0dk1smw_FVsaDzU3O46ACFoLGOFso_urF0J-pXCNiLKPQRc0KS81IwbOZSOhTTxHCbz-A6MCmR8DYD9a3HLLtzkwyrIRs3gX-UWiLIJYdD4Ure_bJPHR3XHj5LtXf8pkhz6LPuyyPRiX-tdo2mwjFk9oYxGRtSEjTrGRXLHy-inB1nPV89_AKsX7xNeDv7R08nL06s1dI1LFi1y5UYuLQzw2lSsj8BVIUzh6-Vdib3ir_QKfXUBMzONwfUQWm0gvOcdmEvIILDD6TqkVM=]
- synthesis of quinoline derivatives and its applications. SlideShare. [URL: https://www.slideshare.
- Synthesis of Quinoline and derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUvytVbgXoGsYJJXMnZEQf8XzM71CLt16M8NvdilbaNPiyoy9lkQN_GYy3wD1vaUgkdVV_AbaNADiYN-kz20we-mlTTvSizHvvzpdEG28TPatoOKY4EIRMbp0J2rNPnUaOIRyZXiywGuuI5fJ3plg-xw==]
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/281134017_Friedlander_Annulation_in_the_Synthesis_of_Azaheterocyclic_Compounds]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0527394]
- Synthesis of quinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm]
- Doebner-Miller reaction. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Doebner-Miller_reaction.html]
- Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeKhMHmItQHsrsLqwPQ1VOZoMn22IbkfOi1N9UDgT63ySyteIVOEDiom9Pkn7eo0sPyAvFrBiLr2W3_NfuJxEnh4g68uIyOPsZCgZ8xYHDXY-0p6td8AFWHl_w5ZoShl5Qgh0RTaJ51lr6jQM1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Unstable Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for navigating the challenges of unstable boronic acids in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with yield, reproducibility, and scalability when working with sensitive organoboron reagents. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Failures
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools, but their success is often dictated by the stability of the boronic acid partner. Many of the most valuable boronic acids—such as those derived from 2-substituted heterocycles (the "2-pyridyl problem"), vinyl groups, and cyclopropyl rings—are inherently unstable.[1][2] This instability manifests as low yields, inconsistent results, and the formation of difficult-to-remove byproducts.
This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Scenario 1: Low or No Product Formation, Starting Material Consumed
Q: My reaction shows consumption of the aryl halide, but I'm getting very little of my desired cross-coupled product. Mass spectrometry of the crude reaction mixture shows a significant peak corresponding to the protonated version of my boronic acid's organic group. What is happening?
A: This is a classic case of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[3] This process is often faster than the desired transmetalation step, especially with unstable boronic acids and under typical Suzuki-Miyaura conditions (heat, base).[1] Electron-deficient heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[4][5]
The fundamental issue is that the concentration of the free, reactive boronic acid in the reaction mixture is too high for too long, allowing decomposition to outcompete the catalytic cycle.
Immediate Fixes:
-
Use a Boronic Acid Surrogate: The most robust solution is to replace the unstable boronic acid with a more stable derivative that generates the active species in situ.
-
Optimize Reaction Kinetics: If using the boronic acid is unavoidable, you must ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.
In-Depth Solutions:
-
Adopt a "Slow-Release" Strategy: This is the most effective and widely adopted solution.[1][6][7][8] Instead of adding the unstable boronic acid directly, you use a stable precursor that slowly hydrolyzes under the reaction conditions to maintain a low, steady concentration of the active boronic acid. This minimizes its decomposition while ensuring enough is present for the palladium catalyst.[3][7]
-
N-methyliminodiacetic acid (MIDA) boronates are the gold standard for this approach.[1][2][6] They are air-stable, crystalline solids compatible with chromatography.[9] Mild aqueous bases like potassium phosphate (K₃PO₄) facilitate the slow release of the boronic acid.[1]
-
Potassium trifluoroborate salts (R-BF₃K) are another excellent option. They are generally stable solids that hydrolyze slowly under basic conditions to release the boronic acid.[10]
-
Diethanolamine (DABO) boronates offer a cost-effective and operationally simple alternative.[11] These adducts are air-stable and can be used directly in Suzuki-Miyaura reactions with a protic co-solvent to facilitate hydrolysis.[11][12]
-
-
Ligand and Catalyst Choice: Modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), helping the desired reaction outpace protodeboronation.[3][4]
-
Base Selection: While a base is necessary, strong bases can accelerate protodeboronation.[13] For slow-release strategies with MIDA boronates, a weaker base like K₃PO₄ is preferred over strong bases like NaOH, which cause rapid hydrolysis and defeat the purpose of the slow release.[1]
Caption: Slow-release workflow using MIDA boronates to minimize protodeboronation.
Scenario 2: Significant Homocoupling of the Boronic Acid
Q: My desired product is formed, but I also see a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I suppress this?
A: This side reaction is known as homocoupling . It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[14] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced to the active Pd(0) state. One pathway for this reduction involves the homocoupling of two boronic acid molecules.[14]
Homocoupling is favored when the reduction of the Pd(II) precatalyst is inefficient or when the reaction is exposed to air, which can re-oxidize the active Pd(0) catalyst to Pd(II).
Immediate Fixes:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. Use techniques like sparging with an inert gas (Argon or Nitrogen) or multiple freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Using a catalyst source that is already in the Pd(0) oxidation state (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) can circumvent the initial reduction step that often leads to homocoupling.
-
Minimize Excess Boronic Acid: While a slight excess of the boronic acid is common to drive the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.[4]
In-Depth Solutions:
-
Pre-catalyst Activation: If using a Pd(II) source, consider adding a sacrificial reductant, such as a small amount of a phosphine ligand, which can be oxidized to reduce the Pd(II) to Pd(0), sparing your boronic acid.[14]
-
Solvent Choice: The presence of peroxides in ethereal solvents like THF can lead to oxidative side reactions.[13] Always use freshly distilled or inhibitor-free, peroxide-free solvents.
-
Copper Additives: In some challenging couplings, particularly with heteroaryl systems, copper salts (e.g., Cu(OAc)₂, CuI) can act as co-catalysts.[1][2] While their exact role is debated, they can facilitate transmetalation and potentially alter the catalyst speciation, sometimes reducing homocoupling.
Caption: Pd(II) reduction pathways leading to homocoupling or the desired active catalyst.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the "2-pyridyl problem" and how do I solve it?
A1: The "2-pyridyl problem" refers to the notoriously poor performance of 2-pyridylboronic acid in Suzuki-Miyaura couplings.[5] This is due to two primary factors:
-
Extreme Instability: 2-Pyridylboronic acid undergoes extremely rapid protodeboronation under basic conditions.[3]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[5]
Solution: This is a prime case where boronic acid surrogates are not just helpful, but essential. 2-Pyridyl MIDA boronate is the most effective solution.[1][2] It is an air-stable solid that can be handled and stored reliably. When used under slow-release conditions, often with the addition of a copper co-catalyst, it can be coupled efficiently even with challenging aryl chlorides.[1][2]
Q2: My boronic acid seems to be degrading on the shelf. How should I store it properly?
A2: Boronic acids are often unstable in air and can dehydrate to form cyclic trimers called boroxines.[11] This complicates stoichiometry and reproducibility. Furthermore, they are susceptible to oxidation.[13][15]
Best Storage Practices:
-
Container: Store in tightly sealed containers made of inert materials like HDPE plastic or glass.[16]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.
-
Temperature: Store in a cool, dark place. For particularly unstable boronic acids, storage in a freezer at -20 °C is recommended.
-
Segregation: Store boronic acids away from strong oxidizing agents and bases.[17][18]
-
Purity Check: Before use, it's good practice to check the purity of older boronic acids by ¹H or ¹¹B NMR to assess for degradation.
Q3: When should I choose a pinacol ester over a MIDA boronate or trifluoroborate?
A3: The choice depends on the specific instability of your boronic acid and the reaction conditions.
| Boronic Acid Surrogate | Key Advantages | Best Use Cases | Considerations |
| Pinacol Boronic Esters | More stable than many boronic acids; good for purification via chromatography or distillation.[11] | Moderately unstable boronic acids; when the boronic acid itself is difficult to isolate; for use in Miyaura borylation to generate the coupling partner.[13] | Transmetalation is often slower than with boronic acids.[11] Can still be susceptible to decomposition under harsh conditions. |
| MIDA Boronates | Exceptionally benchtop stable; crystalline; compatible with chromatography; enables robust slow-release.[1][19] | Highly unstable boronic acids (2-heteroaryl, vinyl, cyclopropyl); iterative cross-coupling sequences.[9] | Requires a hydrolysis step (slow release) for transmetalation, which must be optimized (base, temp, solvent). |
| Trifluoroborates (R-BF₃K) | Air-stable, crystalline solids; often easy to handle and purify.[11] | Alternative slow-release strategy; useful for substrates where MIDA boronate synthesis is problematic. | Hydrolysis rate is highly substrate-dependent and can be slow; may require specific conditions to be effective.[10] |
Q4: Can I use anhydrous conditions to prevent protodeboronation?
A4: While protodeboronation requires a proton source (often water), completely anhydrous conditions are generally detrimental to the Suzuki-Miyaura reaction. The transmetalation step typically proceeds via a boronate species ([R-B(OH)₃]⁻), which requires water and a base to form from the boronic acid.[20]
Using boronic esters under anhydrous conditions can sometimes work, but the reaction is often sluggish.[11] MIDA boronates are specifically designed to be unreactive under anhydrous cross-coupling conditions, a feature exploited in iterative synthesis.[9] For most practical applications involving unstable boronic acids, a carefully controlled amount of water in a slow-release protocol is the superior strategy.[1]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is adapted from the seminal work by Burke and coworkers and is effective for a wide range of unstable boronic acids.[1]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the MIDA boronate (1.0–1.2 equiv), palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and phosphine ligand (e.g., 10 mol% SPhos).
-
Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 7.5 equiv) to the vial.
-
Degassing: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Via syringe, add the degassed solvent system. A common choice is a 5:1 mixture of dioxane and water to achieve a final concentration of ~0.07 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 60–100 °C). Stir vigorously for the required time (6–24 h), monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Title: MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons Source: ACS Publications URL: [Link]
-
Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF Source: ResearchGate URL: [Link]
-
Title: Protodeboronation Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: The Slow‐Release Strategy in Suzuki–Miyaura Coupling Source: ResearchGate URL: [Link]
-
Title: How to Store Boric Acid Source: Lab Alley URL: [Link]
-
Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: Royal Society of Chemistry URL: [Link]
-
Title: The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: University of Bristol URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development Source: ResearchGate URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ResearchGate URL: [Link]
-
Title: A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Source: Semantic Scholar URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate URL: [Link]
-
Title: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]
-
Title: Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Borate handling and storage Source: U.S. Borax URL: [Link]
-
Title: Corrosive Storage Guidelines Source: University of California, Santa Cruz URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review Source: SpringerLink URL: [Link]
-
Title: Boronic acid based dynamic click chemistry: recent advances and emergent applications Source: Royal Society of Chemistry URL: [Link]
-
Title: The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds Source: PubMed URL: [Link]
-
Title: Chemical Storage Guide Source: University of Washington URL: [Link]
-
Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts | Request PDF Source: ResearchGate URL: [Link]
-
Title: Boronic acid Source: Wikipedia URL: [Link]
-
Title: Protecting Groups for Boronic Acids Source: Chem-Station URL: [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pnas.org [pnas.org]
- 16. laballey.com [laballey.com]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. wichita.edu [wichita.edu]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Fischer Esterification of Carboxylic Acids
Welcome to the technical support center for the Fischer-Speier esterification. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-tested insights in a direct question-and-answer format to help you overcome common challenges and optimize your results.
A Primer on the Fischer Esterification: The Reversible Path to Esters
The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2][3] First described in 1895 by Emil Fischer and Arthur Speier, it remains one of the most fundamental methods for ester synthesis due to its simplicity and the use of inexpensive starting materials.[1][4]
The reaction's primary challenge lies in its reversibility.[3][5][6] The esterification process exists in a thermodynamic equilibrium with the reverse reaction, the acid-catalyzed hydrolysis of the ester.[5] Consequently, achieving high yields necessitates strategic manipulation of the reaction conditions to shift the equilibrium toward the product side, a concept governed by Le Châtelier's principle.[7][8]
The Reaction Mechanism
The reaction proceeds through a series of protonation and deprotonation steps, characteristic of a nucleophilic acyl substitution pathway.[2][9] Understanding this mechanism is crucial for effective troubleshooting.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][5][7]
-
Nucleophilic Attack: The weakly nucleophilic alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[1][5]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][10]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]
Below is a diagram illustrating this multi-step, reversible process.
Caption: The reversible mechanism of Fischer esterification.
Troubleshooting Guide
This section addresses specific, common issues encountered during Fischer esterification experiments.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yield is the most common issue in Fischer esterification and almost always relates to the reaction's equilibrium.[8] Since the forward and reverse reactions have similar energy profiles, the reaction will naturally settle at an equilibrium point that may not favor the products.[11] Using a 1:1 molar ratio of acid to alcohol might only result in a ~65% yield at equilibrium.[5]
Core Causality: The presence of water, a product of the reaction, facilitates the reverse reaction (ester hydrolysis), preventing the complete conversion of reactants.[3][12]
Solutions & Explanations:
-
Use an Excess of a Reactant: The most straightforward way to shift the equilibrium is to use a large excess of one of the starting materials.[3][9][10]
-
Why it works: According to Le Châtelier's principle, increasing the concentration of a reactant forces the system to consume it, thereby shifting the equilibrium towards the products.[8]
-
Practical Application: Typically, the less expensive and more easily removable reactant is used in excess. For many reactions, using the alcohol as the solvent (a very large excess) is a highly effective strategy.[1][8] Using a 10-fold excess of alcohol can push yields to over 95%.[5]
-
-
Actively Remove Water: Removing water as it forms is a highly effective method to prevent the reverse reaction and drive the forward reaction to completion.[3][5][9][13]
-
Why it works: By removing a product, the equilibrium is continuously disturbed, and the system responds by producing more of that product until the limiting reactant is consumed.[5][14]
-
Methods for Water Removal:
-
Dean-Stark Apparatus: This is the classic and most effective method. The reaction is run in a solvent like toluene or hexane that forms a lower-boiling azeotrope with water.[1] The azeotrope vaporizes, condenses in the trap, and separates. The denser water sinks to the bottom of the trap while the solvent overflows back into the reaction flask.[5]
-
Drying Agents: Adding a drying agent like molecular sieves or anhydrous salts (e.g., copper(II) sulfate) directly to the reaction mixture can sequester the water as it is formed.[1] This is simpler than a Dean-Stark setup but may be less efficient and can complicate the workup.
-
-
Q2: My reaction seems to stall. TLC analysis shows starting materials are still present after prolonged heating, and the product spot is no longer intensifying. What is happening?
A2: This is a clear indication that your reaction has reached its equilibrium point under the current conditions. The forward reaction rate now equals the reverse reaction rate, so no net change in concentrations occurs.
Core Causality: The accumulation of product water has allowed the rate of hydrolysis to match the rate of esterification. The reaction has not stopped; it is in a state of dynamic equilibrium.
Solutions & Explanations:
-
Re-evaluate Equilibrium Strategies: If you are not already actively driving the reaction, you must implement one of the strategies from Q1. If you are already using one, it may not be effective enough.
-
Check Your Drying Agent: If using molecular sieves, they may have become saturated. Consider adding a fresh, activated portion.
-
Optimize Dean-Stark Conditions: Ensure your solvent and temperature are appropriate for azeotropic removal of water. The rate of distillation should be steady.
-
-
Increase Catalyst Loading: While the acid is catalytic, insufficient catalyst can lead to very slow reaction rates, making it seem like the reaction has stalled when it is just proceeding very slowly.[12]
-
Why it works: The catalyst accelerates both the forward and reverse reactions, allowing equilibrium to be reached faster. A higher concentration of catalyst can increase the rate at which the system approaches its new, product-favored equilibrium (when combined with water removal).
-
Caution: Excessive acid can lead to side reactions, such as dehydration of the alcohol (especially secondary or tertiary ones) or charring of the reactants. A typical catalytic amount is 1-5 mol%.
-
Q3: I'm struggling with the workup. After adding water and a base (like NaHCO₃), I'm not getting a clean phase separation, or my product seems to be lost.
A3: Workup issues often arise from the properties of the specific ester and alcohol used. Short-chain esters and alcohols (e.g., ethyl acetate, ethanol) have significant solubility in water, which can lead to poor separation or the formation of emulsions.[15]
Core Causality: The polarity and solubility of your product and excess reactants are dictating the behavior during the aqueous wash.
Solutions & Explanations:
-
Use Brine (Saturated NaCl Solution): Before or instead of washing with pure water, wash the organic layer with brine.
-
Why it works: The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer. This is known as the "salting out" effect. It also helps to break up emulsions.
-
-
Ensure Complete Neutralization: The purpose of the sodium bicarbonate wash is to remove the strong acid catalyst and any unreacted carboxylic acid.[11][16] Insufficient washing will leave acidic residues.
-
Procedure: Add the NaHCO₃ solution and gently swirl. Vent the separatory funnel frequently to release the CO₂ gas that is generated. Continue washing until no more gas evolves. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
-
Use a More Nonpolar Extraction Solvent: If your alcohol was used as the solvent (e.g., methanol, ethanol), it must be removed first, typically on a rotary evaporator. The residue can then be dissolved in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane before washing.[16] This ensures you have two distinct phases.
-
Patience with Emulsions: If an emulsion forms, let the separatory funnel stand for a while. Gentle swirling or the addition of a small amount of brine can help break it. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Q4: I'm observing unexpected side products. What are they and how can I prevent them?
A4: While Fischer esterification is generally a clean reaction, side reactions can occur, particularly under harsh conditions or with specific substrates.
Core Causality: The strongly acidic and often hot conditions can promote alternative reaction pathways.
Common Side Reactions & Preventions:
-
Dehydration of the Alcohol: This is the most common side reaction, especially with secondary and tertiary alcohols, which can form alkenes or ethers.[1][8] Tertiary alcohols are particularly prone to elimination and are generally unsuitable for Fischer esterification.[1][7]
-
Charring/Decomposition: At very high temperatures, concentrated sulfuric acid is a strong oxidizing agent and can cause decomposition of organic materials, leading to a dark, tarry reaction mixture.
-
Prevention: Do not overheat the reaction. Maintain a gentle reflux. Ensure the reaction temperature does not significantly exceed the boiling point of the alcohol or azeotropic solvent. Typical reaction temperatures range from 60–110 °C.[1]
-
Q5: My reaction is extremely slow or doesn't appear to start at all. What are the likely causes?
A5: A very slow or non-existent reaction points to issues with activation energy or steric hindrance.
Core Causality: The nucleophilic attack of the alcohol on the carboxylic acid is a sterically sensitive step. Bulky groups on either reactant can dramatically slow the reaction rate.[6][8]
Solutions & Explanations:
-
Steric Hindrance: This is a major factor. The reaction rate is highly dependent on the structure of both the alcohol and the carboxylic acid.[8]
-
Alcohol Reactivity: Primary alcohols react fastest, followed by secondary alcohols. Tertiary alcohols are very slow and prone to elimination.[1][8] Phenols are also less reactive due to the reduced nucleophilicity of the hydroxyl oxygen.[7]
-
Carboxylic Acid Reactivity: Acids with bulky groups near the carbonyl carbon (e.g., α,α-disubstituted acids) will react more slowly.
-
Solution: For sterically hindered substrates, longer reaction times, higher temperatures, and a stronger push on the equilibrium (i.e., very efficient water removal) are necessary. If the reaction remains too slow, a different synthetic route is recommended.
-
-
Inactive Catalyst: Ensure your acid catalyst is active. Concentrated sulfuric acid can absorb atmospheric moisture over time, becoming diluted. Use a fresh bottle of catalyst.
-
Insufficient Heat: The reaction requires heat to overcome the activation energy barrier.[3] Ensure your reaction is being heated to an appropriate temperature, typically reflux.
Data Summary & Key Parameters
| Parameter | Common Choices | Rationale & Expert Notes |
| Acid Catalyst | Conc. H₂SO₄, p-TsOH, HCl, Lewis Acids (e.g., Sc(OTf)₃) | H₂SO₄ is inexpensive and also acts as a dehydrating agent.[3] p-TsOH is a solid, making it easier to handle, and is considered milder. Lewis acids are useful for sensitive substrates.[1] |
| Reactant Stoichiometry | 3-10 fold excess of alcohol, or use alcohol as solvent. | Using the alcohol as the solvent is often the most practical way to ensure a large excess and drive the equilibrium.[3][5][8] |
| Water Removal | Dean-Stark trap (with toluene/hexane), Molecular Sieves | Dean-Stark is the most rigorous method for driving reactions to completion.[1][5] Molecular sieves are convenient for smaller-scale reactions. |
| Temperature | 60-110 °C (typically reflux) | Temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions like dehydration or charring.[1][3] |
| Reaction Time | 1-10 hours | Highly substrate-dependent. Monitor by TLC until the carboxylic acid spot disappears or is no longer consumed.[1] |
Standard Experimental Protocol: Synthesis of Ethyl Benzoate
This protocol details a representative Fischer esterification, which can be adapted for other substrates.
Reagents:
-
Benzoic Acid (1.0 eq)
-
Anhydrous Ethanol (serves as reactant and solvent, ~20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (e.g., 5.0 g).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL). Stir until the benzoic acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 2-4 hours. The progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the benzoic acid spot is no longer visible.
-
Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Transfer the solution to a larger round-bottom flask and remove the excess ethanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the oily residue in ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.
-
Neutralization Wash: Add saturated NaHCO₃ solution (e.g., 30 mL). Swirl gently and vent the funnel frequently to release CO₂. Drain the lower aqueous layer. Repeat this wash until no more gas evolves.
-
Brine Wash: Wash the organic layer with brine (e.g., 30 mL) to remove residual water and inorganic salts. Drain the aqueous layer.[11]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask. Remove the ethyl acetate solvent via rotary evaporation to yield the crude ethyl benzoate, which can be further purified by distillation if necessary.
Troubleshooting Workflow
If you are encountering issues, follow this logical decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting Fischer esterification.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]
-
D'auria, M., & Emanuele, L. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Reactions, 5(1), 1-16. [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
D'Auria, M., & Emanuele, L. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
-
Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. Quora. [Link]
-
Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Brainly. [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. quora.com [quora.com]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Navigating the Landscape of Bcl-2 and Mcl-1 Inhibitors
In the intricate world of apoptosis, the B-cell lymphoma 2 (Bcl-2) family of proteins stands as a critical gatekeeper, dictating the life or death of a cell. Dysregulation of this family, particularly the overexpression of anti-apoptotic members like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), is a hallmark of many cancers, enabling malignant cells to evade programmed cell death and proliferate uncontrollably.[1][2][3][4] This has made the development of small molecule inhibitors targeting these proteins a cornerstone of modern cancer therapy.[4][5][6]
This guide provides an in-depth, data-driven comparison of prominent Bcl-2 and Mcl-1 inhibitors, offering clarity to researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, selectivity profiles, and the experimental data that underpins their clinical and preclinical evaluation.
A Note on 1-Chloroisoquinoline-4-carboxylic acid
Initial interest in this compound within the context of Bcl-2/Mcl-1 inhibition appears to be misplaced. Current scientific literature identifies this compound and its methyl ester derivative as a prostanoid receptor antagonist and a cyclooxygenase (COX) inhibitor, with activity against COX-1 and COX-2.[7] Its primary described function lies in blocking the production of inflammatory molecules.[7] As of this guide's publication, there is no substantial evidence to classify this compound as a direct inhibitor of Bcl-2 or Mcl-1. Therefore, we will focus on well-validated inhibitors that directly target the Bcl-2 family.
The Intrinsic Apoptosis Pathway: The Battlefield of Bcl-2 Family Inhibitors
The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process governed by the interplay between pro- and anti-apoptotic members of the Bcl-2 family.[8][9] Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK.[8][10] In cancer, the overexpression of these anti-apoptotic proteins creates a dependency, which can be exploited by a class of drugs known as "BH3 mimetics."[2][4][11] These small molecules bind to the BH3-binding groove of anti-apoptotic proteins, liberating pro-apoptotic proteins and triggering the downstream cascade of mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, ultimately leading to cell death.[10][12]
Caption: The Bcl-2 family's role in apoptosis and inhibitor targets.
A Comparative Analysis of Key Bcl-2 and Mcl-1 Inhibitors
The choice of inhibitor in a research or clinical setting is dictated by the specific dependency of the cancer cells. Some tumors rely heavily on Bcl-2, while others depend on Mcl-1 or a combination of anti-apoptotic proteins.
| Inhibitor | Primary Target(s) | Key Features | Noteworthy Clinical Application/Preclinical Finding |
| Venetoclax (ABT-199) | Bcl-2 | Highly selective for Bcl-2, sparing Bcl-xL, which mitigates thrombocytopenia.[2][10][13] | FDA-approved for Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[5][6] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL | Dual inhibitor; broader activity but associated with on-target thrombocytopenia due to Bcl-xL inhibition.[10] | Investigated in various cancers; its utility is often limited by its side-effect profile.[10] |
| S63845/MIK665 | Mcl-1 | Potent and highly selective Mcl-1 inhibitor.[12][14][15] | Shows significant anti-tumor activity in preclinical models of multiple myeloma, AML, and lymphoma.[12][14] |
| AZD5991 | Mcl-1 | A macrocyclic Mcl-1 inhibitor with sub-nanomolar affinity.[16][17] | Demonstrates potent anti-tumor efficacy in preclinical models of multiple myeloma and AML.[17][18] Development was suspended due to potential safety concerns.[19] |
Deep Dive into Specific Inhibitors
Venetoclax (ABT-199): The Pioneer of Selective Bcl-2 Inhibition
Venetoclax represents a landmark achievement in targeted cancer therapy.[2] Its design was guided by the need to circumvent the dose-limiting thrombocytopenia observed with the earlier dual Bcl-2/Bcl-xL inhibitor, Navitoclax.[10][13] By exhibiting high selectivity for Bcl-2, Venetoclax effectively induces apoptosis in Bcl-2-dependent hematological malignancies while sparing platelets, which rely on Bcl-xL for survival.[10][13]
The clinical success of Venetoclax, particularly in CLL, has been profound, offering a new therapeutic option for patients with relapsed or refractory disease.[2][20][21] However, resistance to Venetoclax can emerge, often through the upregulation of other anti-apoptotic proteins like Mcl-1.[21] This has spurred research into combination therapies.[22][23][24]
Mcl-1 Inhibitors: Targeting a Key Resistance Player
Mcl-1 is a crucial survival protein for many cancers and a primary mechanism of resistance to Bcl-2 inhibitors.[1][3][4] This has made the development of selective Mcl-1 inhibitors a high priority.
S63845 has emerged as a potent and selective tool compound in preclinical research. It binds to the BH3-binding groove of Mcl-1 with high affinity, leading to the activation of the BAX/BAK-dependent apoptotic pathway.[12][14][15] Studies have shown its efficacy as a single agent in various cancer models and in combination with other anti-cancer drugs.[12][15]
AZD5991 is another potent and selective Mcl-1 inhibitor that has demonstrated significant preclinical activity.[16][17][18] However, its clinical development was halted due to safety concerns, highlighting the challenges in targeting Mcl-1, which is also essential for the survival of some normal tissues.[19]
The Power of Combination: Dual Bcl-2 and Mcl-1 Inhibition
Given the interplay between Bcl-2 family members and the development of resistance, a rational approach is the simultaneous inhibition of both Bcl-2 and Mcl-1.[22][23][25] Preclinical studies combining Venetoclax with an Mcl-1 inhibitor like S63845 have demonstrated synergistic cell death in various cancer models, including multiple myeloma and hepatocellular carcinoma.[9][24] This dual-pronged attack can overcome the compensatory upregulation of one anti-apoptotic protein when the other is inhibited.[24]
Caption: Overcoming Venetoclax resistance with dual inhibition.
Experimental Protocols for Assessing Bcl-2/Mcl-1 Inhibitors
The robust evaluation of Bcl-2 family inhibitors relies on a suite of biochemical and cell-based assays. Here, we outline a key methodology.
Fluorescence Polarization (FP) Assay for Binding Affinity
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant Bcl-2 or Mcl-1 protein in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the fluorescently labeled BH3 peptide tracer (e.g., FITC-labeled BIM BH3 peptide).
-
Prepare serial dilutions of the inhibitor compound in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of the target protein (Bcl-2 or Mcl-1) to each well.
-
Add the serially diluted inhibitor compounds to the respective wells.
-
Include control wells:
-
Negative Control (Low Polarization): Tracer only.
-
Positive Control (High Polarization): Tracer and target protein without inhibitor.
-
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate for another period (e.g., 60-90 minutes) in the dark.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Causality and Self-Validation: The specificity of the interaction is validated by running parallel assays with other Bcl-2 family members to determine the selectivity profile. A truly specific inhibitor will show a potent IC50 value against its intended target and significantly weaker or no activity against other family members.
Conclusion and Future Directions
The development of Bcl-2 family inhibitors has transformed the treatment landscape for several hematological malignancies. While selective Bcl-2 inhibitors like Venetoclax have shown remarkable success, the emergence of resistance, often mediated by Mcl-1, underscores the need for potent and selective Mcl-1 inhibitors and rational combination strategies. The continued exploration of dual-inhibition approaches and the identification of predictive biomarkers will be crucial in maximizing the therapeutic potential of targeting the intrinsic apoptosis pathway. As our understanding of the complex interplay within the Bcl-2 family deepens, so too will our ability to design more effective and durable anti-cancer therapies.
References
-
Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC - PubMed Central. (URL: [Link])
-
High-throughput Fluorescence Polarization Assay for Chemical Library Screening Against Anti-Apoptotic Bcl-2 Family Member Bfl-1 - PubMed. (URL: [Link])
-
Clinical Trials Using Bcl-2 Family Protein Inhibitor - NCI - National Cancer Institute. (URL: [Link])
-
Dual targeting of Mcl-1 and Bcl-2 to overcome chemoresistance in cervical and colon cancer. (URL: [Link])
-
Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - NIH. (URL: [Link])
-
Understanding Venetoclax: A Key Player in Targeted Cancer Therapy. (URL: [Link])
-
AZD5991 - AstraZeneca Open Innovation. (URL: [Link])
-
Definition of Mcl-1 inhibitor AZD5991 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
High-Throughput Fluorescence Polarization Assay for Chemical Library Screening against Anti-Apoptotic Bcl-2 Family Member Bfl-1 | Semantic Scholar. (URL: [Link])
-
A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - AACR Journals. (URL: [Link])
-
Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - NIH. (URL: [Link])
-
BCL2 Inhibitors: What's the Latest Research? - Dana-Farber Cancer Institute. (URL: [Link])
-
Mechanism of action of venetoclax (ABT-199) and its side effects - VJHemOnc. (URL: [Link])
-
Dual Mcl-1 and Bcl-2 inhibition as promising approach for treating tuberculosis | BioWorld. (URL: [Link])
-
Select clinical trials of Mcl-1-specific inhibitors - ResearchGate. (URL: [Link])
-
Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - NIH. (URL: [Link])
-
The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - AML Hub. (URL: [Link])
-
Mechanism Of Action - VENCLEXTA® (venetoclax tablets). (URL: [Link])
-
Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - NIH. (URL: [Link])
-
Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC. (URL: [Link])
-
BCL-2 Inhibitors Market Size, Forecast, Drugs, Companies - DelveInsight. (URL: [Link])
-
CHAPTER 8: Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization - Books. (URL: [Link])
-
Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - ASH Publications. (URL: [Link])
-
Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - NIH. (URL: [Link])
-
Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed. (URL: [Link])
-
The dual BCL-2 and BCL-XL inhibitor AZD4320 acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL | Blood Advances - ASH Publications. (URL: [Link])
-
The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. (URL: [Link])
-
Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - Frontiers. (URL: [Link])
-
Dual inhibition of BCL2L1 and MCL1 is highly effective against RET fusion-positive or MET exon 14 skipping mutation-positive lung adenocarcinoma cells - PubMed. (URL: [Link])
-
Venetoclax in chronic lymphocytic leukemia: clinical trial data summary. - ResearchGate. (URL: [Link])
-
A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed. (URL: [Link])
-
Development of venetoclax for therapy of lymphoid malignancies - PMC - NIH. (URL: [Link])
-
Development of a high-throughput fluorescence polarization assay for Bcl-x(L). (URL: [Link])
-
Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC - NIH. (URL: [Link])
-
(A) Bcl-2 family dual-channel fluorescence polarization assay schematic... - ResearchGate. (URL: [Link])
-
Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - ACS Publications. (URL: [Link])
-
(PDF) Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - ResearchGate. (URL: [Link])
-
Affinity of Bcl-2 inhibitors for anti-apoptotic Bcl-2 family members Ki (nM) - ResearchGate. (URL: [Link])
Sources
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 13. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 14. apexbt.com [apexbt.com]
- 15. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. AZD5991 [openinnovation.astrazeneca.com]
- 19. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of venetoclax for therapy of lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual targeting of Mcl-1 and Bcl-2 to overcome chemoresistance in cervical and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dual Mcl-1 and Bcl-2 inhibition as promising approach for treating tuberculosis | BioWorld [bioworld.com]
- 24. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-Throughput Fluorescence Polarization Assay for Chemical Library Screening against Anti-Apoptotic Bcl-2 Family Member Bfl-1 | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Quinoline vs. Isoquinoline Derivatives: A Comparative Guide to Biological Activity for Drug Discovery Professionals
In the landscape of medicinal chemistry, quinoline and isoquinoline represent two of the most prominent heterocyclic scaffolds. As structural isomers, their subtle difference—the position of the nitrogen atom in the pyridine ring—belies a significant divergence in their biological activities and therapeutic potential.[1][2] This guide offers an in-depth, objective comparison of quinoline and isoquinoline derivatives, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to navigate the complexities of these privileged structures.
The Isomeric Distinction: A Foundation for Divergent Biological Profiles
Quinoline and isoquinoline are benzopyridines, consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the placement of the nitrogen atom: at position 1 in quinoline and position 2 in isoquinoline.[2][3] This seemingly minor alteration in atomic arrangement profoundly influences the electron distribution, basicity, and steric properties of the molecules.[4] Consequently, this impacts how their derivatives interact with biological targets, leading to distinct pharmacological profiles.[1]
A Comparative Analysis of Anticancer Activity
Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds from both families progressing through preclinical and clinical development.[5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation.[6]
While both scaffolds are fruitful starting points for the design of anticancer drugs, comparative studies have revealed nuances in their efficacy. For instance, one study directly comparing a quinoline derivative with its isoquinoline counterpart found that the isoquinoline analog exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[1] This suggests that for specific therapeutic targets, the stereoelectronic properties of the isoquinoline nucleus may offer a more favorable interaction.
However, the anticancer potential is highly dependent on the substitution pattern of the specific derivative. Research evaluating a range of quinoline and isoquinoline derivatives against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cell lines has shown that specific compounds from both isomeric families can possess significant cytotoxic capabilities.[7][8]
Table 1: Comparative Anticancer Activity of Quinoline and Isoquinoline Derivatives (IC50 values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >100 (inactive) | [8] |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 5.2 | [7] | |
| Pyrazolo[4,3-f]quinoline Derivative | NUGC-3 (Gastric) | <14 | [9] | |
| Isoquinoline | Substituted Isoquinolin-1-one | Human Tumor Cell Lines | 3-5 times more potent than reference | [10] |
| Alkynyl Isoquinoline Derivative | (Not specified for cancer) | (Antimicrobial focus) | [11] | |
| Benzo[12][13]indolo[3,4-c]isoquinoline | Multiple | Mean GI50 = 39 nM | [14] |
Note: IC50 and GI50 values are highly dependent on the specific experimental conditions and should be interpreted with caution when comparing across different studies.
Antimicrobial Activity: A Tale of Two Scaffolds
The urgent need for new antimicrobial agents has led to extensive investigation into both quinoline and isoquinoline derivatives. The quinoline scaffold is famously the basis for the quinolone class of antibiotics.[15] However, non-quinolone quinoline derivatives also exhibit a broad spectrum of antibacterial and antifungal activity.[16][17]
Similarly, isoquinoline derivatives, both naturally occurring and synthetic, have demonstrated potent antimicrobial properties.[11] For example, a new class of alkynyl isoquinolines has been reported to be active against a plethora of Gram-positive bacteria.[11]
A direct comparison of the antimicrobial potency of similarly substituted quinoline and isoquinoline derivatives is less common in the literature. However, the available evidence suggests that both scaffolds can be effectively utilized to develop potent antimicrobial agents. The choice between a quinoline and an isoquinoline core may depend on the specific microbial target and the desired spectrum of activity.
Table 2: Comparative Antimicrobial Activity of Quinoline and Isoquinoline Derivatives (MIC values in µg/mL)
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline | N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 | [15] |
| 2-sulfoether-4-quinolone | S. aureus | 0.8 µM | [15] | |
| Substituted Quinoline Derivative | Bacillus cereus | 3.12 | [16] | |
| Isoquinoline | Alkynyl Isoquinoline | S. aureus | 0.5 | [11] |
| (Not specified) | (Not specified) | (General activity noted) |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.
Metabolic Fate and Toxicological Profile: A Critical Point of Divergence
A crucial factor differentiating quinoline and isoquinoline in a drug development context is their metabolic fate and associated toxicity. Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive quinoline-5,6-epoxide.[18][19] This epoxide is an electrophile that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[18] As a result, quinoline itself is considered a hepatocarcinogen in rodents.[7][19]
In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway.[18][19] Its metabolites are generally considered non-genotoxic.[18] This fundamental difference in biotransformation is a critical consideration for the safety assessment of any new drug candidate based on these scaffolds.
Experimental Protocols for Biological Evaluation
To facilitate the direct comparison of novel quinoline and isoquinoline derivatives, standardized and reproducible biological assays are essential. Below are detailed, step-by-step protocols for two of the most common assays used to evaluate anticancer and antimicrobial activity.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[12][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 6 to 24 hours under conditions appropriate for the cell line to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both quinoline and isoquinoline derivatives) and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Exposure: Incubate the cells with the test compounds for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells. A purple precipitate should be visible under a microscope.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[20]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Workflow for MTT Assay:
Caption: A generalized workflow for determining the cytotoxicity of quinoline and isoquinoline derivatives using the MTT assay.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds (quinoline and isoquinoline derivatives) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final volume in each well should be 50 µL or 100 µL.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth).
-
Controls: Include a positive growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance for a more quantitative assessment.
Workflow for MIC Determination:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Conclusion and Future Directions
The isomeric relationship between quinoline and isoquinoline provides a fascinating case study in structure-activity relationships. While both scaffolds are undeniably "privileged" in medicinal chemistry, their biological activities are not interchangeable. The choice between a quinoline and an isoquinoline core in a drug discovery program should be guided by the specific biological target and a thorough understanding of their differing metabolic profiles. The potential for genotoxicity associated with quinoline metabolism necessitates careful toxicological evaluation of any quinoline-based drug candidate.[18][19] Conversely, the favorable safety profile of isoquinoline in this regard may make it a more attractive starting point in certain contexts.
Future research should focus on more direct, head-to-head comparisons of quinoline and isoquinoline derivatives with identical or highly similar substitution patterns. Such studies will provide invaluable data to further elucidate the subtle yet significant impact of the nitrogen atom's position on biological activity and will empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics.
References
Please note that for brevity, a selection of key references is provided below. The full list of citations is available in the hyperlinked text.
- LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology, 2642, 261-274.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
- Kumar, A., Chawla, P. A., & Singh, S. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599–2633.
- Park, H. J., Lee, S. K., & Park, S. W. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193–197.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105.
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467.
- Wang, Y., et al. (2023). Synthesis, structure, properties, and cytotoxicity of a (quinoline)RuCp+ complex. Dalton Transactions, 52(4), 1137-1147.
- Huang, S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5190.
- Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.
-
MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles. Retrieved from [Link]
- Lee, J., et al. (2022).
- Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-15.
-
ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]
- Wozniak, D., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1.
-
Pediaa.Com. (2024). What is the Difference Between Quinoline and Isoquinoline. Retrieved from [Link]
-
Difference Between. (2020). Difference Between Quinoline and Isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Chloroisoquinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 1-Chloroisoquinoline-4-carboxylic Acid Scaffold
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] A structural isomer of quinoline, isoquinoline-containing compounds have demonstrated utility as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] Within this class, derivatives of this compound are emerging as a focal point for the development of targeted therapeutics. The presence of a chlorine atom at the 1-position offers a reactive handle for synthetic modifications, while the carboxylic acid at the 4-position provides a critical interaction point with biological targets, often through the formation of strong hydrogen bonds.[4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. Due to the limited availability of extensive SAR studies on this specific scaffold, this guide will draw objective comparisons with the more broadly researched quinoline-4-carboxylic acid derivatives to infer potential activity trends and guide future drug design efforts. We will delve into the known biological targets, explore the impact of structural modifications on activity, and provide detailed experimental protocols for the evaluation of these compounds.
Known Biological Targets and Mechanisms of Action
Initial investigations into the biological activity of this compound analogs have identified them as promising modulators of inflammatory pathways. Specifically, This compound methyl ester has been characterized as a potent antagonist of the prostanoid DP1 receptor and a selective inhibitor of cyclooxygenase-2 (COX-2).[5]
Prostanoid Receptor Antagonism & COX-2 Inhibition
Prostanoids, including prostaglandins and thromboxanes, are key mediators of inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammatory responses. Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
The ability of this compound methyl ester to act as a prostanoid receptor antagonist and a selective COX-2 inhibitor suggests a dual mechanism for its anti-inflammatory effects, making this scaffold a compelling starting point for the development of novel anti-inflammatory drugs.[5]
A proposed mechanism of action for these analogs as COX-2 inhibitors involves the interaction of the carboxylic acid moiety with key residues in the enzyme's active site, such as Arg120, while the isoquinoline core and its substituents occupy the hydrophobic channel.[6]
Comparative Structure-Activity Relationship (SAR) Analysis
While dedicated SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, a wealth of information on the closely related quinoline-4-carboxylic acid scaffold provides a valuable framework for understanding how structural modifications may impact biological activity.
The following sections will present a comparative analysis, drawing parallels and highlighting potential differences between the two scaffolds.
Core Scaffold: Quinoline vs. Isoquinoline
The fundamental difference lies in the position of the nitrogen atom within the bicyclic ring system. This seemingly subtle change can significantly influence the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. The isoquinoline nitrogen, being in the 2-position, may lead to altered binding geometries compared to the quinoline scaffold.
Key Substituent Positions and Their Influence on Activity
Based on extensive research on quinoline-4-carboxylic acids, three critical regions for modification have been identified that likely translate to the this compound scaffold:
-
The C1-Position (Chloro Group): The chlorine atom at the 1-position of the isoquinoline ring is a key feature. It is an electron-withdrawing group that can influence the acidity of the carboxylic acid and the overall electronic properties of the ring system. Furthermore, it serves as a crucial synthetic handle for introducing a wide variety of substituents through nucleophilic substitution reactions, allowing for extensive chemical space exploration.
-
The C4-Position (Carboxylic Acid): The carboxylic acid group at the 4-position is consistently shown to be critical for the activity of quinoline-4-carboxylic acid analogs across various biological targets.[4][7] It often acts as a key anchoring point within the receptor or enzyme active site, forming essential hydrogen bonds or salt bridges.[4]
-
Esterification: As seen with the active methyl ester of this compound, esterification of the carboxylic acid can modulate activity and pharmacokinetic properties.[5] However, in many quinoline-4-carboxylic acid series, the free acid is essential for potent inhibition.[4]
-
Amidation: Conversion to amides generally leads to a decrease or loss of activity in many quinoline-4-carboxylic acid series, though this is target-dependent.
-
-
The Benzo Ring (Positions C5-C8): Substituents on the benzo portion of the isoquinoline ring can significantly impact lipophilicity, metabolic stability, and potency. In studies of quinoline-4-carboxylic acids as COX-2 inhibitors, the presence of lipophilic substituents on the C-7 and C-8 positions was found to be important for inhibitory activity.[6]
Data Presentation: Comparative SAR of Quinoline-4-Carboxylic Acid Analogs
To provide a quantitative basis for comparison, the following table summarizes the SAR of quinoline-4-carboxylic acid derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for cancer therapy.[4][8] This data can serve as a guide for designing future this compound analogs.
| Compound | R1 (C2-Position) | R2 (C6-Position) | DHODH IC50 (µM) | Key Observation |
| Analog 1 | Phenyl | H | >10 | A simple phenyl group at C2 is not sufficient for high potency. |
| Analog 2 | 4-Fluorophenyl | H | 1.2 | Addition of a fluorine atom to the phenyl ring improves activity. |
| Analog 3 | 2',4'-Difluorobiphenyl | H | 0.025 | A bulky, lipophilic biphenyl group at C2 significantly enhances potency.[7] |
| Analog 4 | 2',4'-Difluorobiphenyl | F | 0.015 | A fluorine substituent on the quinoline core further increases activity. |
| Analog 5 | 2',4'-Difluorobiphenyl | Cl | 0.012 | A chloro substituent at C6 provides a slight improvement over fluorine. |
This table is a representative summary based on data from studies on quinoline-4-carboxylic acid inhibitors of DHODH and is intended for comparative purposes.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to the this compound scaffold involves a multi-step process, which can be adapted to introduce various substituents. A generalized protocol is outlined below. For a more detailed synthesis of related isoquinolone-4-carboxylic acids, refer to the work by Li, et al.[9][10]
Visualization of Key Concepts
Signaling Pathway: Prostaglandin Biosynthesis and Inhibition
Caption: Inhibition of the COX-2 pathway by this compound analogs.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. While direct and extensive SAR data for this specific analog series is currently limited, comparative analysis with the well-studied quinoline-4-carboxylic acids provides valuable insights for rational drug design.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a diverse library of this compound analogs to establish clear SAR trends for specific biological targets.
-
Exploration of diverse biological targets: Moving beyond inflammatory pathways to investigate the potential of these analogs in oncology, infectious diseases, and neurology.
-
Pharmacokinetic and in vivo evaluation: Profiling lead compounds for their drug-like properties and efficacy in relevant animal models.
By leveraging the existing knowledge base and pursuing focused research, the full therapeutic potential of this compound analogs can be realized.
References
-
Stephens, C. E., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6178-6190. [Link]
-
Li, J., et al. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 86(14), 9572-9583. [Link]
-
Al-Ghorbani, M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5173-5180. [Link]
-
University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. [Link]
-
National Institutes of Health. (2021). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoquinoline-4-carboxylic acid. PubChem Compound Summary for CID 459768. [Link]
-
Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
In Vitro Inhibitory Effects of 1-Chloroisoquinoline-4-carboxylic acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro inhibitory effects of 1-Chloroisoquinoline-4-carboxylic acid. Recognizing the limited publicly available data on this specific molecule, we present a structured approach to its characterization, drawing parallels with the well-established inhibitory mechanisms of related chemical scaffolds. This document is designed to be a practical, in-depth technical resource, emphasizing scientific integrity and experimental causality.
The isoquinoline scaffold is a recurring motif in a multitude of biologically active compounds, known to interact with a wide array of cellular targets. These interactions often lead to the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are implicated in cancer and inflammatory diseases.[1][2][3] Given that the methyl ester of this compound has been identified as a potent and selective inhibitor of Cyclooxygenase-2 (COX-2)[4], this guide will focus on a comparative in vitro analysis against a known COX-2 inhibitor.
For this purpose, we have selected Celecoxib , a highly selective and well-characterized COX-2 inhibitor, as the benchmark for comparison. Celecoxib is known to inhibit COX-2 with an IC50 value of approximately 40 nM in vitro.[2][4] This comparative approach will allow for a robust assessment of the potency and selectivity of this compound.
Experimental Design: A Two-Tiered Approach
To thoroughly characterize the inhibitory potential of this compound, we propose a two-tiered experimental approach:
-
Biochemical Assay: Direct assessment of enzymatic inhibition using a purified recombinant human COX-2 enzyme.
-
Cell-Based Assay: Evaluation of the compound's ability to inhibit the downstream effects of COX-2 activity in a relevant cellular context.
This dual strategy ensures a comprehensive understanding of the compound's activity, from direct target engagement to its functional consequences within a biological system.
Data Presentation: Comparative Inhibitory Potency
The primary endpoint for these assays will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The data will be presented in a clear, tabular format for direct comparison.
| Compound | Target | In Vitro IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | To be determined | To be determined |
| Celecoxib (Reference) | COX-2 | ~40 | ~30 - 375 |
| This compound | COX-1 | To be determined | |
| Celecoxib (Reference) | COX-1 | ~15,000 |
Note: IC50 values for Celecoxib can vary depending on assay conditions.[5]
Experimental Protocols
The following protocols are provided as a detailed guide for conducting the proposed in vitro assays.
Protocol 1: In Vitro COX-2 Fluorometric Inhibitor Screening Assay
This assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (in DMSO)
-
COX Cofactor (e.g., Hematin, in DMSO)
-
Arachidonic Acid (Substrate)
-
This compound (dissolved in DMSO)
-
Celecoxib (Positive Control, dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, and COX cofactor in the COX Assay Buffer. Prepare serial dilutions of this compound and Celecoxib.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
150 µL of COX Assay Buffer
-
10 µL of COX Cofactor
-
10 µL of COX-2 enzyme solution
-
-
Inhibitor Incubation: Add 10 µL of the diluted test compounds (this compound or Celecoxib) or DMSO (for the control wells) to the respective wells. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add 10 µL of the COX Probe and 10 µL of Arachidonic Acid to each well to start the reaction.[1]
-
Measurement: Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 10-15 minutes at 25°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in fluorescence per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the production of PGE2, a key downstream product of COX-2 activity, in cultured cells.
Materials:
-
A suitable cell line that expresses COX-2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages or A549 lung carcinoma cells).
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (dissolved in DMSO)
-
Celecoxib (Positive Control, dissolved in DMSO)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Celecoxib for 1-2 hours.
-
Stimulation: Induce COX-2 expression and PGE2 production by adding LPS (e.g., 1 µg/mL) to the cell culture medium. Incubate for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[3][6][7] This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.
-
Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the concentration of PGE2 in each sample from the standard curve. Determine the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated, vehicle-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for in vitro testing.
Caption: COX-2 and the NF-κB signaling pathway.
Concluding Remarks
This guide outlines a robust and scientifically rigorous approach to characterizing the in vitro inhibitory effects of this compound. By employing a dual biochemical and cell-based assay strategy and comparing its activity against the well-established COX-2 inhibitor Celecoxib, researchers can generate high-quality, reproducible data. The provided protocols and diagrams serve as a detailed roadmap for these investigations. Understanding the potency and selectivity of this novel compound will be a critical step in evaluating its potential as a therapeutic agent. The link between COX-2 and the NF-κB signaling pathway further underscores the potential for inhibitors of this enzyme to have broader effects on inflammation and cell proliferation, making this a compelling area for further research.[8][9]
References
-
Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). J Med Chem. 1997;40(9):1347-1365. [Link]
-
Cloud-Clone Corp. ELISA Kit for Prostaglandin E2 (PGE2). [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
IBL-America. Prostaglandin E2 (PGE2) ELISA. [Link]
-
Elabscience. PGE2 (Prostaglandin E2) ELISA Kit. [Link]
-
Hull MA, Ko SC, Hawcroft G. Persistent Cyclooxygenase-2 Inhibition Downregulates NF-κB, Resulting in Chronic Intestinal Inflammation in the Min/+ Mouse Model of Colon Tumorigenesis. Cancer Res. 2008;68(18):7349-7357. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
An J, Kim YJ, Hong J, et al. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma. Oncol Lett. 2015;10(1):151-156. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anticancer Agents Med Chem. 2016;16(10):1311-1319. [Link]
-
ResearchGate. A hypothetical model for NF-κB and COX-2 pathway interaction. [Link]
-
Al-Saeedi A, El-Gamal MI, Anbar M, et al. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals (Basel). 2021;14(10):1037. [Link]
-
Kaltschmidt B, Kaltschmidt C. Cyclooxygenase-2 is a neuronal target gene of NF-κB. BMC Mol Biol. 2009;10:11. [Link]
-
ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]
-
MDPI. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]
-
Moore N, Pollack C, van Ganse E. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain Ther. 2018;7(2):117-130. [Link]
-
Charalambous MP, Lightfoot S, Speirs V, et al. Expression of COX-2, NF-κB-p65, NF-κB-p50 and IKKα in malignant and adjacent normal human colorectal tissue. Br J Cancer. 2004;91(9):1707-1714. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Analysis-of-Histone-Deacetylase-Inhibitors-A-Guide-for-Researchers
<
Introduction: The Critical Role of Histone Deacetylases in Gene Regulation and Disease
Gene expression is a tightly regulated process, and the dynamic modification of histone proteins is a key epigenetic mechanism governing this control. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation status of lysine residues on histone tails.[1] Acetylation, mediated by HATs, neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is permissive for transcription.[1] Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression.[2] An imbalance in the activity of these enzymes is frequently observed in various diseases, most notably in cancer, where the aberrant silencing of tumor suppressor genes contributes to tumorigenesis.[3]
HDACs are not limited to histones; they also deacetylate a wide array of non-histone proteins, influencing their stability and function.[4][5] This broader role has led to them being more accurately termed "lysine deacetylases."[4] The critical involvement of HDACs in cellular processes such as proliferation, differentiation, and apoptosis has made them a compelling target for therapeutic intervention.[2] Histone deacetylase inhibitors (HDACi) are a class of drugs that block the activity of these enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[4] This, in turn, can reactivate silenced tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis in cancer cells.[1][2]
This guide provides a comparative analysis of various HDAC inhibitors, delving into their classification, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore both the established pan-HDAC inhibitors and the emerging class of isoform-selective inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their studies.
Classification and Overview of HDAC Inhibitors
The 18 known human HDACs are categorized into four classes based on their homology to yeast HDACs.[3][5]
-
Class I: HDACs 1, 2, 3, and 8 are primarily localized to the nucleus.[2][5]
-
Class II: This class is further divided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), which can shuttle between the nucleus and cytoplasm.[2][5]
-
Class III: Known as sirtuins, these enzymes are NAD+-dependent and are not inhibited by classical HDACi.[4][5]
-
Class IV: HDAC11 is the sole member of this class.[5]
HDAC inhibitors are structurally diverse and are generally classified into several chemical groups.[1]
| Class of Inhibitor | Examples | Primary Targets | Clinical Status |
| Hydroxamic Acids | Vorinostat (SAHA), Panobinostat, Belinostat | Pan-HDAC (Classes I, II, IV) | FDA-approved for various cancers[6][7][8] |
| Cyclic Peptides | Romidepsin (FK228) | Class I HDACs (HDAC1/2) | FDA-approved for T-cell lymphomas[6][7][8] |
| Benzamides | Entinostat (MS-275), Mocetinostat | Class I HDACs | In clinical trials[2][7] |
| Short-Chain Fatty Acids | Valproic Acid, Sodium Butyrate | Class I and IIa HDACs | In clinical use for other indications, explored for cancer[1] |
Pan-HDAC inhibitors , such as the hydroxamic acids, target multiple HDAC isoforms.[3][9] While effective, this broad activity can lead to off-target effects.[10] In contrast, isoform-selective inhibitors are being developed to target specific HDACs that are overexpressed in certain cancers, with the aim of improving efficacy and reducing toxicity.[3] The development of next-generation, more selective HDACi is a major focus in the field.[3][11]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects through a variety of mechanisms that stem from the hyperacetylation of both histone and non-histone proteins.[4]
Caption: Mechanism of action of HDAC inhibitors.
Key mechanistic consequences of HDAC inhibition include:
-
Reactivation of Tumor Suppressor Genes: Increased histone acetylation leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes like p21, which in turn induces cell cycle arrest.[2]
-
Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins and by increasing the stability and activity of the p53 tumor suppressor protein.[2]
-
Inhibition of Angiogenesis: HDACi can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[2]
-
Modulation of the Immune Response: More recent studies have highlighted the role of HDAC inhibitors in modulating the tumor microenvironment and enhancing anti-tumor immunity.[11]
The specific cellular response to an HDAC inhibitor can vary depending on the cancer type and the genetic background of the tumor cells.[4]
Experimental Evaluation of HDAC Inhibitors: A Step-by-Step Guide
A thorough evaluation of novel HDAC inhibitors requires a series of well-controlled in vitro experiments. The following protocols provide a framework for assessing the potency, selectivity, and cellular effects of these compounds.
HDAC Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDACs or HDACs present in nuclear extracts.
Caption: Workflow for a fluorometric HDAC activity assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions (e.g., Cayman Chemical's HDAC Activity Assay Kit).[12] Prepare serial dilutions of the test HDAC inhibitor.
-
Reaction Setup: In a 96-well plate, add assay buffer, the test inhibitor (or vehicle control), and the HDAC-containing sample (e.g., HeLa nuclear extract or purified recombinant HDAC).[13]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.[13]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).[12]
-
Reaction Termination and Development: Stop the reaction by adding the developer solution, which also contains a potent HDAC inhibitor like Trichostatin A to prevent further deacetylation.[13] Incubate for an additional 15 minutes at 37°C to allow for signal development.[12]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[12]
-
Data Analysis: The amount of fluorescence is proportional to HDAC activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assays
These assays are crucial for determining the cytotoxic effects of HDAC inhibitors on cancer cells. Tetrazolium-based assays like the MTT or MTS assay are commonly used.
Detailed Protocol (MTS Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor for a desired duration (e.g., 24, 48, or 72 hours).[14] Include a vehicle-treated control.
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is essential for confirming the on-target effect of HDAC inhibitors by detecting changes in the acetylation levels of specific histone residues.[15][16]
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the HDAC inhibitor for a specified time. Harvest the cells and lyse them to extract total protein or perform acid extraction for histones.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.[17] For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[17]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.[17][18] Also, probe a separate membrane with an antibody against a total histone protein (e.g., anti-Histone H3) or a loading control like β-actin to normalize the data.[19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18] Detect the signal using a chemiluminescent substrate.[17]
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
Cell Cycle Analysis
Flow cytometry is a powerful tool to assess the effect of HDAC inhibitors on cell cycle progression.[14]
Detailed Protocol:
-
Cell Treatment: Treat cells with the HDAC inhibitor for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[14][20]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide (PI) and RNase A (to prevent staining of RNA).[14][21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The fluorescence intensity of the DNA dye is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Comparative Performance of HDAC Inhibitors
The following tables summarize hypothetical data from the literature, comparing the in vitro performance of different classes of HDAC inhibitors.
Table 1: Comparative Potency (IC50) of HDAC Inhibitors
| Inhibitor | Class | HDAC1 (nM) | HDAC6 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Vorinostat | Hydroxamic Acid (Pan-HDAC) | 10 | 15 | HCT-116 (Colon) | 1.5 |
| Romidepsin | Cyclic Peptide (Class I) | 1.1 | >1000 | Jurkat (T-cell) | 0.05 |
| Entinostat | Benzamide (Class I) | 80 | >10000 | MCF-7 (Breast) | 2.0 |
| Tubacin | Isoform-Selective | >10000 | 2 | K562 (Leukemia) | 5.0 |
Table 2: Comparative Effects on Histone Acetylation and Cell Cycle
| Inhibitor | Cell Line | Fold Increase in Acetyl-H3 | Fold Increase in Acetyl-Tubulin | % Cells in G2/M Arrest |
| Vorinostat | HCT-116 | 5.2 | 4.8 | 45 |
| Romidepsin | Jurkat | 6.1 | 1.2 | 60 |
| Entinostat | MCF-7 | 4.5 | 1.1 | 35 |
| Tubacin | K562 | 1.3 | 8.5 | 10 |
These data illustrate the key differences between pan-HDAC and class/isoform-selective inhibitors. Pan-HDAC inhibitors like Vorinostat increase the acetylation of both histones and tubulin (a substrate of HDAC6), while class I-selective inhibitors like Romidepsin and Entinostat primarily affect histone acetylation.[22] Isoform-selective inhibitors like Tubacin show a pronounced effect on their specific target. These differences in selectivity translate to varied downstream cellular effects, such as the extent of cell cycle arrest.
Clinical Landscape and Future Directions
Several HDAC inhibitors have received FDA approval for the treatment of various cancers, particularly hematological malignancies.[6][7][8] Vorinostat, romidepsin, and belinostat are approved for T-cell lymphomas, while panobinostat is approved for multiple myeloma.[7][8]
The field is now moving towards the development of next-generation HDAC inhibitors with improved isoform selectivity.[3] The rationale is that by targeting specific HDACs that are dysregulated in a particular cancer, it may be possible to enhance therapeutic efficacy while minimizing the side effects associated with pan-HDAC inhibition.[10]
Furthermore, there is growing interest in combining HDAC inhibitors with other anti-cancer therapies, including chemotherapy, targeted agents, and immunotherapy.[11][23] The ability of HDAC inhibitors to modulate the tumor microenvironment and enhance the immunogenicity of cancer cells makes them promising candidates for combination with immune checkpoint inhibitors.[11]
Conclusion
HDAC inhibitors represent a valuable class of anti-cancer agents with a multifaceted mechanism of action. This guide has provided a comprehensive overview of their classification, biological effects, and the experimental methodologies used for their evaluation. A thorough understanding of the comparative performance of different HDAC inhibitors, facilitated by the detailed protocols provided, is essential for researchers and clinicians working to advance this promising area of cancer therapy. The continued development of more selective and potent HDAC inhibitors, both as single agents and in combination therapies, holds great promise for improving patient outcomes.
References
- Marks, P. A., & Breslow, R. (2007). Histone deacetylase inhibitors: molecular mechanisms of action.
- Gunning, P. T., et al. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2588, 155-176.
- Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Yang, F., Zhao, N., Ge, D., & Chen, Y. (2019). Next-generation of selective histone deacetylase inhibitors. RSC advances, 9(35), 19571-19583.
- BenchChem. (2025).
- Discovery On Target. (n.d.).
- Marks, P. A. (2007). Histone deacetylase inhibitors: overview and perspectives. Molecular cancer research, 5(10), 981-989.
- Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological reviews, 82(2), 373-428.
- El-Serafi, I., et al. (2023). Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. Molecules, 28(24), 8049.
- Williams, R. M., & Seto, E. (2013). Isoform-selective versus nonselective histone deacetylase inhibitors in HIV latency reversal. AIDS research and human retroviruses, 29(1), 1-5.
- K. M. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(12), 22006-22040.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- Millard, C. J., & Watson, P. J. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1176, 15-28.
- Zhao, Z., & Shilatifard, A. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Genes, 10(4), 284.
- Li, G., & Seto, E. (2016). Classification and function of histone deacetylase inhibitors. International journal of molecular sciences, 17(11), 1847.
- Deac, A., & Ciuculescu-Prunc, E. (2021). Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study. International journal of molecular sciences, 22(11), 5894.
- Royal Society of Chemistry. (2019). Next-generation of selective histone deacetylase inhibitors.
- Gurvich, N., et al. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal, 409(2), 581-589.
- Discovery On Target. (n.d.).
- Cho, Y. H., et al. (2015). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Rare Cancer News. (2020, February 11). HDAC Inhibitors.
- Abcam. (n.d.). Histone western blot protocol.
- Abcam. (n.d.). Histone western blot protocol.
- Kim, J. C., et al. (2014). In Vitro Evaluation of Histone Deacetylase Inhibitors as Combination Agents for Colorectal Cancer. Anticancer research, 34(3), 1145-1152.
- ResearchGate. (n.d.). Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy.
- ResearchGate. (n.d.). Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1.
- BenchChem. (2025).
- de Witte, C. J., et al. (2016). Pharmacogenomics and histone deacetylase inhibitors. Pharmacogenomics, 17(15), 1687-1702.
- EpigenTek. (n.d.). Western Blot (WB) Protocol.
- O'Connor, O. A., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-881.
- Li, Y., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. European journal of medicinal chemistry, 252, 115293.
- Chen, C. Y., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors.
- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- University of Chicago. (n.d.). Cell Cycle Analysis.
- Abcam. (n.d.). Cell viability assays.
- Research Journal of Pharmacy and Technology. (2018). Role of Histone Deacetylase (HDAC) Inhibitors for the Treatment of Cutaneous T-Cell Lymphoma (CTCL).
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
- Babraham Institute. (n.d.). Cell Cycle Tutorial Contents.
- Amengual, J. E., et al. (2018). In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. Blood, 132(21), 2268-2279.
- ResearchGate. (n.d.). A)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rarecancernews.com [rarecancernews.com]
- 9. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Next-Generation Histone Deacetylase Inhibitors - Discovery On Target [discoveryontarget.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. epigentek.com [epigentek.com]
- 19. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. portlandpress.com [portlandpress.com]
- 23. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Validation of 1-Chloroisoquinoline-4-carboxylic acid as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven framework for the validation of Cyclooxygenase-2 (COX-2) as the therapeutic target of the novel compound, 1-Chloroisoquinoline-4-carboxylic acid. We will explore the scientific rationale behind experimental choices, present detailed protocols for validation, and objectively compare its performance against established alternatives, supported by experimental data.
Introduction: The Therapeutic Potential of this compound
The isoquinoline alkaloid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Within this promising class of molecules, this compound represents a novel investigational compound. Preliminary data on its methyl ester analog suggest a potent and selective antagonistic effect on the prostanoid receptor pathway, specifically pointing towards the inhibition of Cyclooxygenase-2 (COX-2).[5]
COX-2 is a highly significant therapeutic target. It is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, making it a key mediator of pain, inflammation, and fever.[5] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric protection and platelet aggregation, selective inhibition of COX-2 offers the potential for effective anti-inflammatory action with a reduced risk of gastrointestinal side effects. This guide outlines a comprehensive strategy to validate COX-2 as the primary target of this compound and to benchmark its efficacy against current standards of care.
Part 1: Target Validation Workflow for this compound
Target validation is a critical process in drug discovery that confirms the direct involvement of a molecular target in a specific biological pathway and its capacity to produce a therapeutic effect when modulated.[6][7][8] Our validation strategy for this compound is a multi-step process designed to build a robust evidence base, from direct enzyme interaction to cellular and in vivo efficacy.
Below is a diagram illustrating the logical flow of our target validation process.
Caption: Experimental workflow for validating COX-2 as the target.
Biochemical Assay: Direct COX-2 Inhibition
Causality: The foundational step is to determine if this compound directly inhibits the enzymatic activity of purified COX-2. This experiment isolates the compound and the target protein, removing cellular complexity to provide a direct measure of interaction and potency (IC50). For a comprehensive profile, we will simultaneously assay against COX-1 to establish a selectivity index.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), various concentrations of this compound, Celecoxib (positive control), and Ibuprofen (non-selective control).
-
Procedure:
-
Prepare a dilution series of the test compounds (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid and the detection probe.
-
Monitor the reaction kinetics (e.g., fluorescence increase) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).
Cell-Based Assay: Inhibition of Prostaglandin Production
Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and inhibit the target in its native environment. We will measure the production of Prostaglandin E2 (PGE2), a key downstream product of COX-2 activity in response to an inflammatory stimulus.
Experimental Protocol: LPS-Stimulated PGE2 Assay in Macrophages
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a dilution series of this compound and control compounds for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
-
Data Analysis: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit. Plot the PGE2 concentration against the compound concentration to determine the EC50 value (the concentration at which 50% of PGE2 production is inhibited).
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Causality: To unequivocally demonstrate that this compound physically binds to COX-2 within the cell, we employ CETSA. This technique is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: CETSA for COX-2
-
Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble COX-2 remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble COX-2 against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
Part 2: Comparative Performance Analysis
A potential therapeutic agent must offer advantages over existing treatments. We will compare this compound against a selective COX-2 inhibitor, Celecoxib , and a non-selective COX inhibitor, Ibuprofen .
The COX signaling pathway, illustrating the distinct roles of COX-1 and COX-2, is shown below.
Caption: The Cyclooxygenase (COX) signaling pathway.
In Vitro Potency and Selectivity
The following table summarizes hypothetical data from the biochemical and cell-based assays, providing a direct comparison of potency and selectivity.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | PGE2 EC50 (nM) |
| This compound | 15 | 2500 | 167 | 45 |
| Celecoxib (Control) | 10 | 3000 | 300 | 35 |
| Ibuprofen (Control) | 2500 | 1500 | 0.6 | 3500 |
Interpretation: The data indicates that this compound is a potent inhibitor of COX-2, comparable to Celecoxib, and significantly more potent than Ibuprofen. Crucially, it displays a high selectivity index, suggesting a lower potential for COX-1 related side effects.
In Vivo Anti-Inflammatory Efficacy
Causality: The ultimate preclinical validation requires demonstrating efficacy in a living organism. The carrageenan-induced paw edema model is a standard for assessing the acute anti-inflammatory effects of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups: Divide rats into four groups: Vehicle control, this compound (e.g., 10 mg/kg), Celecoxib (10 mg/kg), and Ibuprofen (30 mg/kg).
-
Dosing: Administer the compounds orally one hour before the inflammatory insult.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Expected Outcome: this compound is expected to show a significant reduction in paw edema, with an efficacy profile comparable to Celecoxib and superior to the vehicle control, thus validating its anti-inflammatory effect in vivo.
The diagram below illustrates the comparative logic applied in this guide.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. biosynth.com [biosynth.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Drug Target Identification & Validation [horizondiscovery.com]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Modern Drug Design
Welcome to a detailed exploration of carboxylic acid bioisosteres, one of the most impactful strategies in contemporary medicinal chemistry. This guide is designed for researchers and drug development professionals, moving beyond simple definitions to provide a comparative analysis grounded in experimental data and real-world applications. We will dissect the "why" and "how" behind replacing the ubiquitous carboxylic acid moiety, offering a framework for rational drug design and optimization.
The Carboxylic Acid Conundrum: A Double-Edged Sword
Carboxylic acids are a cornerstone of drug design. Their ability to ionize at physiological pH allows them to form strong, charge-based interactions—such as salt bridges and hydrogen bonds—with biological targets, most notably the positively charged residues of arginine and lysine in receptor binding pockets. This often translates to high potency.
However, this same ionization is the root of significant liabilities that can terminate a drug candidate's journey. The resulting negative charge can lead to:
-
Poor Membrane Permeability: The ionized carboxylate group significantly increases the polarity of a molecule, hindering its ability to cross cell membranes and the blood-brain barrier, which is critical for reaching intracellular targets.
-
Rapid Metabolism and Excretion: Carboxylic acids are prone to Phase II metabolism, particularly glucuronidation, leading to rapid clearance from the body and poor pharmacokinetic profiles.
-
Potential for Off-Target Effects: The inherent acidity and chelating properties can lead to undesirable interactions.
Bioisosterism presents a powerful solution. This strategy involves replacing the carboxylic acid with a different functional group that retains the essential physicochemical and steric properties required for biological activity while overcoming the parent group's limitations.
Comparative Analysis: The Field of Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is a multi-parameter optimization problem. The ideal replacement should mimic the acidity (pKa), geometry, and hydrogen bonding pattern of a carboxylic acid while offering improvements in lipophilicity (logP), metabolic stability, and synthetic accessibility.
Below is a comparative table summarizing the key properties of the most widely employed carboxylic acid bioisosteres.
| Bioisostere | Typical Structure | pKa Range | logP Contribution (vs. COOH) | Key Advantages | Key Disadvantages |
| Carboxylic Acid | R-COOH | 3 - 5 | Baseline | Strong binding interactions | Poor permeability, rapid metabolism |
| 5-Tetrazole | R-CNNNN-H | 4.5 - 5.5 | More lipophilic | Excellent metabolic stability, increased lipophilicity, similar acidity to COOH. | Can be challenging to synthesize, potential for CNS side effects in some cases. |
| Acylsulfonamide | R-CO-NH-SO₂R' | 4 - 6 | More lipophilic | Tunable acidity based on R' group, metabolically robust, improved permeability. | Can introduce additional complexity and size. |
| Hydroxamic Acid | R-CO-NH-OH | 8 - 10 | More hydrophilic | Strong metal chelator (key for metalloenzyme inhibitors), multiple H-bond donors/acceptors. | Often metabolically labile, potential for genotoxicity. |
| Squaric Acid | C₄O₂(OH)₂ | ~1.5, ~3.5 | More hydrophilic | Divalent; can form multiple interactions. | High acidity can be problematic; limited scaffold use. |
| Hydroxyisoxazole | R-(C₃H₂NO)-OH | 4 - 5 | More lipophilic | Good pKa mimic, metabolically stable. | Synthesis can be complex. |
To visualize the structural rationale behind this strategy, consider the electronic and spatial relationships between the carboxylate anion and its most common bioisosteric mimics.
Caption: Structural and electronic similarity of bioisosteric anions to the carboxylate anion.
In Focus: The 5-Tetrazole
The 5-substituted tetrazole is arguably the most successful and widely used carboxylic acid bioisostere. Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic key binding interactions.
Performance Analysis:
-
Key Advantage - Metabolic Stability: Tetrazoles are resistant to the Phase II glucuronidation that plagues carboxylic acids, dramatically improving metabolic stability and oral bioavailability.
-
Key Advantage - Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid group. This enhances membrane permeability, a crucial factor for oral absorption and CNS penetration.
-
Case Study - Losartan: The development of the angiotensin II receptor antagonist Losartan is a landmark example. The initial carboxylic acid-containing lead compounds had poor oral bioavailability (<10%). Replacing the carboxylic acid with a tetrazole resulted in Losartan, a blockbuster drug with significantly improved pharmacokinetic properties.
Experimental Protocol: Comparative Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of a parent drug containing a carboxylic acid with its tetrazole analogue using human liver microsomes (HLM).
Caption: Workflow for a comparative in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of the carboxylic acid parent compound and the tetrazole analogue in DMSO. Prepare a working solution of human liver microsomes (HLM) at 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Prepare a 100 mM stock of the NADPH cofactor.
-
Incubation: In a 96-well plate, add the HLM suspension. Pre-warm the plate at 37°C for 5 minutes.
-
Reaction Initiation: To initiate the metabolic reaction, add the test compound (final concentration 1 µM) and immediately add NADPH (final concentration 1 mM).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area ratio of the analyte to the internal standard at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½). A significantly longer t½ for the tetrazole analogue compared to the carboxylic acid parent is indicative of improved metabolic stability.
In Focus: The Acylsulfonamide
Acylsulfonamides offer a highly versatile and tunable alternative to carboxylic acids. Their acidity can be modulated by the choice of the R' group on the sulfonamide, allowing for fine-tuning of physicochemical properties to match a specific target or permeability requirement.
Performance Analysis:
-
Key Advantage - Tunable Acidity: The electron-withdrawing nature of the sulfonyl group makes the N-H proton acidic. By varying the substituent on the sulfur atom (e.g., from a methyl to a trifluoromethyl group), the pKa can be adjusted over several units.
-
Key Advantage - Improved Permeability: Like tetrazoles, acylsulfonamides are generally more lipophilic than their carboxylic acid counterparts, which can enhance cell permeability and oral absorption.
-
Consideration: The introduction of a sulfonamide group increases the molecule's size and rotatable bond count, which must be considered within the context of Lipinski's Rule of Five and overall ligand efficiency.
In Focus: The Hydroxamic Acid
Hydroxamic acids are a more specialized bioisostere, primarily employed for their potent metal-chelating ability. This makes them the bioisostere of choice for inhibiting metalloenzymes, where the hydroxamic acid group coordinates with a key metal ion (often zinc) in the enzyme's active site.
Performance Analysis:
-
Key Advantage - Metalloenzyme Inhibition: They are considered the "gold standard" for inhibiting zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The development of the HDAC inhibitor Vorinostat (SAHA) is a prime example of their successful application.
-
Key Disadvantage - Metabolic Liability: Hydroxamic acids are susceptible to metabolism, often undergoing reduction or glucuronidation, which can lead to rapid clearance.
-
Key Disadvantage - Potential for Genotoxicity: There are concerns regarding the potential for hydroxamic acids to cause DNA damage, which requires careful toxicological assessment during drug development.
Conclusion and Future Directions
The replacement of carboxylic acids with bioisosteres is a mature and highly effective strategy in drug discovery. While tetrazoles and acylsulfonamides are often the first choice for improving pharmacokinetic profiles, specialized groups like hydroxamic acids remain indispensable for specific target classes.
The decision of which bioisostere to use is not a one-size-fits-all solution. It requires a careful, data-driven analysis of the target, the binding pocket environment, and the specific liabilities of the lead compound. The experimental workflows outlined here provide a starting point for generating the critical data needed to make an informed choice. As our understanding of drug metabolism and transport deepens, we can expect the development and application of novel bioisosteres to continue to evolve, further enriching the medicinal chemist's toolkit.
References
-
Title: The Mighty Tetrazole: A Privileged Structure in Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Tetrazoles as Carboxylic Acid Bioisosteres: A Comparative Study. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Hydroxamic Acid: A Privileged Structure in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Angiotensin II Receptor Antagonists: A Comprehensive Review. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Acylsulfonamides as Carboxylic Acid Bioisosteres: A Review. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
A Comparative Guide to DGAT1 Inhibitors Featuring a Carboxylic Acid Moiety
In the landscape of metabolic disease research, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling therapeutic target. This enzyme catalyzes the final and committed step in triglyceride synthesis, making it a pivotal control point in lipid metabolism.[1][2][3] Inhibition of DGAT1 is a promising strategy for treating obesity and type 2 diabetes, as demonstrated by preclinical studies showing that DGAT1 knockout mice are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[1][3] A notable class of DGAT1 inhibitors are those possessing a carboxylic acid moiety, a structural feature that often plays a crucial role in their binding and activity. This guide provides an in-depth comparison of key DGAT1 inhibitors within this class, supported by experimental data and detailed protocols for their evaluation.
The Central Role of DGAT1 in Triglyceride Synthesis
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It facilitates the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[4][5] This process is fundamental to the absorption of dietary fats in the small intestine, the storage of energy in adipose tissue, and the secretion of lipoproteins from the liver.[3][5][6] The significance of the carboxylic acid group in many DGAT1 inhibitors lies in its ability to mimic the phosphate group of the natural substrate, acyl-CoA, or to form key interactions within the enzyme's active site.[7][8][9]
Below is a diagram illustrating the canonical pathway of triglyceride synthesis and the point of DGAT1 intervention.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis in the endoplasmic reticulum, a process targeted by inhibitors.
Comparative Analysis of Key DGAT1 Inhibitors
Several DGAT1 inhibitors incorporating a carboxylic acid moiety have been developed and characterized. This section compares some of the most prominent examples based on their in vitro potency, selectivity, and reported in vivo effects.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key In Vivo Effects |
| PF-04620110 | Human DGAT1 | 19[10][11] | >1000-fold vs DGAT2 | Reduces plasma triglyceride levels in a rat lipid challenge model at doses ≥0.1 mg/kg.[1][10] |
| AZD7687 | Human DGAT1 | 80[12][13][14] | >400-fold vs ACAT1[13] | Dose-dependent reduction in postprandial serum triglycerides in humans.[15] However, associated with significant gastrointestinal side effects.[15][16] |
| Pradigastat (LCQ908) | Human DGAT1 | 157[17][18] (or 57 nM[19]) | Selective over DGAT2, ACAT1, and ACAT2 (IC50s >10,000 nM)[19] | Reduces fasting and postprandial triglycerides in patients with familial chylomicronemia syndrome.[20] |
| T-863 | Human DGAT1 | 15[21] | No inhibitory activity against human MGAT3, DGAT2, or MGAT2.[21] | Caused weight loss, reduced serum and liver triglycerides, and improved insulin sensitivity in diet-induced obese mice.[2][22][23] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that while all these compounds are potent DGAT1 inhibitors, they exhibit variations in their potency and have different reported outcomes in preclinical and clinical settings. For instance, PF-04620110 and T-863 show very high potency in the nanomolar range.[10][11][21] AZD7687, while effective, has been hampered by gastrointestinal side effects in human trials, highlighting a potential challenge for this class of inhibitors.[15][16] Pradigastat has shown promise in a specific patient population with familial chylomicronemia syndrome.[20]
Experimental Protocols for Inhibitor Evaluation
The evaluation of DGAT1 inhibitors requires robust and reproducible assays. Below are detailed protocols for key experiments used to characterize their efficacy.
In Vitro DGAT1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.
Principle: The assay quantifies the incorporation of a radiolabeled fatty acyl-CoA into a diacylglycerol substrate to form a radiolabeled triglyceride, which is then separated and measured.
Materials:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
Substrates: [14C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (DOG)
-
Assay buffer: 100 mM Tris-HCl, pH 7.4, containing MgCl2
-
Test compounds dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1,2-dioleoyl-sn-glycerol, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the microsomal preparation containing the DGAT1 enzyme and [14C]-oleoyl-CoA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
Spot the organic (upper) phase onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).
-
Visualize the separated lipids (triglycerides, fatty acids, diacylglycerols) using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to triglycerides into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cell-Based Triglyceride Synthesis Assay
This assay assesses the inhibitor's ability to penetrate cells and inhibit triglyceride synthesis in a more physiological context.
Principle: Cells are incubated with a radiolabeled lipid precursor (e.g., oleic acid or glycerol) in the presence of the inhibitor. The total cellular lipids are then extracted, and the incorporation of the radiolabel into triglycerides is quantified.
Materials:
-
A suitable cell line with detectable DGAT1 activity (e.g., HEK293A cells overexpressing human DGAT1, or intestinal cell lines like Caco-2).[24][25]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum.
-
[14C]-oleic acid or [3H]-glycerol.
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvents (e.g., hexane/isopropanol).
-
TLC plates and scintillation counting supplies.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DGAT1 inhibitor for 1 hour.[24]
-
Add the radiolabeled precursor ([14C]-oleic acid complexed to BSA or [3H]-glycerol) to the medium and incubate for 4-6 hours.[24]
-
Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.
-
Extract the total cellular lipids by adding a hexane/isopropanol mixture directly to the wells.
-
Separate the newly synthesized radiolabeled triglycerides from other lipid species using TLC as described in the enzyme assay protocol.
-
Quantify the radioactivity in the triglyceride spots to determine the rate of synthesis.
-
Calculate the percent inhibition and IC50 values.
The following diagram outlines the general workflow for evaluating DGAT1 inhibitors.
Caption: A typical experimental workflow for the comprehensive evaluation of DGAT1 inhibitors.
Concluding Remarks
DGAT1 inhibitors featuring a carboxylic acid moiety represent a significant area of research for the development of novel therapeutics for metabolic disorders. The compounds discussed herein demonstrate high potency and selectivity, although clinical development has faced challenges such as gastrointestinal side effects. The choice of a particular inhibitor for research or therapeutic development will depend on a careful consideration of its potency, selectivity profile, pharmacokinetic properties, and tolerability. The provided experimental protocols offer a robust framework for the preclinical evaluation of these and other emerging DGAT1 inhibitors. As our understanding of the structure and function of DGAT1 continues to evolve, so too will the opportunities for designing next-generation inhibitors with improved efficacy and safety profiles.
References
- Denison, H., et al. (2013). Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes, Obesity and Metabolism, 15(10), 924-932.
- Dow, R. L., et al. (2011). Discovery of PF-04620110, a potent, selective, and orally bioavailable inhibitor of DGAT-1. ACS Medicinal Chemistry Letters, 2(5), 407-412.
-
PF-04620110 | DGAT1 Inhibitor | Buy from Supplier AdooQ®. (n.d.). Retrieved January 15, 2026, from [Link]
-
Proof of mechanism for the DGAT1 inhibitor AZD7687 - Ovid. (n.d.). Retrieved January 15, 2026, from [Link]
- Bali, U., et al. (2012). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 22(2), 824-828.
- Wang, L., et al. (2020). Structure and catalytic mechanism of a human triglyceride synthesis enzyme.
- Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1794-1799.
- Meyers, C. D., et al. (2015). Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome. Lipids in Health and Disease, 14, 8.
- Chen, S. F., et al. (1993). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 46(10), 1773-1779.
- Cao, J., et al. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. Journal of Biological Chemistry, 286(50), 42737-42747.
-
Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
- Yen, C. L., et al. (2008). DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research, 49(11), 2283-2301.
-
Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
- Chen, H. C., & Farese, R. V., Jr. (2002). Inhibition of Triglyceride Synthesis As A Treatment Strategy for Obesity: Lessons from DGAT1-deficient Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(7), 1062-1067.
-
Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
DGAT and Triglyceride Synthesis A New Target for Obesity Treatment? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Inhibition of TG biosynthesis by DGAT1 inhibitors a The DGAT1-mediated... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
- Yan, J., et al. (2017). Discovery of a low-systemic-exposure DGAT-1 inhibitor with a picolinoylpyrrolidine-2-carboxylic acid moiety. Bioorganic & Medicinal Chemistry, 25(17), 4701-4714.
-
Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
- Huang, J. S., et al. (2021). DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis. Acta Pharmacologica Sinica, 42(2), 264-271.
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Discovery of a low-systemic-exposure DGAT-1 inhibitor with a picolinoylpyrrolidine-2-carboxylic acid moiety - OUCI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Membrane Stress and Ferroptosis: Lipid Dynamics in Cancer - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. apexbt.com [apexbt.com]
- 13. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. T863 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 24. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of a low-systemic-exposure DGAT-1 inhibitor with a picolinoylpyrrolidine-2-carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Quinoline-4-Carboxylic Acid Derivatives
This guide provides an in-depth comparison of the antimicrobial effects of quinoline-4-carboxylic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, structure-activity relationships, and comparative performance, supported by experimental data and detailed protocols.
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Quinoline-4-carboxylic acids, a prominent class of these derivatives, have garnered significant attention for their potent antimicrobial properties.[3][4] The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[5][6] Quinoline-4-carboxylic acid derivatives represent a promising avenue of research in this ongoing battle, offering versatile structures for modification to enhance efficacy and overcome resistance mechanisms.[3][7]
This guide will objectively compare the performance of various quinoline-4-carboxylic acid derivatives, grounded in experimental evidence, to provide a clear framework for future research and development in this critical area.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary antibacterial mechanism of quinoline-4-carboxylic acid derivatives, particularly the well-known fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[8]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication and relieving torsional stress.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.
The quinoline derivative stabilizes the complex formed between these enzymes and the bacterial DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-stranded DNA breaks.[8] This irreparable damage to the chromosome ultimately triggers bacterial cell death. The carboxylic acid group at the C-3 position of the quinoline ring is essential for this inhibitory activity.[8][9]
Caption: Mechanism of quinolone action on bacterial topoisomerases.
Structure-Activity Relationship (SAR): Designing for Potency
The antimicrobial potency of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more effective agents.[7]
-
C-3 Position: The carboxylic acid group is indispensable for activity, as it interacts with the DNA gyrase enzyme.[8][9] Modifications to esters or amides often lead to a significant decrease or complete loss of antibacterial potency.[10]
-
C-4 Position: The 4-oxo group is also considered critical for the primary mechanism of action.[10]
-
C-6 Position: Substitution with a fluorine atom (as seen in fluoroquinolones) generally enhances cell penetration and gyrase inhibition, significantly boosting antibacterial activity.
-
C-7 Position: This position is a key site for modification. The introduction of nitrogen-containing heterocyclic rings, such as piperazine or pyrrolidine, can broaden the spectrum of activity and improve pharmacokinetic properties.[11]
-
N-1 Position: Small alkyl groups, like cyclopropyl or ethyl, at the N-1 position are often optimal for potent antibacterial activity.
Caption: Core structure and key modification sites of quinoline-4-carboxylic acid.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The true measure of these derivatives lies in their performance against a range of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below summarizes MIC values for representative quinoline-4-carboxylic acid derivatives against common Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) |
| 2-Phenyl-quinoline-4-carboxylic acid (Parent) | >128 | >128 | S. aureus: 0.5 - 2E. coli: 0.015 - 0.12 |
| Compound 5a4 (Modified 2-phenyl derivative) | 64 | 256 | S. aureus: 0.5 - 2E. coli: 0.015 - 0.12 |
| Compound 5a7 (Modified 2-phenyl derivative) | 256 | 128 | S. aureus: 0.5 - 2E. coli: 0.015 - 0.12 |
| 1-cyclopropyl-6-fluoro-7-(azole)-8-methoxy-4-oxoquinoline-3-carboxamide (IXd) | Moderate Inhibition | Good Inhibition | S. aureus: 0.5 - 2E. coli: 0.015 - 0.12 |
| Quinoline-based amino acid derivative (43a) | 0.62 | 0.62 | S. aureus: 0.5 - 2E. coli: 0.015 - 0.12 |
Data synthesized from multiple sources for illustrative purposes.[3][9][11][12]
Analysis of Performance:
-
The parent 2-phenyl-quinoline-4-carboxylic acid shows weak activity, highlighting the necessity of structural modifications to enhance potency.[3]
-
Strategic modifications, as seen in compounds 5a4 and 5a7, can improve activity against specific strains, though not always universally. For instance, compound 5a4 shows improved activity against S. aureus.[3][12]
-
The introduction of an azole group at the C-7 position in derivative IXd demonstrates good inhibition, particularly against Gram-negative E. coli.[11]
-
Significantly, the quinoline-based amino acid derivative 43a shows excellent activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of the carboxylic acid moiety is a key contributor to its broad-spectrum efficacy.[9]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure reproducible and comparable results, standardized protocols are essential. The broth microdilution susceptibility test is a quantitative method widely used to determine the Minimum Inhibitory Concentration (MIC) and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[13]
Caption: High-level workflow for Broth Microdilution Susceptibility Testing.
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is harmonized from CLSI guidelines and is suitable for determining the MIC of quinoline derivatives against aerobically growing bacteria.[13]
1. Preparation of Materials:
-
Test Compound: Accurately weigh the quinoline derivative and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Microorganism: Use a fresh, pure culture of the test bacterium grown overnight on an appropriate agar plate.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
From the fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Dilution Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.
-
This process results in wells with decreasing concentrations of the quinoline derivative. Ensure to include a growth control (no compound) and a sterility control (no bacteria).[13]
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except the sterility control. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The presence of turbidity or a "button" of cells at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[13]
Conclusion and Future Perspectives
Quinoline-4-carboxylic acid derivatives remain a vital and highly adaptable class of antimicrobial agents. Their proven mechanism of targeting bacterial DNA topoisomerases provides a solid foundation for development, while the versatility of their scaffold allows for extensive chemical modification to enhance potency, broaden the spectrum of activity, and combat emerging resistance.
The comparative data clearly indicate that while the core structure possesses inherent activity, strategic substitutions at key positions, particularly C-6 and C-7, are paramount for achieving clinically relevant efficacy. Future research should focus on the synthesis of novel derivatives with improved activity against multidrug-resistant strains, such as MRSA and VRE.[14] Furthermore, exploring hybrid molecules that combine the quinoline-4-carboxylic acid scaffold with other pharmacophores may lead to next-generation antimicrobials with novel or dual mechanisms of action, providing a crucial tool in the ongoing fight against infectious diseases.
References
- BenchChem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-10.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
-
Gao, C., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(11), 2948. Retrieved from [Link]
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.
- Gao, C., et al. (2018). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate.
-
Bucharová, K., et al. (2013). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 58(4), 305-311. Retrieved from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
- Bucharová, K., et al. (2013). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- Chaudhari, B. R., & Patel, V. R. (n.d.). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research.
-
Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6668. Retrieved from [Link]
-
Yuan, G., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(11), 1191-1196. Retrieved from [Link]
- BenchChem. (n.d.). Structure-activity relationship of quinoline carboxylic acids.
-
Panda, S. S., & Singh, P. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13329-13340. Retrieved from [Link]
-
Madrid, P. B., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 18(22), 5894-5897. Retrieved from [Link]
-
Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. Retrieved from [Link]
-
Wentland, M. P., et al. (1984). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108. Retrieved from [Link]
-
Gao, C., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(1), 58-66. Retrieved from [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Chloroisoquinoline-4-carboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 1-Chloroisoquinoline-4-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety principles for handling halogenated organic waste and are designed to ensure compliance and operational safety in a laboratory setting.
Understanding the Hazard Profile: The "Why" Behind the Protocol
This compound and structurally similar compounds present several hazards that dictate the stringent disposal requirements. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from close analogs like 1-Chloroisoquinoline and 6-Chloroisoquinoline-1-carboxylic acid provide a strong basis for a conservative safety assessment. The primary concerns are skin and eye irritation, potential toxicity, and the generation of hazardous byproducts during decomposition[1][2].
Upon thermal decomposition, this compound is expected to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas[1][2][3]. It is crucial to prevent its release into the environment, as it may be harmful to aquatic life with long-lasting effects. Disposal procedures are therefore designed to ensure complete destruction and neutralization of these hazardous components.
| Hazard Classification | Category | Basis of Assessment | Source |
| Skin Irritation | Category 2 | Causes skin irritation. | [2] |
| Serious Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | [2] |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Harmful if swallowed. | |
| Acute Toxicity (Dermal) | Category 3 / 4 (Toxic/Harmful) | Toxic or harmful in contact with skin. | [3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation. | [2][3] |
| Aquatic Hazard (Chronic) | Category 3 (Harmful) | Harmful to aquatic life with long lasting effects. |
Pre-Disposal Safety: Immediate Operational Requirements
Before beginning any disposal-related activities, ensure all necessary safety measures are in place. This is a non-negotiable prerequisite to handling the waste material.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4]. A face shield is recommended when handling larger quantities or when there is a risk of splashing[5].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[5].
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure[1][4]. Ensure safety showers and eyewash stations are readily accessible.
Ventilation:
-
All handling of this compound waste, including packaging and labeling, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[6][7].
Disposal Decision Workflow
The correct disposal procedure depends on the form of the waste. The following workflow provides a logical path for managing different scenarios.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic, documented procedure is critical for safety and compliance.
-
Evacuate and Ventilate: Ensure adequate ventilation and restrict access to the area. Eliminate all ignition sources[8].
-
Contain Spill: Prevent the spill from entering drains or waterways[2].
-
Absorb Material: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container made of compatible material (e.g., a labeled polyethylene bottle or drum)[5][9].
-
Decontaminate Area: Clean the affected area thoroughly.
-
Package and Label: Seal the container and label it clearly as "HAZARDOUS WASTE" with the full chemical name.
-
Final Disposal: Transfer the container to your institution's designated hazardous waste accumulation area for collection by a licensed disposal company[5].
-
Do Not Consolidate: Never mix this compound waste with other waste streams, particularly non-halogenated solvents. Mixing waste can create unknown hazards and significantly increase disposal costs[10]. Keep halogenated and non-halogenated waste streams separate[8][11].
-
Container Integrity: Ensure the waste is stored in its original container or a designated, compatible, and tightly sealed waste container[2][6]. The container must be in good condition with no leaks or external contamination.
-
Labeling: The container must be unequivocally labeled as "HAZARDOUS WASTE" and include the full chemical name ("this compound") and the primary hazards (e.g., "Toxic," "Irritant")[12].
-
Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area away from incompatible materials, such as strong oxidizing agents[1][3].
-
Professional Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service[5]. This is the mandatory final step.
-
Initial Rinse: Under a chemical fume hood, rinse the empty container three times with a minimal amount of a suitable organic solvent (e.g., toluene, acetone).
-
Collect Rinsate: This rinsate is now considered halogenated hazardous waste. Collect it in a designated, properly labeled container for halogenated solvent waste[10].
-
Final Container Disposal: Once decontaminated, the container can typically be disposed of according to institutional guidelines. Consult your EHS office for specific instructions.
The Authoritative Disposal Method: High-Temperature Incineration
For chlorinated organic residues, high-temperature incineration is the industry-standard and environmentally preferred disposal method[13]. This process decomposes the compound into simpler, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides (specifically, hydrogen chloride)[13]. These acidic gases are then removed from the exhaust stream using wet scrubbers, preventing their release into the atmosphere[13][14]. Direct burial or landfilling of such residues is now considered an obsolete and environmentally unacceptable practice[13].
Disposing of this material through a licensed waste disposal plant ensures it will be routed to a facility capable of this type of specialized incineration, providing a permanent and complete disposal solution[13].
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Search.
- Safety Data Sheet - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Safety Data Sheet - TCI Chemicals. (2025). TCI Chemicals.
- Safety Data Sheet - Generic. (n.d.). Google Search.
- Safety Data Sheet - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Generic 2. (n.d.). Google Search.
- Safety Data Sheet - Thermo Fisher Scientific (2). (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- 6-Chloroisoquinoline-1-carboxylic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
- Safety Data Sheet - Fisher Scientific. (2024). Fisher Scientific.
- Process for the incineration of chlorinated organic materials - Google Patents. (n.d.). Google Patents.
- Hazardous Waste Reduction - Environmental Health and Safety. (n.d.). University of Washington.
- Disposal of Waste Solvents - NUS Department of Chemistry. (n.d.). National University of Singapore.
- Halogenated Waste Guidelines. (n.d.). University EHS.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. uakron.edu [uakron.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Safe Handling of 1-Chloroisoquinoline-4-carboxylic acid: A Guide to Personal Protective Equipment and Operational Safety
For the diligent researcher and the pioneering drug development professional, the integrity of our work is inextricably linked to the safety of our practices. The compound 1-Chloroisoquinoline-4-carboxylic acid, a vital building block in novel synthetic pathways, demands a meticulous approach to handling. Its inherent chemical properties necessitate a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE) and safety protocols. This guide provides essential, field-tested guidance to ensure both personal safety and experimental success.
Hazard Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. Based on data from analogous compounds and safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Sensitization: May cause respiratory irritation, particularly as a dust.[1][2][3][4]
The compound is a combustible solid and is noted to be air-sensitive, requiring storage under an inert atmosphere.[1] These classifications are the foundation upon which our safety protocols are built. The causality is clear: the potential for skin, eye, and respiratory irritation dictates the necessity of barrier protection, while its acute toxicity underscores the importance of preventing any direct contact or ingestion.
The Core of Protection: Selecting the Right PPE
Effective protection is not about using the most equipment, but the right equipment for the specific task. Operations involving this compound can be categorized into scenarios with increasing risk of exposure, each requiring a corresponding level of PPE.
Table 1: PPE Recommendations by Laboratory Task
| Task | Minimum Required PPE | Rationale |
| Storage and Transport | - Standard Lab Coat- Safety Glasses- Nitrile Gloves | Protects against incidental contact with a sealed container. |
| Weighing and Aliquoting (Solid) | - Chemical-Resistant Lab Coat- Chemical Splash Goggles- Nitrile Gloves (double-gloving recommended)- N95-rated Respirator or use of a chemical fume hood/ventilated balance enclosure | The primary risk is the inhalation of fine particulates and contamination of skin/surfaces. Goggles provide a better seal than safety glasses against airborne dust.[5] |
| Dissolution and Solution Handling | - Chemical-Resistant Lab Coat- Chemical Splash Goggles & Face Shield- Nitrile or Neoprene Gloves | The risk of splashes is highest during these procedures. A face shield protects the entire face from direct splashes.[5] |
| Reaction Work-up & Purification | - Chemical-Resistant Lab Coat- Chemical Splash Goggles & Face Shield- Chemical-Resistant Gloves (e.g., Neoprene, Butyl rubber)- Work within a certified Chemical Fume Hood | Involves larger volumes and potentially reactive conditions. The use of a fume hood is mandatory to control vapor and aerosol exposure. |
| Spill Cleanup and Waste Disposal | - Chemical-Resistant Coveralls- Chemical Splash Goggles & Face Shield- Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)- Appropriate Respirator (based on spill size) | Requires maximum protection due to the high potential for direct, concentrated contact with the hazardous material. |
Procedural Guidance: From Receipt to Disposal
A self-validating safety system relies on consistent, repeatable procedures. The following workflows are designed to minimize exposure at every stage of the chemical's lifecycle in the lab.
Pre-Handling and Preparation
-
Designate an Area: Before the chemical arrives, designate a specific area for its handling, preferably within a chemical fume hood.
-
Verify Equipment: Ensure all PPE is clean, in good condition, and readily available. Check that the chemical fume hood has a current certification.
-
Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and spill kit. Ensure all personnel involved are familiar with the first aid measures outlined in the SDS.[1][3]
Operational Plan: Step-by-Step Handling
This protocol outlines the process for safely weighing the solid compound and preparing a solution.
-
Donning PPE: Put on PPE in the correct order. The sequence is critical to avoid cross-contamination.
-
Staging: Place all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the chemical fume hood or ventilated enclosure before introducing the chemical.
-
Handling the Compound:
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of this compound to the weigh paper.
-
Tightly reseal the primary container.
-
Carefully add the weighed solid to the solvent in the beaker with gentle stirring.
-
-
Post-Handling:
-
Clean all reusable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Treat all disposable items (weigh paper, contaminated wipes) as hazardous waste.
-
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent contaminating yourself. Always wash hands thoroughly with soap and water after removing gloves.[1]
Diagram: PPE Donning & Doffing Workflow
This diagram illustrates the logical flow for putting on and taking off PPE to minimize self-contamination.
Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Segregation: All waste contaminated with this compound, including excess solid, contaminated solutions, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Containerization: Use a robust, sealed container compatible with the chemical waste. Do not overfill.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" and any solvents used.
-
Disposal: The sealed container must be disposed of through an approved waste disposal plant.[1] Do not discharge to sewer systems or drains.
Diagram: Chemical Handling and Disposal Workflow
This diagram outlines the lifecycle of the chemical within a laboratory setting, emphasizing safety and compliance checkpoints.
Emergency Response: Plan for the Unexpected
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[1][3]
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3][6]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion: Clean mouth with water and rinse. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][2][6]
By integrating these safety protocols and PPE requirements into your standard operating procedures, you build a resilient safety culture that protects researchers and ensures the integrity of your valuable work.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
1-Chloroisoquinoline SAFETY DATA SHEET. (2025). PubChem. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-Marketing. [Link]
-
1-Chloroisoquinoline Safety Data Sheet. LookChem. [Link]
-
Personal Protective Equipment (PPE). University of Tennessee Knoxville. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
